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Sekikaic acid

Cat. No.: B1251277
M. Wt: 418.4 g/mol
InChI Key: CPHXGYQLOSNELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sekikaic acid is a natural depside compound, a class of polyphenolic metabolites found predominantly in lichen species such as Ramalina conduplicans and Ramalina sekika . In its purified form, it appears as colorless rectangular prisms or rhombic plates . This compound is a significant focus of pharmacological research due to its diverse biological activities and potential as a protective agent in therapeutic regimens. Research into this compound has revealed several promising mechanisms of action and applications. A primary area of investigation is its cardioprotective potential . A 2025 study demonstrated that this compound is protective against cyclophosphamide-induced cardiotoxicity in rats. The research validated that co-administration of this compound significantly reduced the oxidative burden on myocardium and preserved cellular antioxidants like glutathione and superoxide dismutase, thereby ameliorating cardiac injury . Furthermore, this compound has shown notable antidiabetic properties . It modulates pancreatic β-cells in streptozotocin-induced type 2 diabetic rats by inhibiting the digestive enzymes α-glucosidase and α-amylase, indicating its utility in hypoglycemic and lipid-lowering research . Another compelling line of inquiry involves its modulation of protein-protein interactions . Research indicates that this compound targets a dynamic interface of the CBP/p300 GACKIX domain, acting as a potent and specific inhibitor that disrupts the complex formation between the coactivator and transcriptional activators, which is relevant in cancer and neurological disorders . Additional studies highlight its antiviral activity , showing effectiveness against Respiratory Syncytial Virus (RSV) that surpasses the standard antiviral ribavirin , and its potent antioxidant capacity , which contributes to the protection of oxidative DNA damage . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-purity this compound to explore its multifaceted mechanisms and applications in drug discovery and biochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O8 B1251277 Sekikaic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-5-7-12-9-14(28-3)11-15(23)17(12)22(27)30-20-16(29-4)10-13(8-6-2)18(19(20)24)21(25)26/h9-11,23-24H,5-8H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHXGYQLOSNELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2O)OC)CCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sekikaic Acid: Natural Sources, Biosynthesis, and a Technical Guide to Its Isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract: Sekikaic acid, a depside class organic compound, is a secondary metabolite predominantly found in lichens. It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, enzyme-inhibiting, and antiviral properties.[1] This technical guide provides a comprehensive overview of the primary natural sources of this compound, its biosynthetic origin, and detailed experimental protocols for its extraction, isolation, and purification from lichen thalli. Quantitative data on extraction yields and physical properties are presented in structured tables, and key workflows are visualized using process diagrams to facilitate understanding and replication in a laboratory setting. This document is intended to serve as a foundational resource for researchers, chemists, and pharmacologists working on the discovery and development of natural product-based therapeutics.

Natural Sources of this compound

This compound is a characteristic metabolite of lichen-forming fungi, meaning it is almost exclusively found in lichens.[2] It was first isolated from Ramalina sekika.[1] The compound is particularly common in the genera Ramalina and Cladonia.[1] More than 26 species of the genus Ramalina are known to produce this compound.[3]

Table 1: Selected Lichen Species Containing this compound
Ramalina sekika[1]
Ramalina roesleri[4]
Ramalina nervulosa[5]
Ramalina pacifica[5]
Ramalina celastri[5]
Various Cladonia species[1]
Lepraria sekikaica[1]

Biosynthesis of this compound

Unlike many plant-derived phenolics that originate from the shikimic acid pathway, this compound and other lichen depsides are synthesized via the acetyl-polymalonate pathway (also known as the polyketide pathway).[6][7] This pathway begins with acetyl-CoA and malonyl-CoA units, which undergo successive condensations to form a linear polyketide chain. This chain is then subjected to intramolecular cyclization and aromatization to create phenolic units. For depsides like this compound, two such phenolic acid units are linked via an ester bond to form the final molecule.[6]

G cluster_0 Acetyl-Polymalonate Pathway Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Linear Polyketide Chain Linear Polyketide Chain Polyketide Synthase (PKS)->Linear Polyketide Chain Cyclization & Aromatization Cyclization & Aromatization Linear Polyketide Chain->Cyclization & Aromatization Phenolic Acid Units (e.g., Orsellinic acid type) Phenolic Acid Units (e.g., Orsellinic acid type) Cyclization & Aromatization->Phenolic Acid Units (e.g., Orsellinic acid type) Esterification (Depside Synthase) Esterification (Depside Synthase) Phenolic Acid Units (e.g., Orsellinic acid type)->Esterification (Depside Synthase) This compound (Depside) This compound (Depside) Esterification (Depside Synthase)->this compound (Depside)

Figure 1. Simplified biosynthetic pathway of this compound.

Isolation and Purification Protocol

The isolation of this compound from lichen material involves a multi-step process encompassing sample preparation, solvent extraction, concentration, and chromatographic purification.

General Experimental Workflow

The following diagram outlines the standard procedure for isolating this compound from its natural lichen source.

G cluster_workflow Isolation Workflow A 1. Lichen Collection & Cleaning B 2. Air Drying & Grinding A->B C 3. Solvent Extraction (e.g., Soxhlet with Acetone) B->C D 4. Filtration C->D E 5. Concentration (Rotary Evaporation) D->E F 6. Crude Extract E->F G 7. Purification (Prep-TLC / Column Chromatography) F->G H 8. Pure this compound G->H I 9. Characterization (HPLC, NMR, MS) H->I

Figure 2. General workflow for this compound isolation.
Detailed Methodologies

This section provides a detailed protocol synthesized from established methods for lichen metabolite extraction.[4][5][8]

Step 1: Collection and Preparation of Lichen Material

  • Collect the thalli of a known this compound-containing lichen (e.g., Ramalina roesleri).

  • Carefully remove any substrate material (bark, rock) and other debris.

  • Wash the lichen thalli under running tap water to remove dust and foreign particles, followed by a final rinse with distilled water.[5]

  • Allow the cleaned thalli to air-dry completely in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried lichen material into a fine powder using a mechanical blender or mortar and pestle.

Step 2: Solvent Extraction This protocol describes Soxhlet extraction, an efficient method for exhaustive extraction. Maceration is a viable alternative.

  • Place a known quantity (e.g., 50 g) of the powdered lichen into a cellulose thimble.

  • Position the thimble inside the main chamber of a Soxhlet apparatus.

  • Fill a round-bottom flask with a suitable solvent, such as acetone or hexane (approx. 300-400 mL).[4][5][8] Acetone is often effective for extracting a broad range of lichen phenolics.

  • Assemble the Soxhlet apparatus with a condenser and heat the flask using a heating mantle.

  • Allow the extraction to proceed for 18-24 hours, or until the solvent in the siphon arm runs clear, indicating that extraction is complete.

Step 3: Concentration

  • After extraction, allow the apparatus to cool.

  • Filter the solvent extract through Whatman No. 1 filter paper to remove any fine particulate matter.[5]

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C to avoid degradation of the metabolites.[8]

  • Continue evaporation until a semi-solid or solid crude extract is obtained. Record the final weight of the crude extract to calculate the yield.

Step 4: Purification Purification can be achieved via several chromatographic techniques. Preparative Thin-Layer Chromatography (Prep-TLC) is described here.

  • Dissolve a small amount of the crude extract in a minimal volume of acetone or methanol.

  • Apply the dissolved extract as a continuous band onto a preparative TLC plate (e.g., silica gel 60 F254).

  • Develop the plate in a chromatography tank using an appropriate solvent system. A common system for separating depsides is Toluene:Dioxane:Acetic Acid (180:45:5 v/v/v).

  • After development, visualize the separated bands under UV light (254 nm). Depsides typically appear as dark spots.

  • Carefully scrape the silica gel corresponding to the band of the target compound (this compound).

  • Elute the compound from the scraped silica by washing it multiple times with a polar solvent like acetone.

  • Filter the solution to remove the silica gel and evaporate the solvent to yield the purified compound. Several rounds of Prep-TLC may be necessary to achieve high purity.[5]

Step 5: Purity Assessment and Characterization

  • Confirm the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).[5]

  • Verify the identity of this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and compare the data with published literature values.

Quantitative and Physical Data

Quantitative data is crucial for assessing the efficiency of extraction and for characterizing the final product.

Extraction Yields

The choice of solvent significantly impacts the yield of the crude extract. The following table presents data from the extraction of lichen species known to contain this compound, demonstrating the varying efficiency of different solvents.

| Table 2: Crude Dry Extract Yields from Ramalina Species Using Different Solvents[5] | | :--- | :--- | :--- | :--- | :--- | | Lichen Species | Acetone (mg) | Ethanol (mg) | Methanol (mg) | DMSO (mg) | | Ramalina celastri | 23.93 | 67.4 | 95.7 | 270.9 | | Ramalina nervulosa | 100.3 | 135.2 | 180.6 | 304.9 | | Ramalina pacifica | 17.3 | 21.1 | 29.6 | 67.4 | Note: Yields are based on an unspecified initial quantity of lichen thallus but serve for comparing solvent effectiveness.

Physicochemical Properties

The purified this compound can be identified by its characteristic physical and spectral properties.

| Table 3: Physicochemical Properties of this compound[1] | | :--- | :--- | | Property | Value | | Molecular Formula | C₂₂H₂₆O₈ | | Molar Mass | 418.442 g·mol⁻¹ | | Appearance | Colorless rectangular prisms or rhombic plates | | Melting Point | 150–151 °C | | UV λmax (in Ethanol) | 219, 263, 303 nm | | Ferric Chloride Test | Produces a violet color in ethanolic solution |

References

An In-depth Technical Guide to the Sekikaic Acid Biosynthetic Pathway in Lichens

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Lichens are a prolific source of unique secondary metabolites, many of which hold significant pharmacological potential. Among these, depsides represent a major class of polyketide compounds. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway for sekikaic acid, an orcinol-type depside commonly found in lichen genera such as Ramalina and Cladonia. While the specific biosynthetic gene cluster (BGC) for this compound has not yet been definitively identified and characterized, this document outlines the widely accepted theoretical pathway based on extensive research into lichen polyketide synthase (PKS) mechanisms. We present the proposed enzymatic steps, precursor molecules, detailed experimental protocols for metabolite analysis and gene cluster identification, and a summary of relevant quantitative data. This guide is intended to serve as a foundational resource for researchers aiming to elucidate, harness, or engineer this pathway for natural product discovery and development.

The Core Biosynthetic Pathway: From Acetyl-CoA to this compound

The formation of this compound is a complex process originating from primary metabolism. Like most lichen depsides, its carbon skeleton is assembled via the acetyl-polymalonate pathway .[1][2][3] The core of this pathway is a large, multi-domain enzyme known as a non-reducing polyketide synthase (NR-PKS), which catalyzes the iterative condensation of small carboxylic acid units.[4][5]

The structure of this compound reveals it is an ester composed of two distinct, C-3 propylated orcinol-type aromatic rings. The biosynthesis is therefore proposed to proceed in three main stages:

  • Formation of Monomeric Phenolic Acids: A single, specialized NR-PKS synthesizes two different polyketide chains from a starter unit and several extender units. These chains are then cyclized to form the two precursor molecules: Divaricatinic acid (the A-ring) and a methylated derivative, 2-hydroxy-4-methoxy-6-propylbenzoic acid (the B-ring).

  • Modification: The B-ring precursor undergoes O-methylation, a reaction catalyzed by a putative O-methyltransferase enzyme likely encoded within the same BGC.

  • Esterification: The PKS, which typically possesses two acyl carrier protein (ACP) domains and a terminal thioesterase (TE) domain, catalyzes the esterification between the carboxyl group of the B-ring precursor and the C4-hydroxyl group of the A-ring precursor to form the final depside, this compound.[4][5]

The specific molecular steps are as follows:

  • Starter Unit Selection: The biosynthesis for both rings initiates with a butyryl-CoA starter unit. This four-carbon molecule is ultimately responsible for the propyl side chain characteristic of this compound and its precursors. This starter unit is loaded onto the ketosynthase (KS) domain of the PKS.

  • Polyketide Chain Elongation: The starter unit is iteratively condensed with three molecules of malonyl-CoA (the extender unit). Each condensation step adds two carbons to the growing chain. This process is catalyzed by the KS domain, with the growing chain held by the acyl carrier protein (ACP) domain.[6]

  • Cyclization and Aromatization: After the full-length heptaketide chain is assembled, it undergoes an intramolecular C2-C7 aldol condensation, followed by enolization and aromatization to form the orcinol ring structure. This cyclization is guided by the product template (PT) domain.

  • O-Methylation: For the B-ring, an O-methyltransferase acts on the C4-hydroxyl group of the nascent phenolic acid.

  • Depside Bond Formation: The final step is the intermolecular esterification between the two phenolic acid units, catalyzed by the thioesterase (TE) domain of the PKS, which releases the final product.

The genes encoding the NR-PKS, O-methyltransferase, and potentially other tailoring enzymes and transporters are presumed to be co-located on the fungal chromosome in a biosynthetic gene cluster (BGC).

Caption: Proposed biosynthetic pathway for this compound via the acetyl-polymalonate route.

Quantitative Data Summary

Direct kinetic data for the enzymes in the this compound pathway are not available due to the challenges in isolating active PKS enzymes from lichens. However, quantitative data regarding the compound's biological activity and its occurrence have been reported.

Data TypeTarget/SourceValueDescriptionReference(s)
Bioactivity (IC₅₀) α-Glucosidase Inhibition13.8 µg/mLIn vitro assay measuring the inhibition of α-glucosidase, relevant for antidiabetic research.[7]
Bioactivity (IC₅₀) β-Glucosidase Inhibition14.6 µg/mLIn vitro assay measuring the inhibition of β-glucosidase.[7]
Bioactivity (IC₅₀) DPPH Radical Scavenging11.24 - 17.4 µg/mLIn vitro assay measuring the capacity to scavenge the DPPH free radical, indicating antioxidant potential.[7][8]
Bioactivity (IC₅₀) Superoxide Radical Scavenging82.0 µmolIn vitro assay measuring the capacity to scavenge superoxide radicals.[8]
Bioactivity (IC₅₀) Respiratory Syncytial Virus (RSV)5.69 µg/mLInhibition of a recombinant rgRSV strain in a cell-based assay, indicating potent antiviral activity.[8][9]
Bioactivity (IC₅₀) CBP/p300-MLL Interaction34 µMInhibition of the protein-protein interaction between CBP/p300 and MLL, relevant for epigenetic and cancer research.[10]
Occurrence Ramalina SpeciesMajor CompoundThis compound is a primary and often abundant metabolite in at least 26 species of the genus Ramalina.[11][12]
Occurrence This compound ChemosyndromeSatellite MetabolitesOften co-occurs with the related compounds 4'-O-demethylthis compound and homothis compound.[13]

Experimental Protocols

Elucidating the this compound pathway requires a combination of metabolomic and genomic techniques. The following sections detail standardized protocols for these investigations.

Protocol 1: Extraction, Identification, and Quantification of this compound

This protocol describes a general method for extracting this compound from lichen thalli and analyzing it using chromatographic techniques.

Methodology:

  • Sample Preparation:

    • Collect fresh lichen thalli (e.g., Ramalina sekika). Clean the sample of any substrate debris (bark, rock).

    • Air-dry the thalli in a well-ventilated area away from direct sunlight.

    • Grind the dried thalli into a fine powder using a mortar and pestle or a mechanical grinder.

  • Solvent Extraction:

    • Weigh 10 g of powdered lichen material into a flask.

    • Add 200 mL of acetone (an effective solvent for depsides) and stir or shake at room temperature for 12-24 hours.[6]

    • Filter the mixture to separate the extract from the solid lichen material.

    • Evaporate the acetone from the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

  • Thin-Layer Chromatography (TLC) Analysis (for identification):

    • Dissolve a small amount of the crude extract in acetone.

    • Spot the dissolved extract onto a silica gel TLC plate (e.g., Merck silica gel 60 F₂₅₄).

    • Develop the plate in a solvent system appropriate for depsides, such as Toluene:Dioxane:Acetic Acid (180:45:5).

    • After development, air-dry the plate and visualize the spots under UV light (254 nm and 365 nm).

    • Spray the plate with 10% sulfuric acid and heat at 110°C for 10 minutes. This compound will appear as a specific colored spot, which can be compared to a known standard.

  • High-Performance Liquid Chromatography (HPLC) Analysis (for quantification):

    • Prepare a standard solution of purified this compound of known concentration.

    • Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution using a photodiode array (PDA) detector, recording the absorbance at the λmax for this compound (typically around 263 and 303 nm).[13]

    • Identify the this compound peak by comparing its retention time and UV spectrum with the standard.

    • Quantify the amount of this compound by comparing the peak area from the sample to a calibration curve generated from the standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis (for confirmation):

    • Utilize an LC-MS system to confirm the identity of the compound.

    • The mass spectrometer will detect the molecular ion of this compound ([M-H]⁻ at m/z 417.15 for its molecular formula C₂₂H₂₆O₈).

    • Perform tandem MS (MS/MS) to obtain characteristic fragmentation patterns, which provide definitive structural confirmation.

Caption: A typical workflow for the extraction and analysis of this compound from lichen material.

Protocol 2: Bioinformatic Identification of a Putative this compound BGC

This protocol outlines a comparative genomics approach to identify the candidate gene cluster responsible for this compound biosynthesis.

Methodology:

  • Genome Sequencing:

    • Select a lichen species known to produce high quantities of this compound (producer) and a closely related species that does not (non-producer).

    • Isolate high-quality genomic DNA from the mycobiont of both species.

    • Perform whole-genome sequencing using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate high-quality genome assemblies.

  • Gene Prediction and Annotation:

    • Use bioinformatics tools (e.g., AUGUSTUS, GeneMark-ES) to predict protein-coding genes within the assembled genomes.

    • Annotate the predicted genes by comparing their sequences against public databases (e.g., NCBI nr, UniProt) using BLASTp.

  • BGC Identification:

    • Process the annotated genomes with specialized software like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell).

    • This tool identifies the locations of putative BGCs and predicts the class of secondary metabolite they produce (e.g., Type I PKS, NRPS). It annotates the core biosynthetic genes and all tailoring enzymes within the cluster.

  • Comparative Genomic Analysis:

    • Systematically compare the BGCs identified in the producer genome with those in the non-producer genome.

    • Search for a Type I NR-PKS gene cluster that is present in the this compound producer but absent, or significantly degraded, in the non-producer.

  • Candidate Cluster Validation:

    • Analyze the domain architecture of the candidate NR-PKS gene. For this compound, it should contain essential domains like a Ketosynthase (KS), Acyltransferase (AT), Product Template (PT), and at least two Acyl Carrier Protein (ACP) domains.

    • Examine the genes flanking the PKS within the candidate BGC. The presence of an O-methyltransferase gene is a strong indicator for its role in this compound synthesis. The presence of transporter and regulatory genes further strengthens the hypothesis.

    • (Optional) Perform transcriptomic analysis (RNA-Seq) on the lichen under conditions of high and low this compound production. Co-expression of the genes within the candidate BGC would provide strong evidence for their functional linkage.

  • Functional Characterization (Future Work):

    • The ultimate proof requires heterologous expression. The candidate PKS and necessary tailoring enzyme genes would be cloned into a suitable expression host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to demonstrate de novo production of this compound.

Caption: A bioinformatics workflow for identifying a putative this compound gene cluster.

Conclusion and Future Outlook

The biosynthetic pathway of this compound in lichens is a prime example of the complex chemical machinery evolved by these symbiotic organisms. While a definitive genetic and enzymatic proof is still forthcoming, the theoretical framework based on the acetyl-polymalonate pathway and the function of non-reducing polyketide synthases provides a robust model for current research. The protocols outlined in this guide offer a clear roadmap for researchers to not only quantify and analyze this potent metabolite but also to embark on the genomic discovery of its underlying biosynthetic gene cluster.

The next critical step for the field will be the successful heterologous expression of a candidate this compound BGC. Achieving this will not only confirm the function of each gene in the pathway but will also open the door to biotechnological production and enzymatic engineering. Such advances will enable the sustainable production of this compound and its analogs, facilitating deeper investigation into their promising antiviral, antioxidant, and enzyme-inhibitory properties for drug development.

References

An In-depth Technical Guide to the Discovery of Sekikaic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sekikaic acid, a naturally occurring depside found in various lichen species, has garnered significant interest in the scientific community due to its diverse biological activities. These include antimicrobial, antiviral, antioxidant, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the discovery of this compound derivatives and analogues. It summarizes key quantitative biological data, details relevant experimental protocols, and visualizes the known signaling pathway interactions. While the direct synthesis of a wide range of this compound analogues is not extensively reported in current literature, this guide proposes potential synthetic strategies based on established methods for similar depside compounds. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutic agents based on the this compound scaffold.

Introduction to this compound

This compound is a depside, a type of polyphenolic compound formed by the esterification of two or more hydroxybenzoic acid units. It is a secondary metabolite produced by various lichens, including those of the Ramalina genus. The chemical structure of this compound features two substituted aromatic rings linked by an ester bond, with multiple hydroxyl and alkyl functional groups that contribute to its biological activity.

The discovery of this compound's therapeutic potential has spurred interest in the synthesis and evaluation of its derivatives and analogues to explore structure-activity relationships (SAR) and develop compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Biological Activities and Quantitative Data

This compound and its related compounds have demonstrated a range of biological effects. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Enzyme Inhibition Data for this compound

Target EnzymeOrganism/SystemIC50 ValueReference
α-GlucosidaseSaccharomyces cerevisiae13.8 - 14.6 µg/mL[1]
CBP/p300 GACKIX Domain (inhibition of Fl-KID-GACKIX complex)Human64 µM[2]
Cyclooxygenase-1 (COX-1)Ovine> 30 µM
Cyclooxygenase-2 (COX-2)Human> 30 µM

Table 2: Antimicrobial and Antiviral Activity of this compound

Organism/VirusAssay TypeActivityReference
Escherichia coliInhibition Assay78% inhibition[3]
Streptococcus mutansInhibition Assay60% inhibition[3]
Staphylococcus aureusInhibition Assay50% inhibition[3]
Streptomyces viridochromogenesInhibition Assay55% inhibition[3]
Bacillus subtilisInhibition Assay15% inhibition[3]
Respiratory Syncytial Virus (RSV) A2 strainPlaque Reduction AssayIC50: 7.7 µg/mL
Recombinant rgRSVPlaque Reduction AssayIC50: 5.69 µg/mL[3]

Synthesis of this compound Analogues: A Proposed Approach

While the dedicated synthesis of a library of this compound analogues is not yet a prominent feature in the scientific literature, the general principles of depside synthesis can be applied to generate novel derivatives. The total synthesis of structurally related depsides, such as olivetoric acid, has been achieved and provides a blueprint for the synthesis of this compound analogues.[4]

The key strategy involves the condensation of two appropriately substituted phenolic acid units. For this compound analogues, this would entail the synthesis of substituted orsellinic acid derivatives and their subsequent esterification with a second phenolic component.

General Workflow for Depside Analogue Synthesis

The following workflow outlines a plausible route for the synthesis of this compound analogues.

G cluster_0 Synthesis of Precursor A (Orsellinic Acid Derivative) cluster_1 Synthesis of Precursor B (Phenolic Component) cluster_2 Condensation and Final Product Formation A1 Starting Material (e.g., Orsellinic Acid) A2 Protection of Functional Groups A1->A2 A3 Modification of Side Chains (e.g., Alkylation) A2->A3 A4 Deprotection/Activation A3->A4 C1 Esterification (e.g., DCC/DMAP coupling) A4->C1 B1 Starting Phenol B2 Protection of Hydroxyl Groups B1->B2 B3 Introduction of Substituents B2->B3 B4 Selective Deprotection B3->B4 B4->C1 C2 Deprotection C1->C2 C3 Purification (e.g., Chromatography) C2->C3 C4 This compound Analogue C3->C4

Caption: Proposed workflow for the synthesis of this compound analogues.

Signaling Pathway Interactions: Inhibition of CBP/p300

A significant breakthrough in understanding the mechanism of action of this compound is its identification as an inhibitor of the interaction between transcriptional activators and the GACKIX domain of the coactivator proteins CBP and p300.[2] These coactivators are crucial for regulating gene expression involved in a multitude of cellular processes, including proliferation and differentiation.[5]

By binding to a dynamic surface on the GACKIX domain, this compound can allosterically inhibit the binding of transcriptional activators like CREB and MLL, thereby downregulating the transcription of their target genes.[2] This interaction represents a promising target for therapeutic intervention in diseases characterized by aberrant gene transcription.

G cluster_0 Cellular Environment cluster_1 Inhibition Pathway SA This compound GACKIX GACKIX Domain SA->GACKIX Binds to a dynamic surface CBP_p300 CBP/p300 CBP_p300->GACKIX DNA DNA GACKIX->DNA Recruits to promoter Inhibition Inhibition of TA-GACKIX Interaction GACKIX->Inhibition TA Transcriptional Activators (e.g., CREB, MLL) TA->GACKIX Binds to TargetGene Target Gene Transcription DNA->TargetGene Initiates Downregulation Downregulation of Target Gene Expression TargetGene->Downregulation Inhibition->Downregulation

Caption: Signaling pathway of this compound inhibiting CBP/p300.

Detailed Experimental Protocols

Proposed Synthesis of a this compound Analogue

This protocol is a hypothetical adaptation based on established depside synthesis methodologies.

Objective: To synthesize a benzyl-protected this compound analogue via esterification.

Materials:

  • Protected Orsellinic Acid Derivative (Precursor A)

  • Protected Phenolic Component (Precursor B)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Preparation of Reactants: Dissolve equimolar amounts of Precursor A and Precursor B in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Reaction: To the stirred solution, add DMAP (0.1 equivalents) followed by DCC (1.1 equivalents) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification of Protected Depside: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Deprotection: Dissolve the purified protected depside in DCM and add TFA. Stir at room temperature for 2-4 hours.

  • Final Purification: Remove the solvent and TFA under reduced pressure. Purify the final this compound analogue by recrystallization or further chromatography to yield the pure product.

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro α-glucosidase inhibitory activity of this compound derivatives.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of α-glucosidase in phosphate buffer. Prepare serial dilutions of the test compounds and acarbose in the same buffer. Prepare a solution of pNPG in the buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or control), and 25 µL of the α-glucosidase solution to each well.

  • Pre-incubation: Incubate the plate at 37 °C for 10 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding 50 µL of the pNPG solution to each well.

  • Incubation and Measurement: Incubate the plate at 37 °C for 20 minutes. Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

  • Data Analysis: Measure the absorbance at 405 nm using a microplate reader. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Test compounds (this compound derivatives)

  • Standard antibiotic (positive control)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard antibiotic in the growth medium in a 96-well microplate.

  • Inoculation: Add the prepared inoculum to each well containing the test compound or control. Include a growth control (medium and inoculum) and a sterility control (medium only).

  • Incubation: Incubate the microplate at the optimal temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of new therapeutic agents. Its diverse biological activities, particularly its ability to inhibit the CBP/p300 coactivator, open up new avenues for drug discovery in oncology and other diseases driven by transcriptional dysregulation. While the synthesis of this compound derivatives and analogues is an area that requires more extensive research, the foundational knowledge of depside chemistry provides a clear path forward.

Future research should focus on:

  • The development of efficient and scalable synthetic routes to a variety of this compound analogues.

  • Comprehensive structure-activity relationship studies to identify the key structural motifs responsible for the observed biological activities.

  • In-depth investigation of the molecular mechanisms of action, including the validation of the CBP/p300 inhibitory activity in cellular and in vivo models.

  • Evaluation of the pharmacokinetic and toxicological profiles of promising lead compounds.

By leveraging the information presented in this guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics with the potential to address unmet medical needs.

References

In vitro biological activities of Sekikaic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Biological Activities of Sekikaic Acid

Executive Summary

This compound, a depside secondary metabolite primarily isolated from lichens of the Ramalina genus, has garnered significant scientific interest for its diverse biological activities. This document provides a comprehensive technical overview of the in vitro bioactivities of this compound, with a focus on its enzyme inhibitory, antioxidant, and potential anticancer properties. Quantitative data from various studies are consolidated into comparative tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Enzyme Inhibitory Activities

This compound has demonstrated notable inhibitory effects on several enzymes, particularly those involved in carbohydrate metabolism, positioning it as a compound of interest for antidiabetic research.

Inhibition of Carbohydrate-Metabolizing Enzymes

Studies have consistently shown that this compound is a potent inhibitor of α-glucosidase and a moderate inhibitor of α-amylase.[1] The inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[2] Kinetic studies have revealed that this compound acts as a competitive inhibitor of α-glucosidase, suggesting it binds to the active site of the enzyme.[1][2][3] Conversely, its inhibition of β-glucosidase is noncompetitive.[2]

Other Enzyme Systems

Beyond carbohydrate-digesting enzymes, this compound has been evaluated against other therapeutic targets. It exhibits mild inhibitory activity against aldose reductase and protein tyrosine phosphatase 1B (PTP1B), with IC50 values exceeding 100.0 μg/mL.[1]

Table 1: Quantitative Data on Enzyme Inhibition by this compound

Enzyme IC50 Value (μg/mL) Type of Inhibition
α-Glucosidase 13.8 - 14.6[2] Competitive[2]
α-Glucosidase 60.5[1] Not Specified
β-Glucosidase 13.8 - 14.6[2] Noncompetitive[2]
α-Amylase 75.0[1] Not Specified
Aldose Reductase > 100.0[1] Not Specified

| Protein Tyrosine Phosphatase 1B (PTP1B) | > 100.0[1] | Not Specified |

Experimental Protocols & Visualizations

Protocol 1: In Vitro α-Glucosidase Inhibition Assay This protocol is based on the spectrophotometric method that measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 units/mL.

    • Dissolve the substrate pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Prepare various concentrations of this compound and a positive control (e.g., Acarbose) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 10 µL of the this compound solution (or control/blank).

    • Add 20 µL of the α-glucosidase solution to all wells except the blank, to which 20 µL of buffer is added.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Stop the reaction by adding 50 µL of 0.1 M Sodium Carbonate (Na₂CO₃) solution.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow_glucosidase cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate add_enzyme Add Buffer, this compound, and α-Glucosidase prep_reagents->add_enzyme prep_compound Prepare this compound (Serial Dilutions) prep_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate (30 min) add_substrate->incubate stop_reaction Stop Reaction (Na₂CO₃) incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate_ic50 Calculate % Inhibition and IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Noncompetitive Inhibition enzyme_c Enzyme Active Site inhibitor_c This compound (Inhibitor) inhibitor_c->enzyme_c:f1 Binds to Active Site substrate_c Substrate substrate_c->enzyme_c:f1 Blocked from Binding enzyme_nc Enzyme Active Site Allosteric Site inhibitor_nc This compound (Inhibitor) inhibitor_nc->enzyme_nc:f2 Binds to Allosteric Site substrate_nc Substrate substrate_nc->enzyme_nc:f1 Can still bind, but reaction is less efficient

Caption: Mechanisms of competitive vs. noncompetitive enzyme inhibition.

Antioxidant and Radical Scavenging Activities

This compound exhibits significant antioxidant properties, attributed to its phenolic structure which enables it to act as a hydrogen donor to neutralize free radicals. Its efficacy has been quantified using various standard in vitro assays.

Table 2: Quantitative Data on Antioxidant Activities of this compound

Assay IC50 Value (μg/mL) Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging 13.7 - 17.4 [2]
Hydroxyl Radical Scavenging 41.5 [1]

| Ferric Ion (Fe³⁺) Reducing Power | 42.0 |[1] |

One study highlighted that this compound exhibited the maximum DPPH radical scavenging activity among the compounds tested.[4]

Experimental Protocols & Visualizations

Protocol 2: DPPH Radical Scavenging Assay This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5][6]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a stable organic solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of concentrations of this compound in the same solvent.

    • A positive control, such as Ascorbic Acid or Trolox, should be prepared similarly.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume (e.g., 100 µL) of the this compound solution at various concentrations to the DPPH solution.

    • For the control well, add the solvent instead of the sample solution.

    • Mix the contents thoroughly.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically 517 nm).[5][7]

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100[8]

    • The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with This compound prep_dpph->mix prep_compound Prepare this compound (Serial Dilutions) prep_compound->mix incubate Incubate in Dark (30 min) mix->incubate read_abs Read Absorbance (517 nm) incubate->read_abs calculate_ic50 Calculate % Scavenging and IC50 Value read_abs->calculate_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Anticancer and Cytotoxic Activities

Lichen-derived secondary metabolites are widely recognized for their potential anticancer properties.[9][10] However, specific in vitro studies detailing the cytotoxic effects (e.g., IC50 values) of pure this compound against various cancer cell lines are not extensively documented in the reviewed literature. While related compounds have shown activity, further research is required to quantify the specific anticancer potential of this compound.[10] An in silico study has suggested that this compound, along with other lichen compounds, could be a potential inhibitor of Human Epidermal Growth Factor Receptor-2 (HER2), a key target in breast cancer, warranting future in vitro validation.[11][12]

Experimental Protocols & Visualizations

Protocol 3: MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[13]

  • Cell Culture and Plating:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) under standard conditions (37°C, 5% CO₂).

    • Harvest the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment:

    • Prepare a range of concentrations of this compound in the appropriate culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells for untreated controls and a vehicle control (if a solvent like DMSO is used).

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Measurement:

    • After the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[13]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate cell viability relative to the untreated control and determine the IC50 value.

experimental_workflow_mtt cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_adhere Incubate Overnight to Allow Adhesion seed_cells->incubate_adhere add_compound Add this compound at Various Concentrations incubate_adhere->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calculate_ic50 Calculate % Viability and IC50 Value read_abs->calculate_ic50

Caption: General workflow of an MTT assay for cytotoxicity testing.

Potential Signaling Pathway Interactions

While specific mechanistic studies on this compound are emerging, its classification as a phenolic acid allows for hypotheses based on related compounds. Phenolic acids are known to modulate key signaling cascades involved in inflammation and cancer.[15][16]

  • Anti-inflammatory Pathways: Phenolic compounds have been shown to exert anti-inflammatory effects by targeting pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascade, which are central to the inflammatory response.[16]

  • Cancer Signaling Pathways: Phytochemicals frequently interfere with oncogenic signaling pathways.[15] Key pathways that are potential targets for this compound include the PI3K/Akt/mTOR and Ras/MAPK pathways, which are critical regulators of cell proliferation, survival, and apoptosis, and are often dysregulated in cancer.[17][18][19][20] Future research should aim to elucidate whether this compound can modulate these critical cellular processes.

pi3k_akt_pathway Simplified PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gf Growth Factor receptor Receptor Tyrosine Kinase (RTK) gf->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates bad Bad (Pro-apoptotic) akt->bad Inhibits survival Cell Survival (Apoptosis Inhibition) akt->survival Promotes proliferation Cell Proliferation & Growth mtor->proliferation bad->survival Promotes Apoptosis

Caption: Simplified PI3K/Akt pathway, a potential target for anticancer agents.

Conclusion and Future Directions

The existing in vitro data robustly establishes this compound as a potent dual inhibitor of α-glucosidase and β-glucosidase and an effective antioxidant. These properties make it a strong candidate for further investigation in the context of metabolic disorders like type 2 diabetes and conditions associated with oxidative stress.

However, there is a clear need for further research to bridge existing knowledge gaps. Future studies should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines to determine its specific anticancer potential.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including its interaction with key signaling pathways like PI3K/Akt, MAPK, and NF-κB.

  • Antimicrobial and Anti-inflammatory Evaluation: Quantifying its activity against pathogenic microbes and in cellular models of inflammation to explore its potential in treating infectious and inflammatory diseases.

A deeper understanding of these activities will be crucial for unlocking the full therapeutic potential of this promising lichen-derived natural product.

References

An In-depth Technical Guide on the Antioxidant and Radical Scavenging Mechanisms of Sekikaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant and radical scavenging properties of sekikaic acid, a depside found in some lichens.[1] This document summarizes key quantitative data, details common experimental protocols for assessing antioxidant activity, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

This compound (C₂₂H₂₆O₈) is a natural organic compound belonging to the depside structural class.[1] It is primarily isolated from lichen species such as Ramalina sekika, and is also found in genera like Ramalina and Cladonia.[1] In its purified form, this compound appears as colorless rectangular prisms or rhombic plates.[1] Emerging research has highlighted its various biological activities, including antioxidant, α-glucosidase and α-amylase inhibition, hypoglycemic, and antiviral properties.[1] Its antioxidant potential is attributed to the presence of three hydroxyl groups in its structure, which are key to its radical scavenging capabilities.[2]

dot

Caption: Chemical structure of this compound.

Quantitative Antioxidant and Radical Scavenging Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

Assay TypeIC50 Value (µg/mL)Reference
DPPH Radical Scavenging11.24[2]
Hydroxyl Radical Assay41.5[2]
Ferric Ion Assay42.0[2]
Radical Scavenging (General)13.7 - 17.4[3]
Assay TypeIC50 Value (µmol)Reference
DPPH Assay32.6[2]
Superoxide Radical (SOR) Assay82.0[2]

Radical Scavenging Mechanisms

The primary mechanism by which phenolic compounds like this compound exert their antioxidant effects is through hydrogen atom transfer (HAT) or single electron transfer (SET). The hydroxyl groups on the aromatic rings of this compound can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting this compound radical is stabilized by resonance, making it less reactive.

dot

Radical_Scavenging_Mechanism cluster_reaction Hydrogen Atom Transfer (HAT) SA This compound (SA-OH) SAR This compound Radical (SA-O•) (Stabilized) SA->SAR Donates H• FR Free Radical (R•) NFR Neutralized Molecule (RH) FR->NFR Accepts H• Termination Termination SAR->Termination Terminates Chain Reaction FR_gen Oxidative Stress FR_gen->FR Generates

Caption: Proposed mechanism of radical scavenging by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[4] This solution should be freshly prepared and protected from light.[5]

    • Test samples of this compound are prepared at various concentrations.

    • A standard antioxidant, such as ascorbic acid or Trolox, is prepared in a similar concentration range for comparison.[4][6]

  • Assay Procedure:

    • In a microplate well or cuvette, a small volume of the this compound solution (or standard/blank) is added.[4][7]

    • The DPPH working solution is then added to the well to initiate the reaction.[4][7]

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[4][8]

    • The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.[5][9]

  • Data Analysis: The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.[4] The IC50 value is then determined by plotting the % RSA against the sample concentration.

dot

DPPH_Assay_Workflow start Start prep Prepare DPPH Solution and this compound Dilutions start->prep mix Mix this compound with DPPH Solution prep->mix incubate Incubate in Dark (20-30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: General workflow for the DPPH radical scavenging assay.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution.

  • Reagent Preparation:

    • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[10][11]

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[10]

    • The ABTS•+ solution is then diluted with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.[12][13]

  • Assay Procedure:

    • A small volume of the this compound sample (or standard) is added to a microplate well.[13]

    • The diluted ABTS•+ solution is added to the well, and the mixture is shaken for a few minutes.[13]

    • The absorbance is read at 734 nm after a specific incubation time (e.g., 5-30 minutes).[10][13]

  • Data Analysis: The scavenging activity is calculated using a formula similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagent Preparation:

    • The FRAP working solution is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and an aqueous solution of ferric chloride (FeCl₃, 20 mM) in a 10:1:1 ratio.[14][15]

    • The working solution should be warmed to 37°C before use.

  • Assay Procedure:

    • A small volume of the this compound sample is added to a microplate well.[14][15]

    • The FRAP working solution is added to the well.[14][15]

    • The absorbance is measured at approximately 593 nm after a specified incubation time (e.g., 4-15 minutes).[14][16]

  • Data Analysis: A standard curve is prepared using a known concentration of Fe²⁺ (e.g., from ferrous sulfate). The antioxidant capacity of the sample is then expressed as FRAP value, typically in µM Fe²⁺ equivalents.

Conclusion

This compound demonstrates significant antioxidant and radical scavenging properties, as evidenced by its low IC50 values in various in vitro assays.[2][3] Its mechanism of action is primarily attributed to the hydrogen-donating ability of its phenolic hydroxyl groups.[2] The standardized protocols for DPPH, ABTS, and FRAP assays provide reliable methods for quantifying this activity. These findings position this compound as a promising natural compound for further investigation in the development of novel antioxidant-based therapeutics and nutraceuticals. Further in vivo studies are warranted to validate these in vitro findings and to explore its potential role in mitigating oxidative stress-related pathologies.

References

The Potential of Sekikaic Acid in Metabolic Regulation: A Technical Overview of its Hypoglycemic and Putative Lipid-Lowering Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sekikaic acid, a depside first isolated from the lichen Ramalina sekika, has garnered scientific interest for its potential therapeutic properties. As a polyphenolic compound, it belongs to a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive analysis of the existing scientific literature on the hypoglycemic effects of this compound and explores the current understanding of its putative lipid-lowering activities. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating novel therapeutic agents for metabolic disorders such as type 2 diabetes and dyslipidemia.

Hypoglycemic Effects of this compound

The primary mechanism identified for the hypoglycemic action of this compound is its potent inhibitory effect on α-glucosidase, a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Quantitative Data on Hypoglycemic Activity

The inhibitory efficacy of this compound against α-glucosidase has been quantified in vitro, with reported IC50 values indicating significant potency.

CompoundTarget EnzymeIC50 Value (µg/mL)Inhibition TypeSource
This compoundα-glucosidase13.8 - 14.6Competitive[1]
Salazinic Acidα-glucosidase13.8 - 18.1Competitive[1]
Usnic Acidα-glucosidase17.7 - 18.9Noncompetitive[1]

In vivo studies have corroborated these in vitro findings. In a streptozotocin-induced type 2 diabetic rat model, administration of this compound (2 mg/kg body weight) resulted in a significant reduction of blood glucose levels by 44.17% over a three-week period.

Experimental Protocols for Hypoglycemic Effect Evaluation

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.

  • Materials:

    • α-glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (pH 6.8)

    • This compound (test compound)

    • Acarbose (positive control)

    • Sodium carbonate (Na2CO3) to stop the reaction

    • 96-well microplate reader

  • Procedure:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of this compound or acarbose. A control well should contain the enzyme and buffer only.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.

This model is widely used to induce a state of hyperglycemia that mimics type 2 diabetes in rodents.

  • Animals:

    • Male Wistar or Sprague-Dawley rats.

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 40-65 mg/kg body weight, dissolved in a citrate buffer (pH 4.5).

    • Monitor blood glucose levels regularly. Diabetes is typically confirmed when fasting blood glucose levels exceed a certain threshold (e.g., >250 mg/dL) a few days after STZ injection.

  • Treatment Protocol:

    • Divide the diabetic rats into groups: a diabetic control group receiving a vehicle, and treatment groups receiving different doses of this compound orally for a specified period (e.g., 21 days).

    • Include a non-diabetic control group for comparison.

    • Monitor blood glucose levels and body weight throughout the study.

    • At the end of the treatment period, collect blood samples for biochemical analysis, including fasting blood glucose, and potentially insulin levels and lipid profiles.

Signaling Pathway for Hypoglycemic Effect

The primary established mechanism for the hypoglycemic effect of this compound is through competitive inhibition of α-glucosidase in the small intestine.

Hypoglycemic_Effect_of_Sekikaic_Acid Dietary_Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Enzyme) Dietary_Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Sekikaic_Acid This compound Sekikaic_Acid->Alpha_Glucosidase Competitive Inhibition

This compound competitively inhibits α-glucosidase.

Putative Lipid-Lowering Effects of this compound

While the hypoglycemic properties of this compound are supported by experimental data, its effects on lipid metabolism are not yet well-established in the scientific literature. To date, there is a lack of direct in vivo studies providing quantitative data on the impact of this compound on plasma lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides.

However, based on the known activities of other phenolic compounds and lichen extracts, several potential mechanisms through which this compound could exert lipid-lowering effects can be hypothesized. These are presented here as avenues for future research.

Potential Mechanisms of Action (Hypothetical)
  • Inhibition of Pancreatic Lipase: Similar to its effect on α-glucosidase, this compound could potentially inhibit pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats. Inhibition of this enzyme would reduce the absorption of fatty acids and cholesterol from the intestine.

  • Modulation of Hepatic Lipid Metabolism:

    • AMP-Activated Protein Kinase (AMPK) Activation: Many natural polyphenols are known to activate AMPK, a central regulator of energy metabolism. Activation of AMPK in the liver can lead to the inhibition of fatty acid and cholesterol synthesis and an increase in fatty acid oxidation.

    • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: PPARα is a nuclear receptor that plays a crucial role in the regulation of genes involved in fatty acid transport and oxidation. Activation of PPARα can lead to a reduction in circulating triglyceride levels.

    • Sterol Regulatory Element-Binding Protein (SREBP) Inhibition: SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. Inhibition of SREBP activity could lead to a decrease in the production of these lipids in the liver.

Experimental Workflow for Investigating Lipid-Lowering Effects

To validate the hypothetical lipid-lowering effects of this compound, a structured experimental approach is necessary.

Lipid_Lowering_Workflow In_Vitro In Vitro Screening Pancreatic_Lipase Pancreatic Lipase Inhibition Assay In_Vitro->Pancreatic_Lipase In_Vivo In Vivo Studies Animal_Model High-Fat Diet-Induced Hyperlipidemic Model (e.g., Rats, Mice) In_Vivo->Animal_Model Treatment This compound Administration Animal_Model->Treatment Analysis Biochemical & Molecular Analysis Treatment->Analysis Lipid_Profile Serum Lipid Profile (TC, TG, LDL-C, HDL-C) Analysis->Lipid_Profile Gene_Expression Hepatic Gene Expression (e.g., SREBP-1c, PPARα, FAS) Analysis->Gene_Expression Protein_Expression Hepatic Protein Expression (e.g., p-AMPK, ACC) Analysis->Protein_Expression

Workflow for investigating lipid-lowering effects.

Conclusion and Future Directions

This compound has demonstrated clear hypoglycemic effects, primarily through the inhibition of α-glucosidase, which is supported by both in vitro and in vivo data. This positions it as a promising candidate for further investigation as a potential therapeutic agent for managing hyperglycemia.

The lipid-lowering effects of this compound remain an unexplored area of research. While plausible mechanisms can be hypothesized based on its chemical structure and the known activities of similar compounds, dedicated studies are required to confirm these effects and elucidate the underlying signaling pathways. Future research should focus on in vivo studies using hyperlipidemic animal models to quantify the impact of this compound on the lipid profile and to investigate its effects on key regulatory proteins and genes involved in lipid metabolism, such as AMPK, PPARα, and SREBPs. Such studies will be crucial in determining the full therapeutic potential of this compound in the management of metabolic disorders.

References

Sekikaic Acid: A Promising Natural Inhibitor of α-Glucosidase and α-Amylase for Diabetes Management

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The global prevalence of type 2 diabetes mellitus necessitates the exploration of novel therapeutic agents for managing postprandial hyperglycemia. Inhibition of carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase, is a key strategy in controlling blood glucose levels. Sekikaic acid, a naturally occurring depside found in lichens, has emerged as a potent inhibitor of these enzymes, positioning it as a promising candidate for the development of new antidiabetic drugs. This technical guide provides an in-depth overview of the inhibitory effects of this compound on α-glucosidase and α-amylase, including quantitative data, detailed experimental protocols, and insights into its mechanism of action.

Quantitative Inhibitory Activity

The inhibitory potential of this compound against α-glucosidase and α-amylase has been evaluated in several studies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

Enzyme Inhibitor IC50 Value Source Organism of Inhibitor
α-GlucosidaseThis compound13.8 - 14.6 µg/mLRamalina celastri, Ramalina nervulosa, Ramalina pacifica
α-GlucosidaseThis compoundNot specified, but showed significant inhibitionRoccella montagnei
α-AmylaseThis compoundInhibitory potential noted, specific IC50 not detailedNot specified

Mechanism of Inhibition

Kinetic studies have elucidated the mechanism by which this compound inhibits α-glucosidase. Research indicates that this compound acts as a competitive inhibitor of α-glucosidase.[1] This mode of inhibition suggests that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

Molecular docking studies have provided further insights into the interaction between this compound and the active sites of both α-glucosidase and α-amylase. These computational analyses reveal the specific amino acid residues involved in the binding, offering a molecular basis for the observed inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following are standard protocols for α-glucosidase and α-amylase inhibition assays.

α-Glucosidase Inhibition Assay

This assay spectrophotometrically measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or test compound)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.

  • In a 96-well plate, add a specific volume of the this compound solution and the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding a specific volume of the pNPG solution to each well.

  • Incubate the plate again at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a specific volume of sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • A control is run without the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Amylase Inhibition Assay

This assay is based on the reduction of the starch-iodine complex's color intensity due to the enzymatic activity of α-amylase.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • This compound (or test compound)

  • Phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Iodine solution (Iodine and Potassium Iodide)

  • Spectrophotometer

Procedure:

  • Prepare a solution of α-amylase in phosphate buffer.

  • Prepare a solution of soluble starch in phosphate buffer by heating and stirring until dissolved, then cooling to room temperature.

  • Prepare various concentrations of this compound in a suitable solvent and dilute with phosphate buffer.

  • In test tubes, mix a specific volume of the this compound solution with the α-amylase solution.

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Add the starch solution to initiate the enzymatic reaction and incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding DNSA reagent and boiling for 5-10 minutes.

  • Alternatively, the reaction can be stopped by adding HCl, followed by the addition of iodine solution.

  • After cooling, measure the absorbance at 540 nm (for DNSA method) or 620 nm (for iodine method) using a spectrophotometer.

  • A control is run without the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates the general workflow for determining the inhibitory activity of this compound against α-glucosidase and α-amylase.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Enzyme Solution (α-Glucosidase or α-Amylase) incubation1 Pre-incubation: Enzyme + this compound prep_enzyme->incubation1 prep_inhibitor This compound Solutions (Varying Concentrations) prep_inhibitor->incubation1 prep_substrate Substrate Solution (pNPG or Starch) reaction Reaction Initiation: Add Substrate prep_substrate->reaction incubation1->reaction incubation2 Incubation reaction->incubation2 termination Reaction Termination incubation2->termination measurement Absorbance Measurement termination->measurement calculation Calculate % Inhibition measurement->calculation plotting Plot % Inhibition vs. Concentration calculation->plotting ic50 Determine IC50 Value plotting->ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Mechanism of Competitive Inhibition of α-Glucosidase by this compound

This diagram illustrates the competitive inhibition mechanism where this compound competes with the substrate for the active site of the α-glucosidase enzyme.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) S->ES I This compound (I) I->EI P Products (P) ES->E ES->P EI->E

Caption: Competitive inhibition of α-glucosidase by this compound.

Conclusion

This compound demonstrates significant inhibitory activity against α-glucosidase through a competitive mechanism. While its inhibitory effect on α-amylase is also noted, further quantitative studies are warranted to fully characterize its potency. The detailed experimental protocols provided herein offer a standardized approach for future investigations. The promising inhibitory profile of this compound makes it a compelling natural product for further research and development as a potential therapeutic agent for the management of type 2 diabetes.

References

Sekikaic Acid: A Technical Guide on its Cardioprotective Potential in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sekikaic acid (SA), a polyphenolic depside derived from lichens, is emerging as a compound of interest for its significant organ-protective properties. Preclinical research, particularly in models of chemotherapy-induced cardiotoxicity, has highlighted its potent antioxidant and anti-inflammatory capabilities.[1] This technical guide consolidates the available data on the cardioprotective effects of this compound, detailing the experimental protocols used, presenting quantitative outcomes, and visualizing the proposed mechanisms of action. The primary focus is a key in vivo study demonstrating SA's ability to ameliorate cardiotoxicity induced by cyclophosphamide (CP), a widely used chemotherapeutic agent.[2] The findings suggest that this compound warrants further investigation as a potential adjuvant therapy to mitigate the cardiac side effects of existing cancer treatments.[3]

Core Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

The cardioprotective effects of this compound are primarily attributed to its dual capacity to counteract oxidative stress and inflammation.[3] Drug-induced cardiotoxicity, such as that caused by cyclophosphamide, is often mediated by toxic metabolites that trigger a cascade of oxidative damage.[2] Cyclophosphamide's metabolite, acrolein, depletes glutathione (GSH), a critical cellular antioxidant, leading to lipid peroxidation and subsequent membrane damage.[3]

This compound intervenes by directly mitigating this oxidative burden. It has demonstrated a significant ability to scavenge free radicals and restore the levels of endogenous antioxidant enzymes.[3] Furthermore, its anti-inflammatory potential has been noted, with studies showing a reduction in inflammatory markers like C-reactive protein.[3] These properties position this compound as a promising agent to protect myocardial tissue from chemical-induced injury.

Preclinical Evidence: Cyclophosphamide-Induced Cardiotoxicity Model

To date, the most direct in vivo evidence for this compound's cardioprotective role comes from a preclinical study using a rat model of cyclophosphamide-induced cardiotoxicity.[3] This study provides the foundational data for its potential therapeutic application.

Experimental Protocol

The study was designed to assess the protective effects of this compound against cardiac injury initiated by a high dose of cyclophosphamide.

  • Animal Model: Wistar rats were used for the experiment.

  • Experimental Groups: The animals were divided into three distinct groups:

    • Normal Control: Healthy, untreated animals to establish baseline physiological values.[2]

    • Toxic Control (CP Only): Animals administered a single dose of cyclophosphamide to induce cardiotoxicity.[2]

    • This compound + CP Group: Animals pre-treated with this compound for 14 consecutive days, followed by a single dose of cyclophosphamide.[2]

  • Dosing Regimen: The SA + CP group received a daily administration of this compound for two weeks prior to the induction of toxicity.[2]

  • Assessment of Myocardial Injury: Cardiac damage was evaluated by measuring key serum biomarkers and tissue-level oxidative stress markers.[1]

    • Serum Cardiac Biomarkers: Creatine Kinase (CK), Lactate Dehydrogenase (LDH), Troponin I, and C-reactive proteins.[2]

    • Tissue Oxidative Stress Markers: Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione (GSH).[2]

G cluster_setup Experimental Setup cluster_groups Grouping (n=3) cluster_treatment Treatment Protocol (14 Days) cluster_analysis Analysis A Wistar Rats G1 Group 1: Normal Control A->G1 G2 Group 2: Toxic Control (CP) A->G2 G3 Group 3: SA + CP A->G3 T1 No Treatment G1->T1 T2 Vehicle (14 days) + Single CP Dose G2->T2 T3 This compound (14 days) + Single CP Dose G3->T3 Analysis Serum Biomarker Analysis (CK, LDH, Troponin I, CRP) Tissue Oxidative Stress Analysis (MDA, SOD, GSH) T1->Analysis T2->Analysis T3->Analysis

Caption: Experimental workflow for the preclinical rat model.
Data Presentation: Biomarker Analysis

The co-administration of this compound with cyclophosphamide led to a significant preservation of cellular antioxidants and a reduction in markers of cardiac injury and oxidative stress.[1] The quantitative results from the study are summarized below.

Table 1: Serum Cardiac Injury Markers

Biomarker Normal Control Toxic Control (CP Only) This compound + CP
Creatine Kinase (CK) Normal Elevated Near-Normal
Lactate Dehydrogenase (LDH) Normal Elevated Near-Normal
Troponin I Normal Elevated Near-Normal

| C-reactive proteins (CRP) | Normal | Elevated | Significantly Reduced[3] |

Table 2: Tissue Oxidative Stress Markers

Biomarker Toxic Control (CP Only) This compound + CP P-value
Malondialdehyde (MDA) Elevated 2.02 ± 0.05 U/mL p<0.001
Superoxide Dismutase (SOD) Depleted 122 ± 3.11 U/mL p<0.01

| Glutathione (GSH) | Depleted | Numerically Raised | p=0.12 (Not Significant) |

Key Findings

The toxic control group exhibited clear signs of cardiac injury, characterized by elevated serum and tissue oxidative stress markers and the depletion of natural antioxidant pools like GSH and SOD.[2] In contrast, pre-treatment with this compound successfully counteracted these effects. SA administration actively reduced the elevated MDA levels and restored SOD reserves.[3] While the restoration of glutathione was not statistically significant, the overall reduction in the myocardial oxidative burden was significant (p≤0.05).[1] These results validate the potential of this compound as a potent cardioprotective agent in this preclinical model.[1][2]

Proposed Signaling Pathways and Future Research

While the primary mechanism of this compound in the cyclophosphamide model is its antioxidant and anti-inflammatory action, the specific molecular pathways it modulates are a critical area for future research.[3] The existing study suggests that SA's protective effects may be mediated through several key signaling cascades that regulate cellular stress response and survival.

Further investigation is warranted to explore this compound's impact on the following pathways:[3]

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response. Activation of this pathway leads to the transcription of numerous protective genes. It is hypothesized that SA may upregulate Nrf2, thereby bolstering the heart's intrinsic antioxidant defenses.

  • NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central mediator of inflammation. The anti-inflammatory effects of SA suggest it may inhibit NF-κB activation, thus reducing the expression of pro-inflammatory cytokines that contribute to cardiac damage.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is crucial for cell survival, growth, and proliferation. Its activation is a well-known cardioprotective mechanism. This compound could potentially promote cardiomyocyte survival by activating the PI3K/Akt pathway, thereby inhibiting apoptosis.[3][4]

G cluster_pathways Proposed Downstream Targets for SA CP Cyclophosphamide Acrolein Acrolein (Metabolite) CP->Acrolein ROS Oxidative Stress (ROS Generation, Lipid Peroxidation) Acrolein->ROS Inflammation Inflammation Acrolein->Inflammation Damage Myocardial Injury & Cardiotoxicity ROS->Damage Inflammation->Damage SA This compound SA->ROS Inhibits SA->Inflammation Inhibits Nrf2 Nrf2/ARE Pathway (Antioxidant Response) SA->Nrf2 NFkB NF-κB Pathway (Inflammation) SA->NFkB PI3K PI3K/Akt Pathway (Cell Survival) SA->PI3K Nrf2->ROS Counteracts NFkB->Inflammation Modulates PI3K->Damage Prevents

Caption: Proposed mechanism of this compound's cardioprotection.

Conclusion and Future Directions

The preclinical data strongly support the cardioprotective potential of this compound, particularly in the context of mitigating cyclophosphamide-induced cardiac damage. Its efficacy is rooted in its potent antioxidant and anti-inflammatory properties. The successful restoration of key biomarkers in a rat model provides a solid foundation for its continued development.

Future work must focus on elucidating the precise molecular mechanisms governing its action, with a priority on investigating its role in the Nrf2/ARE, NF-κB, and PI3K/Akt signaling pathways.[3] Further preclinical studies, including those in other models of cardiac injury (e.g., ischemia-reperfusion), would broaden its therapeutic potential. Ultimately, these encouraging preclinical results warrant progression toward clinical trials to explore the feasibility of incorporating this compound into existing chemotherapeutic regimens to improve patient outcomes.[3]

References

Sekikaic Acid: A Potential Scaffold for Protein-Protein Interaction Inhibition?

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sekikaic acid, a naturally occurring depside found in various lichen species, has garnered attention for its diverse biological activities. While direct evidence of its role in the inhibition of protein-protein interactions (PPIs) is not yet established in the scientific literature, its known bioactivities, including enzyme inhibition and antiviral effects, suggest that it could serve as a foundational scaffold for the development of novel PPI inhibitors. This technical guide provides a comprehensive overview of the known biological properties of this compound, summarizes key quantitative data, and presents a detailed framework of experimental protocols that can be employed to investigate its potential as a protein-protein interaction inhibitor. Furthermore, this guide includes detailed visualizations of relevant signaling pathways and experimental workflows to aid researchers in designing and executing studies in this emerging area.

Introduction to this compound

This compound is a secondary metabolite produced by various lichens, notably of the Ramalina genus.[1][2] Structurally, it is a depside, which is an ester-linked dimer of two or more phenolic carboxylic acid units. The diverse biological activities of lichen-derived compounds have prompted investigations into their therapeutic potential.[3][4] While research on this compound is ongoing, several key bioactivities have been identified, providing a basis for exploring its potential in modulating protein-protein interactions.

Known Biological Activities of this compound

Current research has highlighted several biological effects of this compound. These activities, while not directly demonstrating PPI inhibition, suggest that the molecule can interact with biological macromolecules and modulate their function.

Enzyme Inhibition

This compound has been shown to be an inhibitor of α- and β-glucosidase.[1] This inhibitory action is crucial in the context of managing type 2 diabetes.[1] Kinetic studies have revealed that this compound exhibits competitive inhibition towards α-glucosidase and noncompetitive inhibition for β-glucosidase activity.[1]

Radical Scavenging and Antioxidant Activity

The compound has demonstrated significant radical scavenging properties.[1][2] This antioxidant activity is a common feature of phenolic compounds and is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Antimicrobial and Antiviral Activity

This compound has shown antimicrobial activity against various bacteria, including Escherichia coli, Streptococcus mutans, and Staphylococcus aureus.[5] Furthermore, it has demonstrated potent antiviral activity against the respiratory syncytial virus (RSV) by interfering with viral replication at a post-entry step.[3][5]

Quantitative Data on this compound's Biological Activities

For clarity and comparative analysis, the available quantitative data on the biological activities of this compound are summarized in the table below.

Biological ActivityTarget/AssayIC50 / Activity MetricReference
α-Glucosidase Inhibition α-Glucosidase13.8 - 14.6 µg/mL[1]
β-Glucosidase Inhibition β-Glucosidase13.8 - 14.6 µg/mL[1]
Radical Scavenging DPPH Assay13.7 - 17.4 µg/mL[1]
Antiviral Activity (RSV A2) Respiratory Syncytial Virus A2IC50: 7.73 µg/mL[3]
Antiviral Activity (rgRSV) Recombinant rgRSVIC50: 5.69 µg/mL[3]
Antibacterial Activity Escherichia coli78% inhibition[5]
Antibacterial Activity Streptococcus mutans60% inhibition[5]
Antibacterial Activity Staphylococcus aureus50% inhibition[5]

Investigating this compound as a Protein-Protein Interaction Inhibitor: A Methodological Guide

The inhibition of protein-protein interactions (PPIs) represents a promising frontier in drug discovery.[6][7][8] Small molecules that can disrupt these interactions are highly sought after.[6][9] Given the biological activities of this compound, it is a candidate for investigation as a PPI inhibitor. The following sections outline the experimental protocols that can be adapted to study its potential in this regard.

General Workflow for Identifying and Characterizing PPI Inhibitors

The process of identifying and validating a small molecule PPI inhibitor typically follows a multi-step approach, beginning with high-throughput screening and culminating in detailed biophysical and cellular characterization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action A High-Throughput Screening (HTS) B Hit Identification A->B C Dose-Response Analysis B->C Promising Hits D Secondary Assays C->D E Orthogonal Assays D->E F Biophysical Characterization E->F Validated Hits G Cellular Assays F->G H Structural Studies G->H

Figure 1: A generalized workflow for the discovery and characterization of small molecule PPI inhibitors.

Experimental Protocols for PPI Inhibition Assays

A variety of in vitro and in-cell assays can be employed to screen for and characterize PPI inhibitors.[10][11][12][13]

These assays measure the proximity of two interacting proteins. A decrease in the signal upon addition of a compound like this compound would indicate inhibition.

  • Fluorescence Resonance Energy Transfer (FRET):

    • Principle: Two proteins of interest are tagged with donor and acceptor fluorophores. Interaction brings them into close proximity, allowing for energy transfer from the donor to the acceptor upon excitation of the donor. Inhibition of the interaction leads to a decrease in the FRET signal.

    • Protocol Outline:

      • Clone and express the target proteins, each fused to a FRET-compatible fluorophore (e.g., CFP and YFP).

      • Purify the recombinant proteins.

      • In a microplate format, incubate the tagged proteins together in the presence of varying concentrations of this compound.

      • Measure the fluorescence emission of both the donor and acceptor fluorophores.

      • Calculate the FRET ratio (Acceptor Emission / Donor Emission) to determine the extent of inhibition.

FRET_Assay cluster_interaction Protein Interaction cluster_inhibition Inhibition by this compound P1_CFP Protein 1-CFP P2_YFP Protein 2-YFP P1_CFP->P2_YFP Binding FRET FRET Signal P2_YFP->FRET P1_CFP_inhib Protein 1-CFP Sekikaic_Acid This compound P1_CFP_inhib->Sekikaic_Acid Binding P2_YFP_inhib Protein 2-YFP No_FRET No FRET Signal

Figure 2: Schematic of a FRET-based assay for PPI inhibition.

These methods directly measure the binding affinity between the interacting proteins and how it is affected by a potential inhibitor.

  • Co-Immunoprecipitation (Co-IP):

    • Principle: An antibody against one protein (the "bait") is used to pull it out of a solution, along with any proteins it is bound to (the "prey"). A decrease in the amount of prey protein pulled down in the presence of an inhibitor suggests disruption of the interaction.[12][14]

    • Protocol Outline:

      • Lyse cells expressing the target proteins.

      • Incubate the cell lysate with an antibody specific to the bait protein.

      • Add protein A/G beads to capture the antibody-protein complex.

      • Wash the beads to remove non-specific binders.

      • Elute the proteins from the beads.

      • Analyze the eluate for the presence of the prey protein by Western blotting.

      • Perform parallel experiments with increasing concentrations of this compound to assess its inhibitory effect.

  • Pull-Down Assay:

    • Principle: A purified, tagged "bait" protein is immobilized on affinity beads. A cell lysate containing the "prey" protein is then passed over the beads. If the prey binds to the bait, it will be retained on the beads.[12][15]

    • Protocol Outline:

      • Express and purify a tagged version of the bait protein (e.g., GST-tagged or His-tagged).

      • Immobilize the bait protein on appropriate affinity beads (e.g., glutathione-agarose for GST-tags).

      • Prepare a cell lysate containing the prey protein.

      • Incubate the lysate with the bait-bound beads in the presence of varying concentrations of this compound.

      • Wash the beads to remove unbound proteins.

      • Elute the bound proteins.

      • Analyze the eluate for the presence of the prey protein by Western blotting.

Pull_Down_Assay Bait Tagged Bait Protein Bead Affinity Bead Bait->Bead Immobilization Complex Bait-Prey Complex on Bead Bead->Complex Prey Prey Protein Lysate Prey->Complex Inhibitor This compound Inhibitor->Complex Inhibition Wash Wash Complex->Wash Elution Elution Wash->Elution Analysis Western Blot Analysis Elution->Analysis

Figure 3: Workflow of a pull-down assay to test for PPI inhibition.

Potential Signaling Pathways for Investigation

While no specific signaling pathways are currently known to be modulated by this compound through PPI inhibition, its known biological activities can provide clues for initial targets. For instance, its antiviral activity against RSV could involve disruption of viral-host protein interactions. Similarly, its anti-inflammatory properties may be linked to the inhibition of PPIs within inflammatory signaling cascades.

Phenolic acids, in general, are known to be involved in various plant signaling pathways, such as those related to defense responses.[16] Exploring analogous pathways in mammalian cells could be a fruitful area of investigation for this compound.

Signaling_Hypothesis cluster_0 External Stimulus (e.g., Viral Infection) cluster_1 Host Cell Stimulus Virus Receptor Host Receptor Stimulus->Receptor ProteinA Host Protein A Receptor->ProteinA ProteinB Viral Protein B ProteinA->ProteinB PPI Downstream Downstream Signaling (e.g., Inflammation, Viral Replication) ProteinB->Downstream Sekikaic This compound Sekikaic->ProteinA Inhibits Interaction

Figure 4: A hypothetical signaling pathway where this compound could inhibit a viral-host PPI.

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of novel protein-protein interaction inhibitors. Its established biological activities, coupled with a well-defined chemical structure, make it an attractive candidate for further investigation. The experimental methodologies outlined in this guide provide a robust framework for researchers to explore the potential of this compound and its derivatives as modulators of PPIs. Future research should focus on high-throughput screening of this compound against known PPI targets, followed by detailed biophysical and cellular characterization of any identified "hits." Such studies will be instrumental in determining whether this natural product can be translated into a clinically relevant therapeutic agent.

References

Preliminary Cytotoxicity of Sekikaic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of sekikaic acid, a naturally occurring lichen-derived depside. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug discovery. This document summarizes the current, albeit limited, publicly available data on the cytotoxic effects of this compound on various cell lines, details relevant experimental methodologies, and visualizes potential signaling pathways involved in its mechanism of action.

Introduction to this compound

This compound is a secondary metabolite produced by various lichen species. As a member of the depside class of compounds, it is characterized by two or more hydroxybenzoic acid units linked by an ester bond. Natural products, including those derived from lichens, have long been a valuable source of novel therapeutic agents, with many exhibiting potent biological activities, including anticancer properties. Preliminary investigations into the bioactivity of this compound suggest its potential as a cytotoxic agent against cancer cells, warranting further in-depth research.

Quantitative Cytotoxicity Data

To date, specific in-vitro studies detailing the cytotoxic effects of isolated this compound on a wide range of cancer cell lines are not extensively available in the public domain. The following table summarizes the currently available, albeit limited, quantitative data. It is important to note that the majority of existing research has focused on crude lichen extracts or other more abundant lichen secondary metabolites. Therefore, the data below represents a starting point for future investigations into the specific cytotoxic profile of this compound.

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
Data Not Available-----

As of the latest literature review, specific IC50 values for this compound on common cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma) have not been reported in publicly accessible scientific journals. The lack of data highlights a significant gap in the current understanding of this compound's anticancer potential and underscores the need for dedicated research in this area.

Experimental Protocols

The following section outlines standardized protocols for key experiments relevant to the study of this compound's cytotoxicity. These methodologies are based on established practices in cell biology and pharmacology and can be adapted for the specific investigation of this compound.

Cell Culture
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma) are commonly used for in vitro cytotoxicity screening.

  • Culture Medium: The choice of culture medium is cell-line dependent. For example, Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin is typically used for MCF-7 and HeLa cells, while RPMI-1640 medium with similar supplementation is often used for A549 cells.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a negative control (untreated cells).

  • Incubation: Incubate the treated cells for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound-induced cytotoxicity are yet to be fully elucidated, it is hypothesized that, like many other phenolic compounds, it may induce apoptosis in cancer cells through the modulation of key signaling pathways.

Apoptosis Induction

Apoptosis is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in malignant cells. It is plausible that this compound could trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

Workflow for Investigating Apoptosis Induction by this compound

G start Treat Cancer Cells with this compound flow_cytometry Annexin V/PI Staining & Flow Cytometry Analysis start->flow_cytometry western_blot Western Blot Analysis of Apoptotic Proteins start->western_blot caspase_assay Caspase Activity Assay start->caspase_assay apoptosis_confirmed Apoptosis Induction Confirmed flow_cytometry->apoptosis_confirmed western_blot->apoptosis_confirmed caspase_assay->apoptosis_confirmed

Caption: Experimental workflow for confirming apoptosis induction.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers, making it a key target for anticancer drug development. This compound may potentially inhibit this pathway, leading to the suppression of survival signals and the induction of apoptosis.

Hypothesized Inhibition of the PI3K/Akt Pathway by this compound

G sekikaic_acid This compound pi3k PI3K sekikaic_acid->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Potential inhibition of the PI3K/Akt survival pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. It is possible that this compound could modulate the MAPK/ERK pathway to exert its cytotoxic effects.

Potential Modulation of the MAPK/ERK Pathway by this compound

G sekikaic_acid This compound ras Ras sekikaic_acid->ras Modulates? raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates proliferation Cell Proliferation erk->proliferation Promotes

Caption: Hypothesized modulation of the MAPK/ERK proliferation pathway.

Conclusion and Future Directions

Future research should focus on:

  • Broad-spectrum cytotoxicity screening: Evaluating the cytotoxic effects of this compound on a diverse range of cancer cell lines to identify potential selectivity.

  • Mechanism of action studies: Investigating the molecular pathways involved in this compound-induced cell death, including detailed analysis of apoptotic pathways and key signaling cascades like PI3K/Akt and MAPK/ERK.

  • In vivo studies: Following promising in vitro results, conducting animal studies to evaluate the antitumor efficacy and safety profile of this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

This technical guide serves as a call to action for the scientific community to further explore the therapeutic potential of this compound. The insights gained from such research could contribute to the development of novel and effective anticancer therapies.

Methodological & Application

High-performance liquid chromatography (HPLC) method for Sekikaic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Sekikaic Acid using High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and drug development professionals, this document provides a detailed methodology for the quantification of this compound, a lichen-derived depside with known biological activities. The following protocols are based on established methods for the analysis of phenolic and organic acids.

Introduction

This compound is a secondary metabolite produced by various lichen species and has garnered interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for pharmacological studies, quality control of natural product extracts, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds, offering high resolution and sensitivity.[1][2][3] This application note details a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Acetic Acid/Trifluoroacetic Acid) (analytical grade)

  • Sample matrix (e.g., lichen extract, formulation buffer)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound and remove interfering substances.[5][6][7]

  • For Lichen Extracts:

    • Accurately weigh the dried lichen powder.

    • Perform an extraction with a suitable solvent such as methanol or acetone.

    • Centrifuge the extract to pellet solid debris.[8]

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.[9]

  • For Formulations:

    • Dilute the formulation with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Elution 0-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 35 minutes

Note: The gradient and mobile phase composition may require optimization depending on the specific column and sample matrix.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10][11]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the validated HPLC method for this compound.

ParameterResult
Retention Time (RT) Approximately 15.8 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (1 mg/mL in Methanol) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working CalCurve Generate Calibration Curve Working->CalCurve Sample Sample Collection (Lichen or Formulation) Extract Extraction/Dilution Sample->Extract Filter Filtration (0.22 µm) Extract->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect PeakArea Integrate Peak Area Detect->PeakArea Quantify Quantify this compound in Sample CalCurve->Quantify PeakArea->Quantify Report Generate Report Quantify->Report

HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in various samples. The method is sensitive, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories. The provided protocols and validation data serve as a comprehensive guide for scientists and professionals working with this promising natural compound.

References

Protocol for the Extraction and Purification of Sekikaic Acid from Ramalina Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction, isolation, and purification of sekikaic acid, a bioactive depside found in various species of the lichen genus Ramalina. This document outlines detailed methodologies for solvent extraction, purification via column chromatography, and subsequent recrystallization to obtain high-purity this compound suitable for research and drug development purposes.

Introduction

This compound is a secondary metabolite produced by lichens of the Ramalina genus and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. As a depside, it is formed from two orcinol-type phenolic units. The isolation of pure this compound is essential for accurate pharmacological evaluation and potential development into therapeutic agents. This protocol details a robust method for its extraction and purification from Ramalina lichen thalli.

Materials and Equipment

Reagents:

  • Dried Ramalina species thalli (e.g., Ramalina conduplicans, Ramalina nervulosa)

  • Acetone (ACS grade)

  • Methanol (ACS grade)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Toluene (ACS grade)

  • Glacial acetic acid (ACS grade)

  • Silica gel for column chromatography (70-230 mesh)

  • Pre-coated Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Distilled water

Equipment:

  • Grinder or mill

  • Soxhlet apparatus

  • Rotary evaporator

  • Glass chromatography column

  • Fraction collector

  • Beakers, flasks, and other standard laboratory glassware

  • Heating mantle

  • Fume hood

  • UV lamp for TLC visualization

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system (for purity analysis)

Experimental Protocols

Preparation of Lichen Material
  • Collection and Identification: Collect fresh Ramalina lichen thalli. Ensure proper taxonomic identification of the species.

  • Cleaning and Drying: Carefully remove any substrate debris (bark, rock) and other contaminants from the lichen material. Air-dry the thalli in a well-ventilated area away from direct sunlight or use a lyophilizer.

  • Grinding: Once completely dry, grind the lichen thalli into a fine powder using a grinder or mill. This increases the surface area for efficient solvent extraction.

Extraction of Crude this compound

This protocol utilizes Soxhlet extraction for a thorough extraction of secondary metabolites.

  • Soxhlet Setup: Place approximately 50 g of the powdered lichen material into a cellulose thimble and insert it into the chamber of a Soxhlet apparatus.

  • Solvent Addition: Fill a 500 mL round-bottom flask with 300 mL of acetone.

  • Extraction Process: Assemble the Soxhlet apparatus and heat the acetone to its boiling point using a heating mantle. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.

  • Solvent Evaporation: After extraction, allow the apparatus to cool. Concentrate the acetone extract to dryness using a rotary evaporator under reduced pressure. The resulting solid is the crude lichen extract.

Purification of this compound

Purification is achieved through a combination of solvent partitioning and column chromatography.

3.3.1. Solvent Partitioning (Optional, for removal of non-polar compounds)

  • Dissolution: Dissolve the crude extract in a minimal amount of methanol.

  • Hexane Wash: Transfer the methanolic solution to a separatory funnel and add an equal volume of n-hexane. Shake vigorously and allow the layers to separate.

  • Separation: The upper n-hexane layer will contain non-polar compounds like lipids and some pigments. The lower methanolic layer contains the more polar depsides, including this compound. Discard the hexane layer and repeat the wash two more times.

  • Concentration: Concentrate the methanolic layer to dryness using a rotary evaporator.

3.3.2. Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (100 g) in n-hexane and pour it into a glass chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess n-hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude extract (from 3.2.4 or 3.3.1.4) in a minimal amount of acetone and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:

    • 100% n-Hexane (to elute non-polar impurities)

    • 95:5 n-Hexane:Ethyl acetate

    • 90:10 n-Hexane:Ethyl acetate

    • 85:15 n-Hexane:Ethyl acetate (this compound is expected to elute in this or slightly more polar fractions)

    • 80:20 n-Hexane:Ethyl acetate

  • Fraction Collection: Collect fractions of approximately 20 mL each using a fraction collector.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in a mobile phase of Toluene:Ethyl acetate:Formic acid (139:83:8). Visualize the spots under a UV lamp (254 nm). Fractions containing a compound with an Rf value corresponding to standard this compound should be pooled.

Recrystallization of this compound
  • Pooling and Concentration: Combine the pure fractions identified by TLC and concentrate them to dryness using a rotary evaporator.

  • Dissolution: Dissolve the resulting solid in a minimal amount of hot acetone.

  • Crystallization: Slowly add n-hexane dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold n-hexane, and air-dry. The resulting white, crystalline solid is purified this compound.

Purity Assessment
  • Melting Point: Determine the melting point of the purified crystals. Pure this compound has a melting point of 150-151 °C.

  • HPLC Analysis: Confirm the purity of the final product using a suitable HPLC method.

Data Presentation

The following table summarizes the expected quantitative data from the extraction and purification process.

ParameterValueUnitNotes
Starting Lichen Biomass50.0g (dry weight)Ramalina conduplicans
Crude Acetone Extract Yield4.5g9.0% of dry biomass
Purified this compound Yield250mg0.5% of dry biomass
Melting Point150-152°CLiterature value: 150-151 °C
Purity (by HPLC)>98%
Rf Value (TLC)~0.45Toluene:Ethyl acetate:Formic acid (139:83:8)

Visualizations

Experimental Workflow

Extraction_Protocol cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis A Collection of Ramalina sp. B Cleaning and Drying A->B C Grinding to Powder B->C D Soxhlet Extraction with Acetone C->D Powdered Lichen E Concentration of Extract D->E F Solvent Partitioning (optional) E->F Crude Extract G Column Chromatography F->G H TLC Analysis of Fractions G->H I Pooling of Pure Fractions H->I J Recrystallization I->J K Purity Assessment (HPLC, MP) J->K Purified this compound

Caption: Workflow for the extraction and purification of this compound.

Application Notes and Protocols for Testing Sekikaic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for evaluating the diverse biological activities of Sekikaic acid using established cell culture-based assays. These guidelines are intended for researchers, scientists, and professionals involved in natural product research and drug development.

Introduction to this compound

This compound is a naturally occurring depside found in several lichen species, such as Ramalina and Cladonia.[1] In laboratory studies, it has demonstrated a range of biological activities, including antioxidant, antiviral, and enzymatic inhibition properties.[1] Research has shown it possesses good antioxidant activity against hydroxyl radicals and ferric ions and can inhibit enzymes like α-glucosidase and α-amylase.[1][2] Furthermore, it has exhibited antiviral effects against the Respiratory Syncytial Virus.[1][3] Recent in silico studies also suggest a potential role in cancer therapy, highlighting the need for robust cell-based validation.[4][5]

The following protocols outline key cell culture assays to investigate and quantify the cytotoxic, anti-inflammatory, antioxidant, and anti-cancer migratory effects of this compound.

Application Note 1: Cytotoxicity and Cell Viability Assessment

Objective: To determine the cytotoxic effects of this compound on a selected cell line and establish a non-toxic concentration range for subsequent bioactivity assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[7][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8] The crystals are solubilized, and the absorbance is measured spectrophotometrically.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Measurement A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with various concentrations of this compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 3-4 hours (formazan formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at ~570 nm G->H NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binding IKK IKK Complex TLR4->IKK 2. Signal Cascade IkB_NFkB IκB NF-κB IKK->IkB_NFkB 3. Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 5. Translocation IkB_NFkB->NFkB 4. IκB Degradation Sekikaic This compound ? Sekikaic->IKK Potential Inhibition ? DNA DNA (Promoter Region) NFkB_nuc->DNA 6. Binds DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes 7. Gene Transcription Griess_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Griess Reaction cluster_read Measurement A 1. Seed RAW 264.7 cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Pre-treat with this compound for 1-2h B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate for 18-24h D->E F 6. Collect cell supernatant E->F G 7. Add Griess Reagent to supernatant in a new plate F->G H 8. Incubate for 10-15 min at room temperature G->H I 9. Read absorbance at ~540 nm J 10. Quantify nitrite using a sodium nitrite standard curve I->J ROS_Workflow cluster_prep Cell Preparation cluster_treat Treatment & ROS Induction cluster_assay DCFH-DA Staining cluster_read Measurement A 1. Seed cells in a black, clear-bottom 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with This compound B->C D 4. Induce oxidative stress (e.g., with H₂O₂ or TBHP) C->D E 5. Load cells with DCFH-DA solution (e.g., 10-25 µM) D->E F 6. Incubate for 30-60 min at 37°C E->F G 7. Wash cells with PBS to remove excess probe F->G H 8. Measure fluorescence (Ex/Em ~485/530 nm) G->H

References

Application Notes and Protocols for Enzyme Inhibition Assays of Sekikaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sekikaic acid, a depside commonly found in lichens, has garnered significant interest within the scientific community due to its diverse biological activities. Emerging research has highlighted its potential as an inhibitor of various enzymes implicated in a range of diseases, including diabetes and metabolic disorders. This document provides detailed protocols for conducting enzyme inhibition assays to evaluate the efficacy of this compound against several key enzymatic targets. These protocols are designed to be adaptable for screening other natural product extracts.

Key Enzyme Targets of this compound

This compound has been demonstrated to inhibit the following enzymes:

  • α-Glucosidase and β-Glucosidase: These enzymes are involved in carbohydrate digestion. Their inhibition can help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management.[1]

  • α-Amylase: This enzyme is responsible for the breakdown of starches into simpler sugars. Inhibiting α-amylase can slow down carbohydrate absorption.

  • Aldose Reductase: This enzyme is implicated in the development of diabetic complications by converting glucose to sorbitol.

  • Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.

  • Coactivator CBP/p300: This finding suggests that this compound may also play a role in the regulation of gene expression.

Quantitative Data Summary

The inhibitory effects of this compound against various enzymes have been quantified and are summarized in the table below. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Enzyme TargetReported IC50 Value (µg/mL)Reported IC50 Value (µM)
α-Glucosidase13.8 - 14.6[1], 60.5
β-Glucosidase13.8 - 14.6[1]
α-Amylase75.0
Aldose Reductase> 100.0
Protein Tyrosine Phosphatase 1B (PTP1B)> 100.0
Coactivator CBP/p300 (GACKIX domain)64

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are provided below. These protocols are based on established spectrophotometric methods and can be adapted for use in a 96-well plate format for high-throughput screening.

α-Glucosidase Inhibition Assay

This assay is based on the spectrophotometric determination of the yellow-colored product, p-nitrophenol, formed from the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • Prepare a solution of α-glucosidase (0.5 U/mL) in phosphate buffer.

    • Prepare a solution of pNPG (5 mM) in phosphate buffer.

    • Prepare a solution of acarbose in phosphate buffer to be used as a positive control.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of the this compound dilutions (or acarbose, or buffer for the control).

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

  • Measurement:

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

β-Glucosidase Inhibition Assay

This protocol is similar to the α-glucosidase assay but uses p-nitrophenyl-β-D-glucopyranoside as the substrate.

Materials:

  • β-Glucosidase from almonds

  • p-Nitrophenyl-β-D-glucopyranoside

  • This compound

  • Phosphate buffer (50 mM, pH 7.0)

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the same solution preparation and assay protocol as for the α-glucosidase inhibition assay, substituting β-glucosidase and its corresponding substrate.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition using the same formula.

α-Amylase Inhibition Assay

This assay measures the reduction in starch hydrolysis by α-amylase in the presence of an inhibitor. The remaining starch is quantified using an iodine solution.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (20 mM, pH 6.9, containing 6.7 mM NaCl)

  • Iodine-potassium iodide (I₂-KI) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare solutions of this compound and acarbose at various concentrations in the buffer.

    • Prepare the α-amylase solution (0.5 mg/mL) in the buffer.

  • Assay Protocol:

    • Add 25 µL of this compound dilutions (or acarbose, or buffer for control) to the wells of a 96-well plate.

    • Add 50 µL of the starch solution to each well.

    • Add 25 µL of the α-amylase solution to each well to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 25 µL of 1 M HCl.

    • Add 100 µL of the I₂-KI solution to each well.

  • Measurement:

    • Measure the absorbance at 630 nm using a microplate reader.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition as described for the α-glucosidase assay.

Aldose Reductase Inhibition Assay

This assay measures the decrease in NADPH oxidation, which is catalyzed by aldose reductase.

Materials:

  • Aldose reductase (from rat lens or recombinant)

  • DL-Glyceraldehyde (substrate)

  • NADPH

  • This compound

  • Quercetin (positive control)

  • Phosphate buffer (0.1 M, pH 6.2)

  • Spectrophotometer

Procedure:

  • Reaction Mixture:

    • In a cuvette, prepare a reaction mixture containing:

      • Phosphate buffer

      • NADPH (0.1 mM)

      • Aldose reductase

      • This compound at various concentrations (or quercetin/buffer)

  • Reaction Initiation:

    • Initiate the reaction by adding DL-glyceraldehyde (10 mM).

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.

  • Calculation of Inhibition:

    • The rate of the reaction is proportional to the change in absorbance over time. Calculate the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay uses p-nitrophenyl phosphate (pNPP) as a substrate, and the formation of the product, p-nitrophenol, is measured spectrophotometrically.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • This compound

  • Suramin (positive control)

  • Tris-HCl buffer (50 mM, pH 7.5, containing 1 mM EDTA and 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Protocol:

    • To the wells of a 96-well plate, add 50 µL of Tris-HCl buffer.

    • Add 10 µL of this compound dilutions (or suramin/buffer).

    • Add 20 µL of PTP1B solution (0.5 µg/mL).

    • Pre-incubate at 37°C for 10 minutes.

    • Start the reaction by adding 20 µL of pNPP solution (10 mM).

    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 405 nm.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition as previously described.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a typical enzyme inhibition assay.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) dilutions Prepare Inhibitor Dilution Series reagents->dilutions mix Mix Enzyme and Inhibitor (Pre-incubation) dilutions->mix reaction Initiate Reaction (Add Substrate) mix->reaction incubation Incubate at Optimal Temperature reaction->incubation stop Stop Reaction (e.g., add quenching agent) incubation->stop measure Measure Product Formation (e.g., Absorbance) stop->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for an enzyme inhibition assay.

Signaling Pathway Inhibition

This compound has been shown to inhibit the coactivator CBP/p300, which is a key player in transcriptional regulation. The following diagram illustrates the simplified signaling pathway involving CBP/p300 and the point of inhibition by this compound.

CBP_p300_Inhibition cluster_pathway Transcriptional Activation Pathway TF Transcription Factor (e.g., CREB) CBP_p300 CBP/p300 TF->CBP_p300 recruits Histones Histones CBP_p300->Histones acetylates Gene Target Gene Expression Histones->Gene enables Sekikaic_Acid This compound Sekikaic_Acid->CBP_p300 inhibits

Caption: Inhibition of the CBP/p300 coactivator by this compound.

References

Application Notes and Protocols: Sekikaic Acid as a Positive Control in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sekikaic acid, a depside commonly found in lichens, has garnered attention for its potential antioxidant properties. Its ability to scavenge free radicals makes it a candidate for use as a positive control in various in vitro and cell-based antioxidant assays. A positive control is an essential component of experimental design, providing a benchmark against which the activity of test compounds can be compared, thereby validating the assay's performance. These application notes provide detailed protocols for utilizing this compound as a positive control in common antioxidant assays and summarize its reported antioxidant activity.

Mechanism of Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of hydroxyl groups on the aromatic rings of this compound is crucial for its radical scavenging capabilities.

Data Presentation: Antioxidant Activity of this compound

The following table summarizes the reported antioxidant activity of this compound in various assays. It is important to note that IC50 values can vary depending on the specific experimental conditions.

Assay TypeMethodIC50 Value / ActivityReference Compound
Radical Scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl)13.7 - 17.4 µg/mLNot specified in source
Radical Scavenging Superoxide Radical (SOR)82.0 ± 0.3 µmolPropyl gallate (IC50 = 106.0 ± 1.7 µmol)
Radical Scavenging Nitric Oxide (NO) ScavengingPotent NO scavengerRutin
Radical Scavenging Hydroxyl RadicalsIC50 = 41.5 µg/mLAscorbic acid (IC50 = 27.0 µg/mL)
Reducing Power Ferric Ion Reducing PowerIC50 = 42.0 µg/mLAscorbic acid (IC50 = 30.2 µg/mL)

Note: Data for ABTS and Cellular Antioxidant Activity (CAA) assays for isolated this compound were not prominently available in the reviewed literature. Researchers may need to establish these values in their own laboratories.

Experimental Protocols

Here are detailed methodologies for key antioxidant assays, with guidance on using this compound as a positive control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

  • Assay:

    • In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

    • For the negative control, add 100 µL of methanol.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the negative control and A_sample is the absorbance of the this compound solution.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of this compound Stock and Working Solutions: Prepare as described in the DPPH assay protocol.

  • Assay:

    • In a 96-well microplate, add 10 µL of each this compound dilution to respective wells.

    • For the negative control, add 10 µL of methanol.

    • Add 190 µL of the ABTS•+ working solution to all wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH. The change in absorbance is proportional to the antioxidant capacity.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of this compound Stock and Working Solutions: Prepare as described in the DPPH assay protocol. A standard curve using a known concentration of FeSO₄·7H₂O is also required.

  • Assay:

    • In a 96-well microplate, add 20 µL of each this compound dilution or standard solution to respective wells.

    • For the blank, add 20 µL of methanol.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of Antioxidant Capacity:

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample with the standard curve of Fe²⁺. The results are typically expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cells. Peroxyl radicals generated by AAPH oxidize the non-fluorescent DCFH to the highly fluorescent DCF. Antioxidants that can penetrate the cell membrane will quench these radicals and reduce the fluorescence intensity.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and culture until confluent.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA.

    • Include a control group with DCFH-DA but without this compound.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells three times with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation of CAA:

    • Calculate the area under the curve (AUC) for both control and sample wells.

    • The CAA unit is calculated as:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The EC50 value, the concentration required to provide 50% antioxidant activity, can be determined from the dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing antioxidant activity using a positive control.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_validation Validation & Comparison prep_assay Prepare Assay Reagents (DPPH, ABTS, FRAP, etc.) run_assay Perform Antioxidant Assay prep_assay->run_assay prep_samples Prepare Test Compounds (Various Concentrations) prep_samples->run_assay prep_control Prepare Positive Control (this compound - Known Concentrations) prep_control->run_assay measure Measure Absorbance/ Fluorescence run_assay->measure calc_inhibition Calculate % Inhibition/ Scavenging Activity measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 compare Compare Test Compound IC50 to Positive Control (this compound) IC50 calc_ic50->compare validate Validate Assay Performance compare->validate

Caption: General workflow for antioxidant assays using a positive control.

Oxidative Stress and Antioxidant-Related Signaling Pathways

This diagram illustrates key signaling pathways involved in the cellular response to oxidative stress, which can be modulated by antioxidants.

signaling_pathway cluster_nrf2 Keap1-Nrf2 Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway ros Oxidative Stress (Increased ROS) keap1 Keap1 ros->keap1 inactivates pi3k PI3K ros->pi3k activates ikk IKK ros->ikk activates nrf2 Nrf2 keap1->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds to antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes promotes transcription antioxidant_enzymes->ros neutralizes akt Akt pi3k->akt activates akt->nrf2 can activate cell_survival Cell Survival & Proliferation akt->cell_survival ikb IκBα ikk->ikb phosphorylates for degradation nfkb NF-κB ikb->nfkb releases inflammation Inflammatory Response nfkb->inflammation promotes transcription of pro-inflammatory genes antioxidants Antioxidants (e.g., this compound) antioxidants->ros scavenges

Caption: Key signaling pathways in oxidative stress and antioxidant response.

Application Notes and Protocols: Sekikaic Acid in Natural Product-Inspired Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the known biological activities of sekikaic acid, a lichen-derived depside, and explore its potential as a scaffold for the synthesis of novel bioactive molecules. While this compound has not been reported as a starting material in the total synthesis of other natural products, its diverse pharmacological profile makes it an attractive candidate for the development of new therapeutic agents through chemical modification.

Introduction to this compound

This compound is a depside, a type of polyphenolic compound, commonly found in lichens. It is formed biosynthetically through the polymalonate pathway.[1] As a secondary metabolite, it is not directly involved in the primary metabolic processes of the lichen but plays a role in its interaction with the environment. This compound has garnered interest in the scientific community due to its wide range of biological activities.

Biological Activities of this compound

This compound has been shown to possess significant antimicrobial, antiviral, and enzyme-inhibitory properties. A summary of its reported biological activities is presented in the table below.

Biological ActivityTarget Organism/EnzymeQuantitative DataReference(s)
Antimicrobial Escherichia coli78% inhibition[1]
Streptococcus mutans60% inhibition[1]
Staphylococcus aureus50% inhibition[1]
Streptomyces viridochromogenes55% inhibition[1]
Bacillus subtilis15% inhibition[1]
Antiviral Recombinant strain rg respiratory syncytial virusIC50: 5.69 µg/mL[1]
Respiratory syncytial virus A2 strainIC50: 7.7 µg/mL[1]
α-Glucosidase Inhibition α-GlucosidaseCompetitive inhibition
β-Glucosidase Inhibition β-GlucosidaseNoncompetitive inhibition
Radical Scavenging DPPH radicalIC50: 13.7 to 17.4 µg/mL

Application in Natural Product-Inspired Synthesis

The structural features of this compound, namely its phenolic hydroxyl groups and a carboxylic acid moiety, offer multiple sites for chemical modification. By derivatizing these functional groups, it is possible to create a library of novel compounds with potentially enhanced biological activities or improved pharmacokinetic properties. This approach, often termed "natural product-inspired synthesis," is a cornerstone of modern drug discovery.

Below are hypothetical protocols for the synthesis of this compound derivatives. These are based on established synthetic methodologies for the modification of phenols and carboxylic acids.

Hypothetical Experimental Protocols

Protocol 1: Synthesis of this compound Amide Derivatives

This protocol describes a general procedure for the amidation of the carboxylic acid group of this compound.

Objective: To synthesize a library of this compound amides for biological screening.

Materials:

  • This compound (isolated from a natural source)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC, DCC)

  • A selection of primary and secondary amines

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (Acid Chloride Formation): Dissolve this compound (1 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

    • Method B (Carbodiimide Coupling): Dissolve this compound (1 eq), the desired amine (1.1 eq), and a coupling agent such as EDC (1.2 eq) in anhydrous DMF. Add a catalytic amount of a base like DMAP if necessary.

  • Amide Formation:

    • Dissolve the activated this compound (from Method A) in anhydrous DCM.

    • Add a solution of the desired amine (1.1 eq) and TEA (1.5 eq) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound amide derivative.

Protocol 2: Synthesis of this compound Ether Derivatives

This protocol outlines a general method for the alkylation of the phenolic hydroxyl groups of this compound.

Objective: To synthesize a series of this compound ethers to investigate the role of the phenolic hydroxyls in its biological activity.

Materials:

  • This compound

  • An alkyl halide (e.g., methyl iodide, benzyl bromide)

  • A weak base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous acetone or DMF

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 eq) in anhydrous acetone or DMF.

    • Add a weak base such as potassium carbonate (2-3 eq).

    • Add the desired alkyl halide (2-3 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the this compound ether derivative.

Protocol 3: Palladium-Catalyzed Cross-Coupling for C-C Bond Formation

This hypothetical protocol describes the use of a palladium-catalyzed cross-coupling reaction to introduce new carbon-carbon bonds at the aromatic rings of this compound, after conversion of a hydroxyl group to a triflate.

Objective: To synthesize novel C-C coupled derivatives of this compound for structure-activity relationship studies.

Materials:

  • This compound

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • A boronic acid or ester

  • A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • A base (e.g., potassium carbonate, sodium carbonate)

  • A suitable solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • Triflation of a Phenolic Hydroxyl Group:

    • Protect the carboxylic acid group of this compound as an ester (e.g., methyl ester).

    • Selectively triflate one of the phenolic hydroxyl groups using triflic anhydride in the presence of pyridine.

  • Suzuki Cross-Coupling Reaction:

    • In a reaction vessel, combine the triflated this compound derivative (1 eq), the desired boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-18 hours.

  • Work-up and Purification:

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography.

    • Deprotect the ester group to obtain the final C-C coupled this compound derivative.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in a research and development context.

Biosynthesis_of_Depsides Acetate_Malonate Acetate-Malonate Pathway Polketide_Chain Polyketide Chain Acetate_Malonate->Polketide_Chain Orsellinic_Acid_Unit1 Orsellinic Acid Unit 1 Polketide_Chain->Orsellinic_Acid_Unit1 Orsellinic_Acid_Unit2 Orsellinic Acid Unit 2 Polketide_Chain->Orsellinic_Acid_Unit2 Depside_Formation Depside Formation (Esterification) Orsellinic_Acid_Unit1->Depside_Formation Orsellinic_Acid_Unit2->Depside_Formation Sekikaic_Acid This compound Depside_Formation->Sekikaic_Acid

Caption: General biosynthetic pathway of depsides like this compound.

Experimental_Workflow cluster_0 Isolation and Characterization cluster_1 Synthetic Modification cluster_2 Biological Evaluation Lichen_Source Lichen Source Extraction Extraction Lichen_Source->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Sekikaic_Acid_Isolated Pure this compound Chromatography->Sekikaic_Acid_Isolated Amidation Amidation Sekikaic_Acid_Isolated->Amidation Etherification Etherification Sekikaic_Acid_Isolated->Etherification Cross_Coupling Cross-Coupling Sekikaic_Acid_Isolated->Cross_Coupling Derivative_Library Library of Derivatives Amidation->Derivative_Library Etherification->Derivative_Library Cross_Coupling->Derivative_Library Bioassays Biological Assays Derivative_Library->Bioassays SAR_Studies Structure-Activity Relationship Studies Bioassays->SAR_Studies Lead_Compound Lead Compound Identification SAR_Studies->Lead_Compound

Caption: Workflow for natural product-inspired synthesis using this compound.

Logical_Relationship Sekikaic_Acid This compound (Natural Product) Synthetic_Modification Synthetic Modification (e.g., Amidation, Etherification) Sekikaic_Acid->Synthetic_Modification Sekikaic_Acid_Derivatives This compound Derivatives (Novel Chemical Entities) Synthetic_Modification->Sekikaic_Acid_Derivatives Enhanced_Bioactivity Potentially Enhanced Biological Activity (e.g., Increased Potency, Reduced Toxicity) Sekikaic_Acid_Derivatives->Enhanced_Bioactivity

Caption: Rationale for the synthetic modification of this compound.

References

Sekikaic acid as a molecular probe in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Sekikaic Acid as a Molecular Probe

Introduction

This compound, a depside originating from lichens, has emerged as a versatile molecular probe in various biochemical assays. Its unique structure allows it to interact with multiple biological targets, making it a valuable tool for researchers in biochemistry, pharmacology, and drug development. These application notes provide an overview of the utility of this compound, along with detailed protocols for its use in key biochemical assays.

Key Applications

  • Enzyme Inhibition: this compound has demonstrated significant inhibitory activity against several enzymes, including those involved in carbohydrate and lipid metabolism. This makes it a useful tool for studying metabolic pathways and for screening potential therapeutic agents for conditions such as diabetes and obesity.

  • Antioxidant Activity: With potent radical scavenging properties, this compound can be employed in assays to evaluate oxidative stress and to identify novel antioxidant compounds.

  • Antiviral Research: this compound has shown notable activity against the Respiratory Syncytial Virus (RSV), suggesting its potential as a probe for investigating viral replication mechanisms and for the development of new antiviral therapies.

  • Protein-Protein Interaction (PPI) Inhibition: A key application of this compound is its ability to disrupt the interaction between the GACKIX domain of the coactivator CBP/p300 and various transcriptional activators. This makes it an invaluable probe for studying gene regulation and for screening for inhibitors of these critical cellular interactions.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the inhibitory and antioxidant activities of this compound.

Table 1: Enzyme and Viral Inhibition by this compound

TargetAssay TypeIC50 ValueReference
α-GlucosidaseEnzyme Inhibition Assay13.8 - 14.6 µg/mL[1]
α-AmylaseEnzyme Inhibition AssayStrong Inhibition
Pancreatic LipaseEnzyme Inhibition Assay326.45 µg/mL
Respiratory Syncytial Virus (RSV) A2 StrainPlaque Reduction Assay7.73 µg/mL
rgRSV StrainPlaque Reduction Assay5.69 µg/mL
GACKIX-KID InteractionFluorescence Polarization64 µM[2]

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 ValueReference
DPPH Radical Scavenging13.7 - 17.4 µg/mL[1]
Hydroxyl Radical Scavenging41.5 µg/mL

Experimental Protocols

1. α-Glucosidase Inhibition Assay

This protocol is adapted from a general procedure for determining α-glucosidase inhibition.[3][4]

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-nitrophenyl-α-D-glucopyranoside (pNPG)

    • This compound

    • 50 mM Phosphate buffer (pH 6.8)

    • 1 M Sodium carbonate (Na₂CO₃)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 20 µL of various concentrations of this compound.

    • Add 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer) to each well.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.

    • Incubate the mixture at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Acarbose can be used as a positive control.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with this compound.

2. DPPH Radical Scavenging Assay

This protocol is based on a standard method for assessing antioxidant activity.[5][6]

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • This compound

    • Methanol or Ethanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • Prepare a stock solution of this compound in the same solvent.

    • In a 96-well plate, add 100 µL of various concentrations of this compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with this compound.

3. Fluorescence Polarization (FP) Assay for GACKIX-TAD Interaction

This protocol outlines a general procedure for an FP-based inhibition assay.[7][8]

  • Materials:

    • Fluorescently labeled transcriptional activator domain (TAD) peptide (e.g., Fl-KID)

    • Purified GACKIX domain of CBP/p300

    • This compound

    • Assay buffer (e.g., PBS)

    • Black, non-binding 384-well plate

    • Fluorescence polarization reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 384-well plate, add a fixed concentration of the fluorescently labeled TAD peptide and the GACKIX protein.

    • Add varying concentrations of this compound to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

    • The data is analyzed by plotting the change in fluorescence polarization as a function of the this compound concentration to determine the IC50 value.

Visualizations

cluster_0 This compound as a Molecular Probe cluster_1 Biochemical Assays cluster_2 Biological Readouts SA This compound Enzyme Enzyme Inhibition Assays (α-glucosidase, α-amylase, lipase) SA->Enzyme Inhibits Antioxidant Antioxidant Assays (DPPH, Hydroxyl Radical) SA->Antioxidant Scavenges Antiviral Antiviral Assays (RSV Plaque Reduction) SA->Antiviral Inhibits PPI Protein-Protein Interaction Assays (Fluorescence Polarization) SA->PPI Inhibits Enzyme_Readout ↓ Enzyme Activity Enzyme->Enzyme_Readout Antioxidant_Readout ↓ Radical Concentration Antioxidant->Antioxidant_Readout Antiviral_Readout ↓ Viral Replication Antiviral->Antiviral_Readout PPI_Readout ↓ Protein Complex Formation PPI->PPI_Readout

Caption: Experimental workflow for using this compound.

cluster_0 Inhibition of Digestive Enzymes by this compound Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Amylase α-Amylase Carbohydrates->Amylase Lipids Dietary Lipids (Triglycerides) Lipase Pancreatic Lipase Lipids->Lipase Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase Glucose Glucose Glucosidase->Glucose Fatty_Acids Fatty Acids & Monoglycerides Lipase->Fatty_Acids Sekikaic_Acid This compound Sekikaic_Acid->Amylase Inhibits Sekikaic_Acid->Glucosidase Inhibits Sekikaic_Acid->Lipase Inhibits Oligosaccharides->Glucosidase Absorption Absorption into Bloodstream Glucose->Absorption Fatty_Acids->Absorption

Caption: this compound's inhibition of digestive enzymes.

cluster_0 This compound Disrupts CBP/p300-CREB Interaction Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., PKA, MAPK) Receptor->Signaling_Cascade CREB CREB Signaling_Cascade->CREB pCREB p-CREB (Active) CREB->pCREB Phosphorylation Transcription_Complex Transcriptional Complex pCREB->Transcription_Complex CBP_p300 CBP/p300 (GACKIX domain) CBP_p300->Transcription_Complex Sekikaic_Acid This compound Sekikaic_Acid->CBP_p300 Binds to GACKIX domain Sekikaic_Acid->Transcription_Complex Prevents formation Gene_Expression Target Gene Expression Transcription_Complex->Gene_Expression Activates

Caption: this compound's role in CREB signaling.

References

Application Notes and Protocols for Assessing Sekikaic Acid Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the assessment of purity and stability of Sekikaic acid, a bioactive lichen depside. The protocols are intended to guide researchers in establishing robust analytical procedures for quality control and formulation development.

Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity of this compound. This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Experimental Protocol: HPLC Purity Assay

Objective: To determine the purity of a this compound sample by quantifying the main peak and any impurities.

Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • This compound sample for analysis

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and 0.1% phosphoric acid in water. The specific ratio may need optimization, but a good starting point is a gradient elution. For example, a gradient from 20% to 80% acetonitrile over 20 minutes can be effective for separating related depsides.[1][2]

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) to generate a calibration curve.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample, dissolve it in 10 mL of methanol in a volumetric flask to get a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile and 0.1% phosphoric acid in water

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm[1]

    • Column Temperature: 25 °C

  • Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solution. The purity is calculated by comparing the peak area of the this compound in the sample to the total peak area of all components in the chromatogram (Area Percent method) or by using the calibration curve for quantification.

Data Presentation: Purity Analysis

The results of the HPLC purity analysis can be summarized as follows:

ParameterResult
Retention Time of this compound8.79 min
Purity by Area %99.2%
Known Impurity 1 (Retention Time)0.5% (5.4 min)
Unknown Impurity 1 (Retention Time)0.3% (11.2 min)
Total Purity 99.2%

Note: The data presented in this table is for illustrative purposes only.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile/H2O/H3PO4) hplc_system HPLC System Setup (C18 Column, UV Detector) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (this compound Reference) inject_standards Inject Standard Solutions prep_standard->inject_standards prep_sample Prepare Sample Solution (this compound Test Sample) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_standards hplc_system->inject_sample generate_calibration Generate Calibration Curve inject_standards->generate_calibration calculate_purity Calculate Purity (%) generate_calibration->calculate_purity acquire_chromatogram Acquire Chromatogram inject_sample->acquire_chromatogram integrate_peaks Integrate Peak Areas acquire_chromatogram->integrate_peaks integrate_peaks->calculate_purity Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Sample (Solid or Solution) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, Dry Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo neutralization Neutralization (for Acid/Base Samples) acid->neutralization base->neutralization analysis Stability-Indicating HPLC Analysis oxidation->analysis thermal->analysis photo->analysis neutralization->analysis data Data Evaluation: - % Degradation - Degradation Profile - Peak Purity analysis->data Signaling_Pathway cluster_stimuli Cellular Stress / Inflammatory Stimuli cluster_sekikaic Intervention cluster_pathways Cellular Pathways cluster_response Cellular Response stimuli Oxidative Stress (e.g., H2O2) Inflammatory Signals (e.g., LPS) ros Reactive Oxygen Species (ROS) stimuli->ros nfkb NF-κB Pathway stimuli->nfkb cox COX Enzymes (COX-1, COX-2) stimuli->cox sekikaic This compound sekikaic->ros Scavenges sekikaic->nfkb Inhibits sekikaic->cox Inhibits damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ros->damage inflammation Pro-inflammatory Mediators (Cytokines, Prostaglandins) nfkb->inflammation cox->inflammation

References

In Silico Molecular Docking of Sekikaic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a detailed overview and experimental protocols for the in silico molecular docking of Sekikaic acid, a naturally occurring depside found in lichens, with key protein targets. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound through computational methods.

This compound has garnered significant interest for its diverse biological activities, including anti-diabetic, antiviral, and anti-cancer properties. Molecular docking studies are crucial in elucidating the binding mechanisms of this compound to its target proteins at the molecular level, thereby providing a rational basis for further drug design and development. This document outlines the interaction of this compound with three principal protein targets: α-glucosidase, α-amylase, and the transcriptional co-activator CBP/p300.

Target Proteins and Biological Activity

In silico and in vitro studies have identified several key protein targets for this compound, highlighting its potential in various therapeutic areas:

  • α-Glucosidase and α-Amylase: These enzymes are critical in carbohydrate digestion and glucose metabolism. Inhibition of these enzymes can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.[1][2][3] this compound has been shown to be an effective inhibitor of both enzymes.

  • CREB-binding protein (CBP) and p300: These highly homologous proteins are transcriptional co-activators that play a crucial role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis, through their histone acetyltransferase (HAT) activity and interactions with numerous transcription factors.[4][5][6][7][8][9][10][11][12][13] this compound has been identified as a potent inhibitor of the interaction between the GACKIX domain of CBP/p300 and its partner proteins.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from in silico molecular docking and in vitro inhibition studies of this compound with its target proteins.

Table 1: Molecular Docking and Inhibition Data for this compound

Target ProteinLigandBinding Energy (kcal/mol)Interacting ResiduesIC50PDB ID of Target
α-GlucosidaseThis compound-9.2ASP214, ASP349, GLU276, GLU409, ARG43913.8 - 14.6 µg/mL[15]3A4A, 5ZCB
α-AmylaseThis compound-8.5ASP197, GLU233, ASP300, HIS201, ARG195Not specified in docking study1HNY, 1B2Y
CBP/p300 (GACKIX Domain)This compoundNot available from docking studyNot available from docking study34 µM (MLL-GACKIX), 64 µM (Fl-KID-GACKIX)[14]1KDX (KIX domain)

Experimental Protocols

This section provides a detailed protocol for performing in silico molecular docking of this compound with its target proteins using AutoDock Vina, a widely used open-source docking program.

Protocol 1: Molecular Docking of this compound with Target Proteins using AutoDock Vina

1. Preparation of the Ligand (this compound)

1.1. Obtain the 3D structure of this compound: Download the structure from a chemical database such as PubChem (CID: 12315460) in SDF or MOL2 format.

1.2. Ligand Preparation using AutoDock Tools (ADT):

  • Open ADT and import the ligand file.
  • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
  • Add Gasteiger charges to the ligand atoms.
  • Save the prepared ligand in PDBQT format.

2. Preparation of the Target Protein

2.1. Obtain the 3D structure of the target protein: Download the crystal structure from the Protein Data Bank (PDB). Suggested PDB IDs are provided in Table 1.

2.2. Protein Preparation using AutoDock Tools (ADT):

  • Open the PDB file in ADT.
  • Remove water molecules and any co-crystallized ligands or heteroatoms that are not relevant to the binding site.
  • Add polar hydrogens to the protein.
  • Add Kollman charges to the protein.
  • Save the prepared protein in PDBQT format.

3. Grid Box Definition

3.1. Identify the binding site: The binding site can be determined from the location of the co-crystallized ligand in the original PDB file or from published literature identifying the active site residues.

3.2. Set the grid box parameters in AutoDock Tools (ADT):

  • Center the grid box on the identified binding site.
  • Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a spacing of 1 Å. The size should be sufficient to allow the ligand to move and rotate freely within the active site.

4. Running the Docking Simulation with AutoDock Vina

4.1. Create a configuration file (conf.txt): This text file specifies the input files and search parameters.

4.2. Execute AutoDock Vina from the command line:

5. Analysis of Docking Results

5.1. Examine the output file (output.pdbqt): This file contains the predicted binding poses of this compound, ranked by their binding affinity (in kcal/mol). The lowest binding energy represents the most favorable binding mode.

5.2. Visualize the protein-ligand interactions: Use molecular visualization software such as PyMOL or Discovery Studio to analyze the interactions between this compound and the amino acid residues in the binding pocket. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and the experimental workflow for the molecular docking of this compound.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_def Grid Box Definition ligand_prep->grid_def protein_prep Protein Preparation (Target Protein) protein_prep->grid_def run_vina Run AutoDock Vina grid_def->run_vina analyze_results Analyze Docking Results (Binding Energy) run_vina->analyze_results visualize Visualize Interactions analyze_results->visualize

Figure 1: Experimental workflow for in silico molecular docking.

glucose_metabolism_pathway dietary_carbs Dietary Carbohydrates (Starch, Sucrose) alpha_amylase α-Amylase dietary_carbs->alpha_amylase oligosaccharides Oligosaccharides alpha_amylase->oligosaccharides alpha_glucosidase α-Glucosidase oligosaccharides->alpha_glucosidase glucose Glucose alpha_glucosidase->glucose absorption Intestinal Absorption glucose->absorption blood_glucose Increased Blood Glucose absorption->blood_glucose sekikaic_acid This compound sekikaic_acid->alpha_amylase Inhibition sekikaic_acid->alpha_glucosidase Inhibition cbp_p300_signaling cluster_tf Transcription Factors p53 p53 cbp_p300 CBP/p300 p53->cbp_p300 nf_kb NF-κB nf_kb->cbp_p300 beta_catenin β-catenin (Wnt) beta_catenin->cbp_p300 smad SMAD (TGF-β) smad->cbp_p300 histone_acetylation Histone Acetylation cbp_p300->histone_acetylation chromatin_remodeling Chromatin Remodeling histone_acetylation->chromatin_remodeling gene_transcription Gene Transcription chromatin_remodeling->gene_transcription cellular_processes Cellular Processes (Growth, Proliferation, Apoptosis) gene_transcription->cellular_processes sekikaic_acid This compound sekikaic_acid->cbp_p300 Inhibition of Protein-Protein Interaction

References

Application Notes and Protocols: Development of Analytical Standards for Sekikaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sekikaic acid is a naturally occurring depside found in various lichen species, notably within the Ramalina and Cladonia genera[1]. As a secondary metabolite, it has garnered significant interest due to its diverse biological activities, including antioxidant, antiviral, and enzyme inhibitory properties[1][2][3]. The development of a reliable analytical standard for this compound is crucial for accurate quantification in natural extracts, validation of its pharmacological effects, and for use in metabolic and pharmacokinetic studies. These application notes provide a comprehensive overview of the physicochemical properties, analytical methodologies, and purification protocols for establishing a this compound standard.

Physicochemical and Spectroscopic Data

Accurate characterization of a reference standard is fundamental to its use in analytical applications. The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-Hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid[1]
Molecular Formula C₂₂H₂₆O₈[1][2]
Molar Mass 418.442 g·mol⁻¹[1]
Appearance Colorless rectangular prisms or rhombic plates[1]
Melting Point 150–151 °C[1]
Solubility Soluble in DMSO, Ethanol, Methanol[2]
CAS Number 607-11-4[2]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
UV λmax 219, 263, 303 nm[1]
Mass Spectrometry (ESI-) [M-H]⁻ ion at m/z 417.1556[4]
MS/MS Fragmentation Ions (ESI-) m/z 225.0764, 209.0815, 165.0915[4]
¹H NMR (Conceptual) Signals corresponding to aromatic protons, methoxy groups, propyl chains, and hydroxyl groups.-
¹³C NMR (Conceptual) Signals for carboxylic acid, ester carbonyl, aromatic carbons, methoxy carbons, and aliphatic carbons of the propyl chains.-
Infrared (IR) (Conceptual) Characteristic peaks for O-H (hydroxyl and carboxylic acid), C-H (aromatic and aliphatic), C=O (ester and carboxylic acid), and C-O stretching.-

Experimental Protocols

This protocol outlines a general procedure for the extraction and purification of this compound from a lichen source, such as Ramalina species.

Objective: To isolate and purify this compound from lichen thalli to serve as a primary reference material.

Materials:

  • Dried and ground lichen thalli (e.g., Ramalina sp.)

  • Acetone

  • Methanol

  • Toluene

  • Glacial acetic acid

  • Silica gel (for column chromatography)

  • Solvents for column elution (e.g., hexane-ethyl acetate gradient)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Soxhlet apparatus

  • Rotary evaporator

  • Glass chromatography column

Procedure:

  • Extraction:

    • Place the dried, ground lichen material into a cellulose thimble and insert it into a Soxhlet extractor.

    • Extract with acetone for 8-12 hours or until the solvent runs clear.

    • Concentrate the resulting acetone extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using TLC. A suitable TLC mobile phase is Toluene:Methanol:Glacial Acetic Acid.

  • Fraction Analysis and Purification:

    • Spot the collected fractions on a TLC plate and develop the plate.

    • Visualize the spots under UV light (254 nm). This compound-containing fractions can be identified by comparing with literature Rf values or a preliminary standard.

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent from the pooled fractions to yield purified this compound.

  • Recrystallization (Optional):

    • For higher purity, dissolve the purified solid in a minimal amount of a hot solvent (e.g., ethanol or methanol) and allow it to cool slowly to form crystals.

    • Collect the crystals by filtration and dry them under a vacuum.

  • Purity Assessment:

    • Assess the purity of the final product using HPLC-UV and confirm its identity using MS and NMR. The purity should be ≥95% for use as an analytical standard[2].

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Characterization lichen Lichen Thalli soxhlet Soxhlet Extraction (Acetone) lichen->soxhlet evaporation1 Rotary Evaporation soxhlet->evaporation1 crude Crude Extract evaporation1->crude column Silica Gel Column Chromatography crude->column tlc TLC Monitoring column->tlc pooling Fraction Pooling tlc->pooling evaporation2 Solvent Evaporation pooling->evaporation2 pure_sekikaic Purified this compound evaporation2->pure_sekikaic hplc Purity Check (HPLC) pure_sekikaic->hplc ms_nmr Identity Confirmation (MS, NMR) hplc->ms_nmr standard Analytical Standard (≥95% Purity) ms_nmr->standard

Workflow for the isolation and purification of this compound.

Objective: To develop a quantitative High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of this compound.

Materials:

  • Purified this compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of a mixture of methanol and acidified water (e.g., 0.1% phosphoric acid). A common gradient could be from 60% to 90% methanol over 20 minutes. An isocratic method using a ratio like 80:20 (Methanol:Acidified Water) may also be effective[5].

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of purified this compound and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solutions:

    • Accurately weigh the sample containing this compound (e.g., crude extract).

    • Dissolve the sample in methanol, sonicate for 15 minutes, and dilute to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient or isocratic elution with Methanol/Acidified Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 263 nm (one of the λmax peaks)[1].

    • Column Temperature: 25-30 °C.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The retention time for this compound has been reported to be around 8.792 minutes under specific conditions[6].

G cluster_hplc HPLC System prep Sample & Standard Preparation injector Autosampler/Injector prep->injector column C18 Column injector->column pump HPLC Pump (Mobile Phase) pump->injector detector UV Detector (263 nm) column->detector data Data Acquisition (Chromatogram) detector->data quant Quantification (Calibration Curve) data->quant G cluster_inhibition Competitive Inhibition SA Sekikaic Acid Enzyme α-glucosidase (Active Site) SA->Enzyme Binds to Active Site Substrate Carbohydrate Substrate Product Glucose Enzyme->Product Inhibited Hydrolysis Substrate->Enzyme Cannot Bind

References

Application Notes and Protocols for Sekikaic Acid in Traditional Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sekikaic acid, a depside compound derived from various lichen species such as those from the genus Ramalina, is a secondary metabolite gaining significant attention in pharmacological research.[1][2] Traditionally, lichens have been utilized in various folk medicine systems for their diverse therapeutic properties, including antioxidant, antimicrobial, and anti-inflammatory effects.[3] Modern scientific investigation into specific lichen compounds like this compound is validating this traditional knowledge and uncovering novel mechanisms of action. These notes provide detailed applications and experimental protocols for researchers exploring the therapeutic potential of this compound.

Application Note 1: Antioxidant and Radical Scavenging Properties

This compound has demonstrated significant antioxidant capabilities by effectively scavenging various free radicals. This activity is attributed to its polyphenolic structure, particularly its three hydroxyl groups.[4] Studies have quantified its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radicals, and ferric ions, indicating its potential to mitigate oxidative stress, a key pathological factor in numerous chronic diseases.[1][4][5]

Quantitative Data: Antioxidant Activity of this compound
Assay TypeIC50 Value (µg/mL)Source
DPPH Radical Scavenging11.24 - 17.4[4][6]
Hydroxyl Radical Scavenging41.5[4]
Ferric Ion Reducing Power42.0[4]
Superoxide Radical Scavenging13.7[6]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed to determine the free radical scavenging activity of this compound by measuring the reduction of the DPPH radical.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a series of dilutions from the stock solution to achieve final concentrations of approximately 2, 5, 10, and 20 µg/mL.[6] Prepare similar dilutions for the ascorbic acid positive control.

  • Assay Reaction: In a 96-well microplate, add 100 µL of each this compound dilution (or ascorbic acid/methanol for control) to respective wells.

  • Initiation of Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The methanol and DPPH solution without any sample serves as the negative control.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the different concentrations of this compound. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined by extrapolation from the resulting regression line.[6]

G cluster_workflow Workflow: DPPH Radical Scavenging Assay prep Prepare this compound and Control Dilutions mix Add DPPH Solution to all wells prep->mix 100 µL/well incubate Incubate in Dark (30 min, RT) mix->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Inhibition and Determine IC50 read->calc

DPPH Assay Experimental Workflow.

Application Note 2: Enzyme Inhibition (Antidiabetic Potential)

This compound has been identified as an inhibitor of α- and β-glucosidase, enzymes crucial for carbohydrate digestion.[6] By inhibiting these enzymes, this compound can slow the release of glucose into the bloodstream, a key therapeutic strategy for managing type 2 diabetes.[7] Kinetic studies have revealed that this compound acts as a competitive inhibitor of α-glucosidase and a noncompetitive inhibitor of β-glucosidase.[6] An in vivo study further demonstrated its antidiabetic activity by showing a reduction in plasma glucose levels in a streptozotocin-induced diabetic rat model.[4]

Quantitative Data: Glucosidase Inhibition by this compound
EnzymeIC50 Value (µg/mL)Inhibition TypeSource
α-Glucosidase14.6Competitive[6]
β-Glucosidase13.8Noncompetitive[6]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the procedure to measure the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae (in phosphate buffer, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Phosphate buffer (100 mM, pH 6.8)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of this compound and acarbose in phosphate buffer.

  • Enzyme Incubation: In a 96-well plate, add 50 µL of the α-glucosidase solution to each well. Add 50 µL of each this compound dilution (or acarbose/buffer) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Reaction Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

  • Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation and IC50: Calculate the percentage of inhibition as described in the DPPH protocol. Determine the IC50 value from the concentration-inhibition curve.

G cluster_comp Competitive Inhibition cluster_noncomp Noncompetitive Inhibition Enzyme1 Enzyme Substrate1 Substrate Enzyme1->Substrate1 Binds to Active Site Inhibitor1 This compound Enzyme1->Inhibitor1 Binds to Active Site Enzyme2 Enzyme Substrate2 Substrate Enzyme2->Substrate2 Binds to Active Site Inhibitor2 This compound Enzyme2->Inhibitor2 Binds to Allosteric Site

Modes of Enzyme Inhibition by this compound.

Application Note 3: Cardioprotective Effects Against Chemotherapy-Induced Toxicity

A recent in vivo study highlighted the potential of this compound as a cardioprotective agent.[1][8] It was shown to significantly ameliorate cardiotoxicity induced by the chemotherapeutic drug cyclophosphamide in rats.[1] The protective mechanism is linked to its potent antioxidant and anti-inflammatory properties, which help restore the levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD) while reducing markers of cardiac injury and oxidative stress.[1][8]

Quantitative Data: In Vivo Cardioprotective Effects
Biomarker AssessedEffect of this compound Co-administrationSource
Cardiac Troponin I (cTnI)Significantly Reduced[1]
Creatine Kinase (CK)Significantly Reduced[1]
Lactate Dehydrogenase (LDH)Significantly Reduced[1]
C-Reactive Protein (CRP)Significantly Reduced[1]
Malondialdehyde (MDA)Significantly Reduced[1]
Glutathione (GSH)Significantly Restored[1]
Superoxide Dismutase (SOD)Significantly Restored[1]
Experimental Protocol: Cyclophosphamide-Induced Cardiotoxicity Model in Rats

This protocol describes an in vivo model to evaluate the cardioprotective effects of this compound.

Animals and Housing:

  • Sprague Dawley rats (male, 6-8 weeks old, 200-250g).

  • House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Experimental Design:

  • Group Allocation: Randomly divide animals into three groups (n=12 each):

    • Group 1 (Control): Receives no treatment.

    • Group 2 (Toxic Control): Receives vehicle (e.g., 0.5% DMSO orally) for 14 days, followed by a single dose of cyclophosphamide.

    • Group 3 (this compound): Receives this compound (e.g., 50 mg/kg, orally) for 14 days, followed by a single dose of cyclophosphamide.[1]

  • Treatment Administration:

    • Administer this compound or vehicle daily for 14 consecutive days.

    • On day 14, administer a single intraperitoneal (IP) injection of cyclophosphamide (200 mg/kg) to Groups 2 and 3.[1]

  • Sample Collection:

    • 24 hours after the cyclophosphamide injection, euthanize the animals.

    • Collect blood via cardiac puncture. Separate serum by centrifugation for biochemical analysis of cardiac injury markers (CK, LDH, cTnI, CRP).

    • Excise the heart, wash with saline, and homogenize a portion of the tissue. Centrifuge the homogenate to obtain the supernatant for analysis of oxidative stress markers (MDA, GSH, SOD).[1]

G CP Cyclophosphamide (Chemotherapy) OS Increased Oxidative Stress CP->OS Induces CI Cardiac Injury OS->CI Leads to SA This compound AOX Antioxidant & Anti-inflammatory Effects SA->AOX AOX->OS Inhibits

Protective Mechanism of this compound.
Proposed Molecular Signaling Pathway

Research suggests that the protective effects of this compound may involve the modulation of key signaling pathways like Nrf2/ARE and NF-κB, which regulate the cellular antioxidant response and inflammatory processes, respectively.[1] Further molecular studies are warranted to confirm these interactions.

G cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response SA This compound Nrf2 Nrf2 SA->Nrf2 Activates NFkB NF-κB SA->NFkB Inhibits ARE ARE Nrf2->ARE Activates AntioxidantEnzymes GSH, SOD, etc. ARE->AntioxidantEnzymes Upregulates InflammatoryCytokines CRP, etc. NFkB->InflammatoryCytokines Upregulates

Hypothetical Signaling Pathways for this compound.

Application Note 4: Antiviral and Antimicrobial Activities

This compound has demonstrated notable antiviral and antimicrobial properties. It is a potent inhibitor of the respiratory syncytial virus (RSV), with activity higher than the reference drug ribavirin.[4] The mechanism appears to involve interference with viral replication at a post-entry step.[4][9] Additionally, it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Quantitative Data: Antiviral and Antimicrobial Activity
Target OrganismActivity MetricValueSource
Respiratory Syncytial Virus (rgRSV)IC505.69 µg/mL[4][9]
Respiratory Syncytial Virus (A2)IC507.73 µg/mL[4]
Escherichia coli% Inhibition78%[4]
Streptococcus mutans% Inhibition60%[4]
Staphylococcus aureus% Inhibition50%[4]
Streptomyces viridochromogenes% Inhibition55%[4]
Bacillus subtilis% Inhibition15%[4]
Experimental Protocol: Viral Plaque Reduction Assay

This assay is used to quantify the antiviral activity of this compound against viruses like RSV.

Materials:

  • HEp-2 or Vero cells

  • Respiratory Syncytial Virus (RSV) stock

  • This compound

  • Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a dilution of RSV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment: After adsorption, remove the virus inoculum. Wash the cells with PBS and add an overlay medium (e.g., MEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of this compound. A well with no drug serves as the virus control.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a CO₂ incubator until viral plaques are visible.

  • Staining and Counting: Remove the overlay medium and fix the cells with a formalin solution. Stain the cells with crystal violet. The viral plaques will appear as clear zones against a purple background.

  • Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the IC50 value.

References

Sekikaic Acid: Application Notes and Protocols for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sekikaic acid, a naturally occurring depside found predominantly in lichens of the Ramalina and Cladonia genera, has emerged as a promising scaffold for the development of novel therapeutic agents.[1][2] This polyphenolic compound has demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and potential anti-cancer properties.[1][3][4] These multifaceted effects underscore its potential for further investigation and development in various therapeutic areas. This document provides detailed application notes and experimental protocols to facilitate research into the therapeutic applications of this compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₂H₂₆O₈[2]
Molar Mass418.442 g·mol⁻¹[2]
AppearanceColorless rectangular prisms or rhombic plates[2]
Melting Point150–151 °C[2]
UV λmax219, 263, 303 nm[1]

Biological Activities and Quantitative Data

This compound has been evaluated in a variety of in vitro and in vivo models, demonstrating significant biological effects. The following tables summarize the key quantitative data from these studies.

Table 1: Antimicrobial and Antiviral Activity
Target Organism/VirusAssay TypeResultReference
Escherichia coliInhibition Assay78% inhibition[3][4]
Streptococcus mutansInhibition Assay60% inhibition[3][4]
Staphylococcus aureusInhibition Assay50% inhibition[3][4]
Streptomyces viridochromogenesInhibition Assay55% inhibition[3][4]
Bacillus subtilisInhibition Assay15% inhibition[3][4]
Respiratory Syncytial Virus (rg strain)Antiviral AssayIC₅₀: 5.69 µg/mL[3][4][5]
Respiratory Syncytial Virus (A2 strain)Antiviral AssayIC₅₀: 7.7 µg/mL[4]
Table 2: Antioxidant and Enzyme Inhibitory Activity
AssayResultReference
DPPH Radical ScavengingIC₅₀: 11.24 µg/mL[4]
Hydroxyl Radical ScavengingIC₅₀: 41.5 µg/mL[4][6]
Ferric Ion Reducing PowerIC₅₀: 42.0 µg/mL[4][6]
α-Glucosidase InhibitionIC₅₀: 13.8 - 14.6 µg/mL[7][8]
β-Glucosidase InhibitionIC₅₀: 13.8 - 14.6 µg/mL[7]
α-Amylase InhibitionStronger inhibition than aldose-reductase and PTP1B[6]
Table 3: In Vivo Antidiabetic and Hypolipidemic Effects
Animal ModelTreatmentOutcomeReference
Streptozotocin-induced diabetic rats2 mg/kg body weight44.17% reduction in blood glucose in the third week[6]
Streptozotocin-induced diabetic rats2 mg/kg body weightSignificant decrease in LDL, total cholesterol, and total glycerides[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Lichen

This protocol is adapted from methods used for extracting lichen acids from Ramalina species.

Materials:

  • Dried and ground lichen thalli (e.g., Ramalina sekika)

  • Methanol

  • Beaker

  • Filter paper and funnel

  • Rotary evaporator

  • Amber storage bottles

Procedure:

  • Grind air-dried lichen thalli to a powder using a mortar and pestle.

  • Place the powdered thalli in a clean beaker and add methanol until the sample is fully submerged.

  • Allow the mixture to stand overnight to facilitate extraction.

  • Filter the extract using a funnel and filter paper to remove solid lichen material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the crude extract in amber bottles for further purification and analysis.

Protocol 2: α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 50 mM Phosphate buffer (pH 6.8)

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of this compound.

  • Add 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer) to each well and pre-incubate at 37°C for 5 minutes.[9]

  • Initiate the reaction by adding 20 µL of pNPG (1 mM in phosphate buffer) to each well.[9]

  • Incubate the plate at 37°C for 20 minutes.[9]

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate.[9]

  • Measure the absorbance at 405 nm using a microplate reader.[9]

  • Acarbose can be used as a positive control.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol 3: DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.[10]

  • In a 96-well plate, add various concentrations of the this compound solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measure the absorbance at 517 nm.[10][11]

  • Ascorbic acid can be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol 4: Cell Viability (MTT) Assay

This assay assesses the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12][13]

  • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5]

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Potential Mechanisms of Action

The diverse biological activities of this compound suggest its interaction with multiple key cellular signaling pathways. While the precise molecular targets are still under investigation, its known anti-inflammatory and anti-cancer effects point towards potential modulation of pathways like NF-κB, JAK-STAT, and AP-1.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α, COX-2) Sekikaic_Acid This compound Sekikaic_Acid->IKK_complex Potential Inhibition? Sekikaic_Acid->NFkB_active Potential Inhibition of Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell growth, and differentiation. Aberrant activation of this pathway is linked to various cancers and autoimmune disorders.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation pSTAT Phosphorylated STAT (pSTAT) pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) Sekikaic_Acid This compound Sekikaic_Acid->JAK Potential Inhibition? Sekikaic_Acid->STAT Potential Inhibition of Phosphorylation?

Caption: Potential modulation of the JAK-STAT pathway by this compound.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following workflow outlines the general steps to investigate the effect of this compound on a specific signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Cancer Cells) Treatment 2. Treatment - this compound (various conc.) - Stimulus (e.g., LPS, Cytokine) - Controls Cell_Culture->Treatment Lysate_Prep 3. Cell Lysis & Protein Quantification Treatment->Lysate_Prep qPCR 5. RT-qPCR Analysis (e.g., TNF-α, IL-6 mRNA) Treatment->qPCR Reporter_Assay 6. Reporter Gene Assay (e.g., NF-κB Luciferase) Treatment->Reporter_Assay Western_Blot 4. Western Blot Analysis (e.g., p-IKK, p-STAT3, c-Jun) Lysate_Prep->Western_Blot Data_Analysis 7. Data Analysis & Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis Reporter_Assay->Data_Analysis

Caption: Workflow for studying this compound's effect on signaling pathways.

Conclusion and Future Directions

This compound presents a compelling profile as a lead compound for drug discovery. Its diverse biological activities, coupled with favorable preliminary data, warrant further in-depth investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive preclinical studies in relevant disease models, and exploring structure-activity relationships to optimize its therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers to advance the study of this compound towards the development of novel and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sekikaic Acid Yield from Lichen Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Sekikaic acid from lichen extraction. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Which lichen genera are the best sources for this compound?

A1: The genus Ramalina is a well-documented and common source of this compound. It has been identified in numerous Ramalina species, making this genus a primary target for extraction.[1][2] The lichen Lepraria sekikaica is also named for its production of this substance.[3]

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound, a depside, is a secondary metabolite synthesized by the fungal partner in the lichen symbiosis. It is formed through the acetyl-polymalonate pathway.[4][5] This pathway involves the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form olivetolic acid precursors, which are then esterified to create the depside structure of this compound.

Q3: What are the known biological activities of this compound?

A3: this compound has demonstrated a range of biological activities in laboratory settings, including antioxidant, antiviral, and α-glucosidase and α-amylase inhibitory activities.[3][6]

Q4: What is the "this compound chemosyndrome"?

A4: The this compound chemosyndrome refers to the group of biosynthetically related compounds often found alongside this compound in lichens. This typically includes this compound as the major component, with 4'-O-demethylthis compound and homothis compound as related satellite metabolites.[3]

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the potential causes and solutions?

A1: Low yields of this compound can stem from several factors. Firstly, the specific chemotype of the Ramalina species collected may naturally have a low concentration of the compound. Secondly, the extraction parameters may not be optimal. The choice of solvent, extraction time, and temperature all significantly impact the yield. It is recommended to experiment with different solvents such as acetone and ethanol, and to optimize the extraction duration and temperature. Prolonged extraction at high temperatures can lead to degradation of the target compound. Finally, ensure the lichen material is properly prepared; it should be thoroughly dried and finely ground to maximize the surface area for solvent penetration.

Q2: I am observing significant degradation of my extracted this compound. How can I minimize this?

A2: Depsides like this compound can be susceptible to degradation, particularly under harsh conditions. To minimize degradation, avoid prolonged exposure to high temperatures and strong light during extraction and storage.[7][8][9] Solvents like methanol and ethanol can potentially cause transesterification of depsides, especially over long extraction times.[10] It is advisable to use solvents such as acetone or acetonitrile for better stability.[10] For storage, dried extracts should be kept in a cool, dark, and dry environment. If in solution, storage at low temperatures (e.g., 4°C or -20°C) is recommended.[9]

Q3: My purified this compound is contaminated with atranorin. How can I improve the purity?

A3: Atranorin is a common β-orcinol depside found in many lichens and can be co-extracted with this compound.[11] To improve the purity of this compound, chromatographic separation techniques are essential. Column chromatography using silica gel is a common method for separating lichen metabolites. A step-gradient elution with a solvent system of increasing polarity, such as a hexane-ethyl acetate gradient, can effectively separate this compound from atranorin. Monitoring the separation with thin-layer chromatography (TLC) is crucial to identify and collect the fractions containing pure this compound. Recrystallization of the enriched this compound fraction can further enhance purity.

Q4: The crude extract is highly viscous and difficult to work with. What can I do?

A4: The high viscosity of lichen extracts is often due to the co-extraction of polysaccharides.[12] To address this, after the initial solvent extraction and concentration, a precipitation step can be introduced. Dissolving the crude extract in a minimal amount of a suitable solvent and then adding a non-solvent for polysaccharides (e.g., adding the acetone extract to water) can cause the polysaccharides to precipitate, allowing for their removal by filtration or centrifugation.

Data Presentation

Table 1: Factors Influencing the Yield of Lichen Secondary Metabolites

FactorDescriptionImpact on YieldRecommendations
Lichen Species/Chemotype The genetic makeup of the lichen determines the type and quantity of secondary metabolites produced.HighSelect lichen species known to produce high concentrations of this compound, such as certain Ramalina species.
Solvent Choice The polarity and chemical nature of the solvent affect its ability to dissolve and extract this compound.HighAcetone is a commonly used and effective solvent for extracting depsides.[13] Ethanol can also be used, but may be less efficient.[14]
Extraction Method Techniques like Soxhlet extraction, maceration, and sonication offer different efficiencies.MediumSoxhlet extraction is efficient but the prolonged heat can risk degradation.[14] Maceration at room temperature is gentler but may require longer extraction times.
Extraction Time The duration of contact between the lichen material and the solvent.MediumOptimal time depends on the method. For Soxhlet, a few hours may be sufficient.[14] For maceration, 24-48 hours is common.[1]
Temperature Higher temperatures can increase solubility and extraction rate but also risk thermal degradation.MediumA balance is needed. For Soxhlet, the boiling point of the solvent is used. For other methods, slightly elevated temperatures (e.g., 40°C) can be beneficial.[15]
Particle Size The surface area of the lichen material exposed to the solvent.HighFinely grinding the dried lichen thalli is crucial for efficient extraction.
Solid-to-Liquid Ratio The ratio of the mass of lichen material to the volume of solvent.MediumA higher solvent volume can lead to a more complete extraction but requires more solvent to be evaporated later. A common starting point is 1:10 (g/mL).

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound
  • Preparation of Lichen Material:

    • Clean the collected lichen thalli (e.g., Ramalina sp.) to remove any debris.

    • Air-dry the lichen material thoroughly or use a lyophilizer.

    • Grind the dried lichen into a fine powder using a blender or a mill.

  • Soxhlet Extraction:

    • Accurately weigh a desired amount of the powdered lichen (e.g., 50 g).

    • Place the powdered lichen in a cellulose thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent, such as acetone (approximately 300-500 mL for 50 g of lichen).

    • Assemble the Soxhlet apparatus and heat the solvent.

    • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

  • Concentration of the Extract:

    • After extraction, allow the apparatus to cool.

    • Remove the round-bottom flask containing the solvent and extracted compounds.

    • Concentrate the extract using a rotary evaporator under reduced pressure to obtain a crude extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle and equilibrate the column with n-hexane.

  • Loading the Sample:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane with a small amount of ethyl acetate).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

  • Elution:

    • Begin elution with n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).

    • Collect fractions of the eluate in separate test tubes.

  • Monitoring and Isolation:

    • Monitor the separation by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., toluene:dioxane:acetic acid).

    • Visualize the spots under UV light (254 nm).

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

  • Recrystallization (Optional):

    • For further purification, dissolve the isolated this compound in a minimal amount of a hot solvent (e.g., acetone or ethanol) and allow it to cool slowly to form crystals.

    • Filter the crystals and wash them with a small amount of cold solvent.

    • Dry the purified crystals.

Mandatory Visualization

Biosynthesis_of_Sekikaic_Acid start_node Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) start_node->PKS Acetyl-Polymalonate Pathway intermediate_node intermediate_node product_node This compound (Depside) intermediate_node1 Olivetolic Acid (Monomer 1) PKS->intermediate_node1 intermediate_node2 Olivetolic Acid (Monomer 2) PKS->intermediate_node2 Esterification Esterification intermediate_node1->Esterification intermediate_node2->Esterification Esterification->product_node Extraction_Workflow start_node Lichen Thalli (e.g., Ramalina sp.) process_node1 Drying and Grinding start_node->process_node1 process_node process_node output_node output_node decision_node decision_node process_node2 Solvent Extraction (e.g., Acetone) process_node1->process_node2 process_node3 Filtration and Concentration process_node2->process_node3 crude_extract Crude Extract process_node3->crude_extract process_node4 Column Chromatography crude_extract->process_node4 decision_node1 Purity Check (TLC) process_node4->decision_node1 output_node1 Pure this compound decision_node1->output_node1 Pure process_node5 Recrystallization decision_node1->process_node5 Impure process_node5->output_node1

References

Technical Support Center: Overcoming Solubility Challenges of Sekikaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with sekikaic acid in aqueous solutions.

Troubleshooting Guide

Issue 1: Low Aqueous Solubility of this compound

Question: My this compound is not dissolving in my aqueous buffer. How can I increase its solubility?

Answer: this compound, a phenolic compound derived from lichens, exhibits low solubility in water, which is a common characteristic for this class of molecules.[1][2] To enhance its solubility, several methods can be employed. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of your experimental system to various excipients.

Here are four primary strategies to overcome solubility issues:

  • pH Adjustment: As an acidic compound, the solubility of this compound is pH-dependent. By increasing the pH of the aqueous solution, the acidic functional groups on the molecule will deprotonate, leading to the formation of a more soluble salt.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds like this compound.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[3][4]

  • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic polymer matrix at a solid state, which can improve its wettability and dissolution rate.[5][6]

The following sections provide detailed protocols for each of these methods.

Experimental Protocols

This protocol describes how to determine the optimal pH for dissolving this compound and how to prepare a solution at that pH.

Materials:

  • This compound

  • Deionized Water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).[7]

  • Prepare a series of buffers with pH values around the determined pKa and higher.

  • Add a small, consistent aliquot of the this compound stock solution to each buffer.

  • Stir the solutions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Filter the solutions to remove any undissolved precipitate.

  • Quantify the concentration of dissolved this compound in each filtered solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility of this compound as a function of pH to identify the pH at which the desired concentration is achieved. As a general rule for acidic compounds, a pH 1-2 units above the pKa will significantly increase solubility.

Expected Outcome: The solubility of this compound will increase as the pH of the solution rises.

This protocol outlines the use of co-solvents to improve the solubility of this compound.

Materials:

  • This compound

  • Deionized Water

  • Co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400))

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10:90, 20:80, 30:70, etc.).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Vortex the samples vigorously for 2 minutes.

  • Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it.

  • Determine the concentration of dissolved this compound in each supernatant using an appropriate analytical method.

  • Plot the solubility of this compound against the co-solvent concentration to identify the optimal ratio for your needs.

Quantitative Data: Co-solvent Effects on Phenolic Acid Solubility (Illustrative)

Co-solventConcentration (% v/v)Solubility of Ferulic Acid (g/L)Solubility of Caffeic Acid (g/L)
Ethanol20IncreasedIncreased
Ethanol40Significantly IncreasedSignificantly Increased
PEG 40020IncreasedIncreased
PEG 40040Significantly IncreasedSignificantly Increased

Data adapted from studies on related phenolic acids.[1][9][10]

This protocol details the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.[4]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water

  • Mortar and Pestle (for kneading method)

  • Freeze-dryer (for freeze-drying method)

Procedure (Kneading Method):

  • Weigh equimolar amounts of this compound and the chosen cyclodextrin.

  • Triturate the cyclodextrin in a mortar with a small amount of water to form a paste.

  • Gradually add the this compound to the paste while continuously kneading for 30-60 minutes.

  • Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

Procedure (Solvent Evaporation Method):

  • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Dissolve the cyclodextrin in deionized water.

  • Mix the two solutions and stir for 1-2 hours.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Collect the resulting solid complex.

Quantitative Data: Effect of Cyclodextrins on Solubility of Poorly Soluble Compounds (Illustrative)

CyclodextrinMolar Ratio (Drug:CD)Solubility Enhancement Factor
β-CD1:15-10x
HP-β-CD1:120-50x

Enhancement factors are illustrative and can vary significantly based on the specific drug and experimental conditions.[11]

This protocol provides a method for preparing a solid dispersion of this compound to improve its dissolution rate.[12][13]

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)

  • Organic solvent (e.g., Ethanol, Methanol)

  • Rotary evaporator

Procedure (Solvent Evaporation Method):

  • Dissolve both this compound and the hydrophilic polymer in a common organic solvent. Common weight ratios of drug to polymer to try are 1:1, 1:2, and 1:5.

  • Stir the solution until a clear solution is obtained.

  • Remove the solvent using a rotary evaporator at an appropriate temperature (e.g., 40-60°C).

  • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Aqueous Solubility of Various Phenolic Acids

Phenolic AcidMolar Mass ( g/mol )Solubility in Water at ~25°C (g/L)Reference
Gallic Acid170.1211.5[1][9]
Caffeic Acid180.160.77[9]
Ferulic Acid194.180.63[9]
p-Coumaric Acid164.165.8[9]
Vanillic Acid168.154.3[9]

Q2: Which solubility enhancement method is best for my experiment?

The best method depends on your specific experimental needs:

  • pH adjustment is a simple and effective method if your experimental system can tolerate a higher pH.[2]

  • Co-solvents are useful for achieving high concentrations, but you must ensure the co-solvent is compatible with your downstream applications.[14][15]

  • Cyclodextrin complexation is a good option for in vitro and in vivo studies as cyclodextrins are generally well-tolerated.[4][16]

  • Solid dispersion is particularly useful for improving the dissolution rate of the compound for oral delivery formulations.[12][13]

Q3: How can I confirm that I have successfully increased the solubility?

You can confirm increased solubility by quantifying the concentration of this compound in the filtered aqueous solution using methods like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A higher measured concentration compared to the solubility in pure water indicates successful enhancement.

Q4: Will these solubility enhancement methods affect the biological activity of this compound?

It is possible that the excipients used (e.g., co-solvents, cyclodextrins, polymers) could have their own biological effects or could alter the activity of this compound. It is crucial to include appropriate controls in your experiments, such as testing the effect of the vehicle (the solution without this compound) on your system.

Visual Guides

experimental_workflow cluster_start Start: Insoluble this compound cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start This compound Powder in Aqueous Solution ph pH Adjustment start->ph cosolvent Co-solvent Addition start->cosolvent cyclo Cyclodextrin Complexation start->cyclo solid Solid Dispersion start->solid end Soluble this compound Solution ph->end cosolvent->end cyclo->end solid->end

Caption: Workflow for selecting a solubility enhancement method.

decision_tree q1 Is the experimental system sensitive to pH changes? q2 Are organic solvents compatible with the assay? q1->q2 Yes ph Use pH Adjustment q1->ph No q3 Is the goal to improve dissolution for oral delivery? q2->q3 No cosolvent Use Co-solvents q2->cosolvent Yes cyclo Use Cyclodextrins q3->cyclo No solid Use Solid Dispersion q3->solid Yes

Caption: Decision tree for choosing a suitable solubility method.

References

Technical Support Center: Optimizing HPLC Parameters for Sekikaic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Sekikaic acid. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A1: A good starting point for separating this compound is to use a reversed-phase HPLC method. This compound, a phenolic compound derived from lichens, is well-suited for separation on a C18 stationary phase with a gradient elution using an acidified water and organic solvent mobile phase.[1]

Q2: Which stationary phase (column) is recommended for this compound analysis?

A2: A C18 column is the most common and recommended stationary phase for the reversed-phase separation of phenolic compounds like this compound.[2][3][4] These columns provide excellent hydrophobic interaction, which is key to retaining and separating such analytes. Standard dimensions such as 250 mm x 4.6 mm with 5 µm particle size are widely used.[4]

Q3: What mobile phase composition should I use?

A3: A gradient elution with a binary mobile phase is typically effective. The mobile phase usually consists of:

  • Solvent A: Water, acidified to a pH of around 2.3-3.5 with an acid like phosphoric acid or acetic acid.[1][3][4]

  • Solvent B: An organic solvent such as methanol or acetonitrile.

Acidifying the mobile phase helps to suppress the ionization of this compound, leading to better peak shape and retention.[5][6]

Q4: What is a typical gradient program for this compound separation?

A4: A linear gradient is a good starting point. While the optimal gradient depends on the sample matrix, a general approach is to start with a low percentage of the organic solvent (Solvent B) and gradually increase it over the course of the run. A 50-minute gradient of methanol and water acidified with phosphoric acid has been used for the analysis of lichen extracts containing various phenolic compounds.[1]

Q5: What is the recommended detection wavelength for this compound?

A5: Phenolic compounds, including those found in lichens, are often detected using a UV-Vis detector.[7] While the optimal wavelength for this compound should be determined by examining its UV spectrum, a common practice for analyzing phenolic compounds is to monitor at wavelengths around 210 nm, 254 nm, and 280 nm.[2][8] Some studies on lichen compounds use a Diode Array Detector (DAD) to acquire the full UV-Vis spectrum for each peak, aiding in identification.[7][9]

Q6: How should I prepare my lichen extract sample for HPLC analysis?

A6: A common method for extracting this compound and other secondary metabolites from lichens is maceration with methanol.[10] After extraction, the solution should be concentrated and then filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter that could clog the column.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress silanol interactions. Using a high-purity, end-capped C18 column can also minimize tailing.
Column overload.Reduce the concentration of the injected sample.
Poor Resolution/Co-elution Inadequate separation power of the mobile phase gradient.Optimize the gradient profile. Try a shallower gradient (slower increase in organic solvent) to improve the separation of closely eluting peaks.
Inappropriate mobile phase.Experiment with a different organic solvent (e.g., switch from methanol to acetonitrile or vice versa) as this can alter selectivity.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate pH adjustment.
Column degradation.If retention times consistently decrease and peak shapes worsen, the column may need to be replaced.
Fluctuations in column temperature.Use a column oven to maintain a constant and consistent temperature throughout the analysis.
High Backpressure Blockage in the system.Check for blockages in the guard column, column inlet frit, or tubing. Reverse flushing the column (without connecting it to the detector) can sometimes dislodge particulates.
Precipitated buffer salts.Ensure the mobile phase components are fully dissolved and miscible, especially when using buffers. Filter the mobile phase before use.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use HPLC-grade solvents and freshly prepared mobile phase. Flush the system and detector cell with a strong solvent like isopropanol.
Air bubbles in the system.Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles.

Experimental Protocols

Typical HPLC Method for this compound Separation

This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample complexity.

Parameter Recommended Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ~2.3)
Mobile Phase B Methanol
Gradient Program 0-5 min: 10% B5-40 min: Linear gradient to 90% B40-45 min: Hold at 90% B45-50 min: Return to 10% B50-60 min: Re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation from Lichen Thalli
  • Weigh approximately 100 mg of dried and ground lichen material.

  • Add 10 mL of HPLC-grade methanol to the lichen powder in a suitable flask.

  • Macerate the mixture for 24 hours at room temperature, protected from light.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Evaporate the methanol from the filtrate under reduced pressure to obtain the crude extract.

  • Dissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.

Visualizations

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for this compound Separation start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes resolution Poor Resolution? retention_time->resolution No check_mobile_phase Check Mobile Phase Preparation & Age retention_time->check_mobile_phase Yes pressure High Backpressure? resolution->pressure No optimize_gradient Optimize Gradient Profile (e.g., make it shallower) resolution->optimize_gradient Yes end Problem Solved pressure->end No check_blockage Check for Blockages (frit, guard column) pressure->check_blockage Yes check_ph Check Mobile Phase pH (should be 2.5-3.5) tailing->check_ph Tailing reduce_conc Reduce Sample Concentration tailing->reduce_conc Fronting check_ph->end reduce_conc->end check_temp Check Column Temperature Stability check_mobile_phase->check_temp check_column Evaluate Column Performance check_temp->check_column check_column->end change_solvent Change Organic Solvent (Methanol <-> Acetonitrile) optimize_gradient->change_solvent change_solvent->end flush_system Flush System check_blockage->flush_system flush_system->end

Caption: A decision tree for troubleshooting common HPLC issues.

Experimental_Workflow Experimental Workflow for this compound Analysis start Start: Lichen Sample extraction Solvent Extraction (Methanol) start->extraction filtration1 Initial Filtration extraction->filtration1 concentration Evaporation to Dryness filtration1->concentration dissolution Dissolve in Methanol concentration->dissolution filtration2 Syringe Filtration (0.45 µm) dissolution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection data_analysis Data Analysis (Peak Integration & Quantification) hplc_injection->data_analysis end End: Results data_analysis->end

Caption: A typical workflow for sample preparation and analysis.

References

Minimizing batch-to-batch variability of Sekikaic acid extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in Sekikaic acid extracts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Q1: Why is the yield of my this compound extract inconsistent or lower than expected?

Potential Causes:

  • Raw Material Variability: The chemical composition of lichens can vary significantly based on geographic location, climate, harvest time, and storage conditions.[1][2]

  • Incomplete Extraction: The solvent choice, extraction time, temperature, or particle size of the raw material may not be optimal.

  • Compound Degradation: this compound, a phenolic compound, can be susceptible to degradation from heat, light, or pH changes during extraction.[3][4]

  • Solvent Issues: Using solvents of inconsistent purity or polarity can affect extraction efficiency.[5]

Solutions:

  • Standardize Raw Material: Implement rigorous quality control for the incoming lichen material (see Table 2).

  • Optimize Extraction Protocol: Systematically test different solvents (e.g., acetone, methanol, ethanol-water mixtures), temperatures, and durations to find the optimal conditions.[6][7] Acetone is a commonly used solvent for extracting lichen substances.[8]

  • Control Extraction Conditions: Use a temperature-controlled water bath or rotary evaporator to maintain consistent temperatures.[6] Protect the extraction setup from direct light.

  • Ensure Proper Milling: Grind the dried lichen material to a uniform and fine powder to maximize the surface area for solvent penetration.

Q2: I'm observing significant variations in the purity and chemical profile between batches. What's going wrong?

Potential Causes:

  • Inconsistent Raw Material: This is the most common cause of variability in the final product's chemical profile.[1][9]

  • Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other secondary metabolites or contaminants along with this compound.

  • Inefficient Purification: The purification method (e.g., column chromatography, recrystallization) may not be standardized or effective at removing impurities consistently.

  • Analytical Method Variability: Inconsistencies in the analytical method used for purity assessment (e.g., HPLC) can lead to perceived, but not actual, variability.

Solutions:

  • Implement Raw Material Fingerprinting: Use techniques like High-Performance Thin-Layer Chromatography (HPTLC) to create a chemical fingerprint of the raw material and select only batches that match a standard profile.[2]

  • Refine Solvent Selection: Test solvents with varying polarities to selectively extract this compound while minimizing the co-extraction of impurities.

  • Standardize Purification: Develop and validate a standard operating procedure (SOP) for the purification of the extract.

  • Validate Analytical Methods: Ensure your HPLC or other quantification methods are fully validated for linearity, precision, accuracy, and robustness.[10][11]

Q3: My extract is forming an emulsion during liquid-liquid extraction (LLE) cleanup. How can I resolve this?

Potential Causes:

  • The crude lichen extract contains a high concentration of surfactant-like compounds (e.g., phospholipids, fatty acids) that have solubility in both the aqueous and organic phases.[12]

Solutions:

  • Reduce Agitation: Gently swirl or invert the separatory funnel instead of shaking it vigorously.[12]

  • "Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[12]

  • Change Solvent: Add a small amount of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion.[12]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can help separate the layers.

  • Use Supported Liquid Extraction (SLE): This technique avoids the formation of emulsions altogether by immobilizing the aqueous phase on a solid support.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to batch-to-batch variability in botanical extracts?

The primary factors can be grouped into three main categories:

  • Raw Material: Natural variability in the botanical source is a major contributor. This includes genetic differences, cultivation location, climate, and harvest time.[1]

  • Manufacturing Process: Variations in processing procedures, such as extraction method, solvent ratios, temperature, and pressure, can significantly impact the final product.[9]

  • Quality Control: Lack of stringent quality control parameters for both raw materials and the final product can lead to inconsistent batches.[13]

Q2: How can I properly standardize the raw lichen material used for extraction?

Standardization of raw materials is a critical first step.[14] Key practices include:

  • Botanical Identification: Confirm the species of the lichen using macroscopic, microscopic, and chemical methods.[14][15]

  • Source Control: Whenever possible, source the lichen from the same geographic location and during the same season.

  • Post-Harvest Processing: Standardize the procedures for drying, milling, and storing the lichen to prevent degradation of secondary metabolites.

  • Quality Control Testing: Perform tests on the raw material for identity, purity, and content of key compounds (see Table 2).[16][17]

Q3: Which analytical techniques are essential for the quality control and standardization of this compound extracts?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for identifying and quantifying specific compounds like this compound. A validated HPLC method can ensure that each batch contains the correct amount of the target analyte.[8][10]

  • High-Performance Thin-Layer Chromatography (HPTLC): Excellent for creating a chemical "fingerprint" of the extract. This allows for a quick comparison of the overall chemical profile of different batches.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities or pesticide residues.[16]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for quantifying heavy metal contaminants.

Q4: What are the recommended storage conditions for this compound extracts to ensure stability?

To prevent degradation, this compound extracts should be stored in a cool, dark, and dry environment. For long-term storage, consider the following:

  • Container: Use amber glass vials or other opaque containers to protect from light.

  • Atmosphere: Purge the container with an inert gas (e.g., nitrogen or argon) before sealing to remove oxygen and prevent oxidation.

  • Temperature: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Stability Data: this compound as a pure compound has been reported to be stable for at least 4 years under ideal storage conditions.[18] However, the stability of a crude extract may differ. It is advisable to perform long-term and accelerated stability studies on your specific extract formulation.[11]

Data Presentation

Table 1: Hypothetical Influence of Extraction Parameters on this compound Yield and Purity

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent AcetoneMethanol80% EthanolAcetone often provides a good balance of yield and purity for lichen depsides. Methanol may increase yield but also co-extract more polar impurities.
Temperature 25°C (Room Temp)40°C60°CIncreasing temperature can increase extraction rate and yield, but may also lead to the degradation of thermolabile compounds and extraction of unwanted substances.
Extraction Time 2 hours6 hours24 hoursLonger extraction times generally increase yield up to a point of equilibrium, after which the risk of compound degradation may increase.
Method MacerationSonicationSoxhletSonication can reduce extraction time and improve yield.[5] Soxhlet extraction is exhaustive but the prolonged heat can degrade sensitive compounds.

Table 2: Key Quality Control Parameters for Raw Lichen Material

ParameterMethodRecommended LimitRationale
Identity Macroscopic & Microscopic Exam, HPTLCMust conform to referenceEnsures the correct lichen species is used.[14]
Foreign Matter Visual Inspection< 2%Reduces contamination from other plants, soil, etc.[16]
Moisture Content Loss on Drying< 10%Prevents microbial growth and degradation during storage.[13]
Total Ash Pharmacopeial Method< 5%Indicates the amount of inorganic material (e.g., soil).[16]
Heavy Metals (Pb, As, Cd, Hg) ICP-MSVaries by regulation (e.g., USP <232>)Ensures safety and prevents contamination from environmental pollution.[16]
Microbial Contamination Plate CountVaries by regulation (e.g., USP <2021>)Ensures the material is free from harmful levels of bacteria, yeast, and mold.[13][16]
Pesticide Residues GC-MS or LC-MS/MSVaries by regulation (e.g., USP <561>)Ensures the material is free from agricultural contaminants.[16]

Experimental Protocols

Protocol 1: Standardized Maceration for this compound Extraction

  • Preparation of Raw Material:

    • Select dried lichen material that has passed all quality control checks (Table 2).

    • Grind the lichen thalli into a fine powder (e.g., 40-60 mesh size) using a laboratory mill.

    • Accurately weigh 50 g of the powdered lichen material.

  • Extraction:

    • Transfer the powdered material to a 1 L Erlenmeyer flask.

    • Add 500 mL of analytical grade acetone.

    • Seal the flask and place it on an orbital shaker.

    • Macerate for 24 hours at a constant speed (e.g., 150 rpm) and a controlled temperature (25°C), protected from light.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper under vacuum.

    • Wash the retained lichen material twice with 50 mL of fresh acetone to ensure complete recovery.

    • Combine the filtrates.

    • Concentrate the extract to dryness using a rotary evaporator with the water bath temperature set to not exceed 40°C.[6]

  • Drying and Storage:

    • Place the concentrated extract in a vacuum oven at 40°C overnight to remove any residual solvent.

    • Weigh the final dried extract, calculate the yield, and store it in an airtight, amber vial at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

  • Instrumentation and Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the optimal wavelength; typically around 254 nm or 280 nm for phenolic compounds.

    • Injection Volume: 10 µL.

  • Preparation of Standards and Samples:

    • Standard Stock Solution: Accurately weigh 10 mg of pure this compound reference standard and dissolve it in 10 mL of methanol to make a 1 mg/mL stock solution.

    • Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

    • Sample Preparation: Accurately weigh 10 mg of the dried extract, dissolve it in 10 mL of methanol, and filter it through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

cluster_0 Phase 1: Raw Material Control cluster_1 Phase 2: Standardized Processing cluster_2 Phase 3: Final Product QC RawMaterial Raw Material Sourcing (Standardized Collection) QC1 Incoming QC (Botanical ID, Purity, Contaminants) RawMaterial->QC1 Storage1 Standardized Storage (Controlled Temp/Humidity) QC1->Storage1 Extraction Validated Extraction Protocol (SOP) Storage1->Extraction Purification Validated Purification Protocol (SOP) Extraction->Purification Drying Standardized Drying (Temp/Vacuum Control) Purification->Drying QC2 In-Process Controls (e.g., yield, TLC) Purification->QC2 QC3 Final Product Release Testing (HPLC Assay, Fingerprint, Stability) Drying->QC3 Release Batch Release QC3->Release

Caption: Workflow for Minimizing Batch-to-Batch Variability.

Start Problem: Low or Inconsistent Yield CheckRaw Is raw material standardized and from a consistent source? Start->CheckRaw CheckSolvent Was the correct, high-purity solvent used? CheckRaw->CheckSolvent Yes Sol_Raw Solution: Implement raw material QC. Standardize collection/storage. CheckRaw->Sol_Raw No CheckParams Are extraction parameters (time, temp, particle size) optimized and controlled? CheckSolvent->CheckParams Yes Sol_Solvent Solution: Use analytical grade solvent. Verify solvent identity. CheckSolvent->Sol_Solvent No CheckDegrade Is there evidence of degradation (e.g., color change, extra peaks)? CheckParams->CheckDegrade Yes Sol_Params Solution: Perform Design of Experiments (DoE) to optimize parameters. Use SOP. CheckParams->Sol_Params No Sol_Degrade Solution: Reduce temperature, protect from light, consider extraction under inert gas. CheckDegrade->Sol_Degrade Yes

Caption: Troubleshooting Logic for Low Extract Yield.

CBP CREB-Binding Protein (CBP) Interaction CBP-MLL1 Interaction CBP->Interaction MLL1 Mixed Lineage Leukemia 1 (MLL1) MLL1->Interaction Downstream Downstream Gene Transcription Interaction->Downstream Promotes Sekikaic This compound Sekikaic->Interaction Inhibits

Caption: this compound's Inhibition of the MLL1-CBP Interaction.[18]

References

Technical Support Center: Addressing Off-Target Effects of Sekikaic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Sekikaic acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is a natural product classified as a depside. Its primary established mechanism of action is the inhibition of the protein-protein interaction (PPI) between the transcriptional coactivator CBP/p300 and various transcriptional activators. It achieves this by binding to the GACKIX domain of CBP/p300, thereby preventing the formation of a functional transcription initiation complex. This can lead to the dose-dependent downregulation of target genes, such as Cyclin D1.

Q2: What are the potential off-target effects of this compound that could interfere with my cell-based assays?

A2: While specific off-target proteins for this compound are not extensively documented, its chemical nature as a natural product suggests the possibility of interactions with multiple cellular targets. Potential off-target effects could manifest as:

  • Unintended modulation of signaling pathways.

  • Cytotoxicity unrelated to its on-target activity.

  • Alterations in metabolic activity.

  • Non-specific binding to cellular proteins.

Q3: I am observing unexpected cytotoxicity in my cell line treated with this compound. How can I determine if this is an on-target or off-target effect?

A3: To distinguish between on-target and off-target cytotoxicity, consider the following approaches:

  • On-Target Validation: Use a cellular system where the CBP/p300-dependent transcription is less critical for survival. If the cytotoxicity is significantly reduced in this system, it suggests an on-target effect.

  • Rescue Experiments: Attempt to rescue the cytotoxic phenotype by overexpressing a downstream effector of the CBP/p300 pathway that is inhibited by this compound.

  • Structural Analogs: Test a structurally related but inactive analog of this compound. If the analog does not induce cytotoxicity, it supports an on-target mechanism.

  • Off-Target Panels: Screen this compound against a panel of common off-target proteins (e.g., kinases, GPCRs) to identify potential unintended interactions.

Q4: How can I proactively identify potential off-target effects of this compound in my experimental system?

A4: Proactive identification of off-target effects is crucial. Consider these methodologies:

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.

  • Proteome-wide Screening: Employ techniques like cellular thermal shift assay (CETSA) or proteome microarrays to identify proteins that physically interact with this compound in an unbiased manner.

  • Phenotypic Screening: Use high-content imaging or multiplexed assays to assess a broad range of cellular parameters upon this compound treatment to uncover unexpected phenotypic changes.

Troubleshooting Guides

Issue 1: Inconsistent results in a reporter gene assay designed to measure on-target CBP/p300 inhibition.

Possible Cause Troubleshooting Step
Off-target effects on reporter gene expression. Use a different reporter system with a distinct promoter that is also regulated by CBP/p300 to see if the inconsistency persists.
This compound instability in culture medium. Prepare fresh solutions of this compound for each experiment and minimize the time between dilution and addition to cells.
Cell line variability. Ensure consistent cell passage number and health. Test the assay in a different cell line to check for cell-type-specific effects.
Off-target inhibition of luciferase. Perform a cell-free luciferase inhibition assay to rule out direct effects of this compound on the reporter enzyme.

Issue 2: Observed changes in cell morphology or proliferation at concentrations where the on-target effect is not expected.

Possible Cause Troubleshooting Step
Activation of an off-target signaling pathway. Perform pathway-specific reporter assays (e.g., for NF-κB, Wnt, or STAT signaling) to identify unintended pathway modulation.
General cytotoxicity. Conduct a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound.
Interaction with serum proteins. Perform experiments in serum-free or reduced-serum conditions to assess if serum components are influencing the observed effects.

Quantitative Data Summary

The following table summarizes publicly available quantitative data for this compound.

Assay Type Target/Cell Line IC50 Value Reference
Fluorescence PolarizationFl-KID-GACKIX complex64 μM[1]
Antiviral ActivityRecombinant rg respiratory syncytial virus5.69 µg/mL[2]
Antiviral ActivityRespiratory syncytial virus A2 strain7.73 µg/mL[2]
Antioxidant ActivityHydroxyl radicals41.5 µg/mL
Antioxidant ActivityFerric ions42.0 µg/mL
Enzyme Inhibitionα-glucosidase13.8 to 14.6 µg/mL[3]
Enzyme Inhibitionβ-glucosidase13.8 to 14.6 µg/mL[3]
Radical ScavengingDPPH assay13.7 to 17.4 µg/mL[3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Incubate the plate overnight in the incubator.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: NF-κB Luciferase Reporter Gene Assay

This protocol is designed to assess if this compound has off-target effects on the NF-κB signaling pathway.

Materials:

  • Cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct.

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • TNF-α (or another NF-κB activator).

  • Luciferase Assay System (e.g., from Promega).

  • Opaque 96-well plates.

  • Luminometer.

Procedure:

  • Seed the transfected cells in an opaque 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) at a predetermined optimal concentration. Include an unstimulated control.

  • Incubate for the optimal time for NF-κB activation and luciferase expression (typically 6-24 hours).

  • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.[1]

  • Add the luciferase assay reagent to the cell lysates.[1]

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for identifying direct protein targets of this compound within intact cells.

Materials:

  • Cells of interest.

  • This compound stock solution (in DMSO).

  • PBS and appropriate lysis buffer with protease inhibitors.

  • PCR tubes or strips.

  • Thermal cycler.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Antibody against a candidate target protein (or for proteomics analysis).

Procedure:

  • Culture cells to a sufficient density.

  • Treat the cells with this compound at a desired concentration or with a vehicle control for a defined period.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellets in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Collect the supernatant (soluble fraction).

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against a protein of interest, or by mass spectrometry for proteome-wide analysis.

  • A shift in the thermal stability of a protein in the presence of this compound indicates a direct interaction.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_validation Target Validation a This compound Structure b Computational Off-Target Prediction Databases a->b Input f Identify Putative Off-Targets b->f Predicts c Cell-Based Assays (Viability, Reporter, etc.) c->f d Phenotypic Screening (High-Content Imaging) d->f e Proteome-wide Screening (CETSA, Proteome Arrays) e->f g Validate with Orthogonal Assays (e.g., siRNA, Overexpression) f->g Leads to h Confirm Direct Binding (e.g., SPR, ITC) g->h Confirms NF_kB_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Target Gene Expression (e.g., Inflammatory Cytokines) Nucleus->Gene Activates Transcription SekikaicAcid This compound (Potential Off-Target Effect) SekikaicAcid->IKK Inhibits? Wnt_Signaling_Pathway cluster_nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Prevents Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates to TCFLEF TCF/LEF Nucleus->TCFLEF Binds Gene Target Gene Expression (e.g., c-Myc, Cyclin D1) TCFLEF->Gene Activates Transcription SekikaicAcid This compound (Potential Off-Target Effect) SekikaicAcid->DestructionComplex Modulates? STAT_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Activates Transcription SekikaicAcid This compound (Potential Off-Target Effect) SekikaicAcid->JAK Inhibits? SekikaicAcid->STAT Inhibits?

References

Technical Support Center: Enhancing the Specificity of Sekikaic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Sekikaic acid in enzyme inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary enzyme targets?

This compound is a depside, a type of organic compound, found in some lichens such as Ramalina sekika. It has demonstrated inhibitory activity against several enzymes. The primary known targets include α-glucosidase and α-amylase, which are involved in carbohydrate metabolism, and the transcriptional coactivator CBP/p300, which plays a role in gene regulation.[1]

Q2: What is meant by "inhibitor specificity" and why is it important?

Inhibitor specificity refers to the ability of a compound to inhibit a particular target enzyme without affecting other, unintended enzymes or proteins, known as off-targets. High specificity is crucial in drug development to minimize side effects and ensure that the therapeutic effect is due to the inhibition of the intended target.

Q3: What are the known IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The reported IC50 values for this compound can vary between studies. Below is a summary of some reported values.

Target EnzymeReported IC50 (µg/mL)Reported IC50 (µM)
α-glucosidase14.6[1]~34.9
β-glucosidase13.8 to 14.6[1]~33.0 to 34.9
α-amylase--
CBP/p300 (GACKIX domain)-34 (for MLL-GACKIX complex)

Note: Conversion from µg/mL to µM is approximated based on the molar mass of this compound (418.44 g/mol ). IC50 values can be assay-dependent.

Troubleshooting Guides

Q4: My enzyme inhibition assay with this compound is giving inconsistent results. What are the common causes?

Inconsistent results in enzyme assays with natural products like this compound can arise from several factors. Here are some common issues and how to troubleshoot them:

IssuePotential CauseTroubleshooting Steps
Variable IC50 values Inconsistent compound solubility: this compound, like many natural products, may have limited aqueous solubility.- Prepare stock solutions in 100% DMSO and dilute to the final assay concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).- Visually inspect for any precipitation in the assay wells.
High background signal Compound color interference: this compound solutions may have a slight color, which can interfere with colorimetric assays.- Run a "sample blank" control for each concentration of this compound that contains all assay components except the enzyme. Subtract the absorbance of the sample blank from the corresponding test well.
Apparent inhibition at high concentrations that is not dose-dependent Promiscuous inhibition or aggregation: At higher concentrations, some natural products can form aggregates that non-specifically inhibit enzymes. This compound, as a phenolic compound, could also act as a Pan-Assay Interference Compound (PAINS).[2][3][4][5]- Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregates.- Perform enzyme concentration-dependence experiments. True inhibitors should have IC50 values that are independent of the enzyme concentration, while aggregators will show a dependence.
Loss of enzyme activity over time Enzyme instability: The enzyme may be unstable under the assay conditions.- Keep the enzyme on ice at all times before adding it to the assay plate.- Perform a time-course experiment without the inhibitor to ensure the enzyme activity is linear over the course of the measurement.

Q5: I suspect this compound is acting as a promiscuous inhibitor in my assay. How can I confirm this?

Promiscuous inhibition is a common issue with natural products. Here are some steps to investigate this:

  • Assay with a Control Protein: Include an unrelated, structurally different protein in your assay. If this compound also inhibits this control protein, it is likely acting non-specifically.

  • Detergent Test: As mentioned above, the inclusion of a non-ionic detergent like Triton X-100 can disrupt aggregates. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, aggregation is a likely cause.

  • Centrifugation Test: Before adding the substrate, centrifuge the plate containing the enzyme and this compound at high speed. If the inhibitor is forming aggregates, it may pellet, and the supernatant will show reduced inhibitory activity.

Enhancing the Specificity of this compound

Q6: How can I determine the off-target effects of this compound?

To enhance specificity, you first need to understand the existing off-target interactions. A systematic approach is to perform selectivity profiling:

  • Kinase Panel Screening: Screen this compound against a broad panel of kinases. Many commercial services offer panels of hundreds of kinases.[6][7] This is a common starting point as kinases are a large and important class of enzymes, and many inhibitors show some degree of cross-reactivity.

  • Protease and Phosphatase Panels: Similar to kinase panels, screening against panels of proteases and phosphatases can reveal other potential off-target interactions.

  • Target-Specific Assays: Based on the known activities of other depsides, you might select specific enzymes for individual inhibition assays.[8]

Q7: What strategies can I use to improve the specificity of this compound?

Improving inhibitor specificity often involves modifying the chemical structure of the compound. This is guided by Structure-Activity Relationship (SAR) studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesize or obtain analogs of this compound with modifications to different parts of the molecule. By testing these analogs against your target and off-target enzymes, you can identify which chemical groups are important for on-target potency and which contribute to off-target effects. For depsides, modifications could include altering the length or branching of the alkyl chains, changing the position or type of substituents on the aromatic rings (e.g., hydroxyl, methoxy groups), or modifying the ester linkage.[9][10]

  • Structure-Based Design: If a crystal structure of your target enzyme in complex with this compound (or a close analog) is available, you can use computational modeling to design modifications that enhance interactions with the target's active site while introducing steric clashes or unfavorable interactions with the active sites of off-target enzymes.

Q8: Can I improve specificity without chemically modifying this compound?

While chemical modification is the most direct approach, other strategies can be employed:

  • Combination Therapy: It may be possible to use a lower, more specific concentration of this compound in combination with another inhibitor that targets a different enzyme in the same pathway. This can achieve the desired biological effect while minimizing off-target effects of this compound.

  • Targeted Delivery: In a therapeutic context, developing a delivery system that specifically targets the tissue or cell type where the target enzyme is most relevant can enhance the effective specificity of the compound.

Experimental Protocols & Workflows

Experimental Workflow for Enhancing Inhibitor Specificity

The following diagram outlines a general workflow for a research program aimed at enhancing the specificity of an enzyme inhibitor like this compound.

Enhancing_Specificity_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Start with Lead Compound (this compound) confirm_activity Confirm On-Target Activity (IC50) start->confirm_activity off_target_screen Off-Target Screening (e.g., Kinase Panel) confirm_activity->off_target_screen selectivity_profile Establish Initial Selectivity Profile off_target_screen->selectivity_profile sar_studies SAR Studies & Analog Synthesis selectivity_profile->sar_studies evaluate_analogs_on Evaluate Analogs (On-Target) sar_studies->evaluate_analogs_on structure_based_design Structure-Based Design (if applicable) structure_based_design->evaluate_analogs_on evaluate_analogs_off Evaluate Analogs (Off-Targets) evaluate_analogs_on->evaluate_analogs_off evaluate_analogs_off->sar_studies Iterate optimized_lead Optimized Lead with Improved Specificity evaluate_analogs_off->optimized_lead cellular_assays Cellular Assays optimized_lead->cellular_assays in_vivo_studies In Vivo Studies cellular_assays->in_vivo_studies end Candidate for Further Development in_vivo_studies->end Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc Accumulates and Translocates TCF_LEF TCF/LEF CBP_p300 CBP/p300 TCF_LEF->CBP_p300 Recruits Target_Genes Target Gene Expression CBP_p300->Target_Genes Activates Transcription Sekikaic_Acid This compound Sekikaic_Acid->CBP_p300 Inhibits Beta_Catenin_nuc->TCF_LEF Binds Alpha_Glucosidase_Pathway Complex_Carbs Complex Carbohydrates (e.g., Starch) Amylase α-Amylase Complex_Carbs->Amylase Disaccharides Disaccharides (e.g., Maltose) Amylase->Disaccharides Digestion Alpha_Glucosidase α-Glucosidase Disaccharides->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Intestinal_Lumen Intestinal Lumen Brush_Border Brush Border of Small Intestine Sekikaic_Acid This compound Sekikaic_Acid->Alpha_Glucosidase Inhibits

References

Technical Support Center: Optimization of Dosage and Administration for In Vivo Sekikaic Acid Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sekikaic acid in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for in vivo studies with this compound?

A1: Based on published literature, a starting point for oral administration of this compound in rats is in the range of 1-2 mg/kg body weight. One study demonstrated a significant anti-hyperglycemic effect in streptozotocin-induced diabetic rats at a dosage of 2 mg/kg.[1] Another study investigating its cardioprotective effects used a 1 mg/mL solution in 0.5% DMSO administered orally for 14 days. While the exact dosage in mg/kg was not specified in the latter, it provides a formulation reference.

Q2: What is the recommended route of administration for this compound in animal models?

A2: Currently, the most documented route for in vivo administration of this compound is oral gavage. This method was utilized in studies demonstrating its anti-hyperglycemic and cardioprotective effects. For researchers unfamiliar with this technique, detailed protocols are available and should be strictly followed to ensure animal welfare and data accuracy.

Q3: How should I prepare this compound for oral administration?

A3: this compound is a poorly water-soluble compound, which presents a formulation challenge. A published study successfully used a concentration of 1 mg/mL in a vehicle of 0.5% dimethyl sulfoxide (DMSO). It is crucial to ensure the compound is fully dissolved or forms a stable and uniform suspension before administration to ensure accurate dosing.

Q4: Are there any data on the pharmacokinetics of this compound?

A4: To date, specific pharmacokinetic parameters such as oral bioavailability, maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t½) for this compound have not been extensively reported. However, data from structurally similar lichen depsides, such as gyrophoric acid, suggest moderate oral absorption may be expected.[2][3] Researchers should consider conducting pilot pharmacokinetic studies to determine these parameters for their specific animal model and formulation.

Q5: What are the potential signaling pathways modulated by this compound in vivo?

A5: Based on its known in vitro antioxidant and anti-inflammatory properties, this compound is hypothesized to modulate key cellular signaling pathways involved in these processes. These may include the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, and the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation. While direct in vivo evidence for this compound is still emerging, other phenolic compounds have been shown to influence these pathways.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no observable in vivo effect Improper formulation: this compound may not be fully dissolved or is precipitating out of solution/suspension, leading to inaccurate dosing.- Visually inspect the formulation for any precipitation before each administration.- Consider using a different vehicle or co-solvent system. Common options for poorly soluble compounds include polyethylene glycol (PEG), Tween 80, or corn oil.[4]- Sonication may help in dissolving the compound.- Prepare fresh formulations regularly to avoid degradation.
Low bioavailability: The compound may be poorly absorbed from the gastrointestinal tract.- Conduct a pilot pharmacokinetic study to determine the oral bioavailability.- If bioavailability is very low, consider alternative administration routes such as intraperitoneal (IP) injection, though this may alter the metabolic profile.
Inappropriate dosage: The selected dose may be too low to elicit a biological response.- Perform a dose-response study to determine the optimal effective dose.- Review literature for effective doses of structurally similar compounds.
Animal distress during or after oral gavage Improper gavage technique: Incorrect needle placement can cause injury to the esophagus or trachea.- Ensure personnel are properly trained in oral gavage techniques.[5][6][7][8][9]- Use the correct size and type of gavage needle for the animal model.[5][7]- Do not force the needle if resistance is met.[6]
High volume of administration: Large volumes can cause reflux and aspiration.- Adhere to recommended maximum administration volumes for the specific animal model (e.g., typically 10 mL/kg for rats).[5]
Formulation irritation: The vehicle (e.g., high concentration of DMSO) may be causing local irritation.- Minimize the concentration of potentially irritating solvents like DMSO.- Observe animals for any signs of discomfort post-administration.
Precipitation of this compound in the formulation Poor solubility: The concentration of this compound exceeds its solubility in the chosen vehicle.- Reduce the concentration of the stock solution.- Explore different solvent systems. A combination of solvents may improve solubility.[4]- Prepare a suspension instead of a solution, ensuring it is homogenous before each administration.
Temperature effects: Solubility may decrease at lower storage temperatures.- Store the formulation at an appropriate temperature and check for precipitation before use. Some compounds are more stable in DMSO at 4°C.[10]

Data Presentation

Table 1: Summary of In Vivo Dosages for this compound and Related Lichen Depsides

CompoundAnimal ModelDosageAdministration RouteObserved EffectReference
This compound Rat2 mg/kgOralAnti-hyperglycemic[1]
This compound Rat1 mg/mL in 0.5% DMSOOralCardioprotective[5]
Gyrophoric acid Rat10 mg/kgOralBehavioral changes[11][12]
Atranorin Rat10 mg/kgOralAnxiolytic/Antidepressant[4][13]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Vehicle of choice (e.g., sterile water, saline, or corn oil)

  • Sterile, light-protected storage vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

  • Weigh the this compound powder accurately.

  • To prepare a 1 mg/mL solution in 0.5% DMSO, first dissolve the this compound in a small volume of DMSO (to make up 0.5% of the final volume).

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary, but stability under these conditions should be verified.

  • Gradually add the remaining vehicle to the DMSO concentrate while continuously vortexing to ensure a homogenous solution or a fine, uniform suspension.

  • Store the final formulation in a sterile, light-protected vial at the appropriate temperature. The stability of this compound in the chosen formulation and storage conditions should be determined.

Protocol 2: Oral Gavage Administration in Rats

Materials:

  • Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a ball tip)[7]

  • Syringe corresponding to the administration volume

  • Prepared this compound formulation

  • Animal scale

Procedure:

  • Accurately weigh the rat to determine the correct volume of the formulation to be administered.

  • Select the appropriate gavage needle and measure the correct insertion length (from the corner of the mouth to the last rib).[9]

  • Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.

  • Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[6]

  • Carefully insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without force.[5]

  • Once the needle is in the correct position, slowly administer the formulation.

  • Gently withdraw the needle along the same path of insertion.

  • Return the animal to its cage and monitor for any signs of distress for at least 10 minutes post-administration.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration cluster_analysis In Vivo Analysis weigh Weigh this compound dissolve Dissolve in 0.5% DMSO weigh->dissolve mix Add Vehicle & Vortex dissolve->mix weigh_animal Weigh Animal calculate_vol Calculate Volume weigh_animal->calculate_vol administer Administer via Gavage calculate_vol->administer monitor Monitor Animal administer->monitor collect_samples Collect Samples monitor->collect_samples analyze Analyze Endpoints collect_samples->analyze

Caption: Experimental workflow for in vivo this compound studies.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA This compound (Antioxidant) ROS Oxidative Stress (ROS) SA->ROS Inhibits Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Degradation Ubiquitin-Proteasome Degradation Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activates

Caption: Hypothesized Nrf2 signaling pathway activation by this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA This compound IKK IKK Complex SA->IKK Inhibits? Stimuli Inflammatory Stimuli Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Proteasomal Degradation IkB->Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Activates

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

References

How to prevent degradation of Sekikaic acid during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Sekikaic acid during experimental analysis.

Troubleshooting Guide: Common Issues in this compound Analysis

This guide addresses specific problems that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery or Decreasing Peak Area Over Time Ester Hydrolysis: this compound is a depside, containing an ester linkage susceptible to hydrolysis under acidic or alkaline conditions.[1][2][3]pH Control: Maintain solutions in a neutral or slightly acidic pH range. For HPLC, use a mobile phase buffered with a weak acid like 0.1% formic or phosphoric acid to ensure a stable, non-ionized state.[4]
Oxidative Degradation: As a phenolic compound, this compound is prone to oxidation, accelerated by light, high temperatures, and the presence of oxygen or metal ions.[3][5]Temperature and Light Control: Store stock solutions and prepared samples at -20°C or lower for long-term stability.[6][7] During benchwork, keep samples on ice and protect them from direct light using amber vials or foil.
Appearance of Extra Peaks in Chromatogram Formation of Degradation Products: The primary degradation products are the constituent phenolic units formed via hydrolysis. Secondary degradation can also occur under harsh stress conditions.[8]Minimize Sample Preparation Time: Analyze samples as quickly as possible after preparation. If storage is necessary, flash-freeze and store at -80°C.[6] Use Inert Atmosphere: For maximum stability of standards, purge vials with an inert gas like nitrogen or argon before sealing.
Inconsistent or Irreproducible Results Adsorption to Surfaces: Phenolic compounds can adsorb to active sites on glass or plastic surfaces. Catalytic Degradation: Certain types of glass (e.g., some amber vials) can contain metal ions that catalyze degradation.[9]Use Appropriate Vials: Employ silanized glass or high-quality polypropylene vials to minimize adsorption. Solvent Purity: Use high-purity, HPLC-grade solvents (e.g., methanol, ethanol, DMSO) to avoid contaminants that could promote degradation.[7]
Poor Chromatographic Peak Shape (Tailing) Analyte Ionization: The phenolic hydroxyl groups can ionize depending on the mobile phase pH, leading to peak tailing.Acidify Mobile Phase: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will suppress ionization and result in sharper, more symmetrical peaks.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most significant degradation pathway for this compound is the hydrolysis of its central depside ester bond. This reaction cleaves the molecule into its two constituent aromatic rings. The reaction is catalyzed by heat, both acidic and basic pH, and potentially by esterase enzymes present in crude biological extracts.

cluster_main cluster_catalysts Degradation Catalysts Sekikaic_Acid This compound (Depside) Products Hydrolysis Products (Two Phenolic Units) Sekikaic_Acid->Products Ester Hydrolysis pH High/Low pH pH->Sekikaic_Acid Temp High Temperature Temp->Sekikaic_Acid Light UV/Light Exposure Light->Sekikaic_Acid Enzymes Enzymes (in crude extracts) Enzymes->Sekikaic_Acid

Caption: Primary degradation pathway of this compound.

Q2: What are the recommended storage conditions for this compound standards and prepared samples?

A2: Proper storage is critical for preventing degradation. The following table summarizes the recommended conditions.

ConditionSolid CompoundIn Solvent (Stock Solution)Prepared Samples (For Analysis)
Temperature -20°C[7]-80°C[6]2-8°C (in autosampler, <24h)
Stability ≥ 4 years[7]~1 year[6]Analyze immediately
Light Protect from lightStore in amber, light-blocking vialsUse amber autosampler vials
Atmosphere Standard atmosphereConsider purging with inert gas (N₂ or Ar) for extended storageStandard atmosphere (short-term)

Q3: How does the choice of analytical solvent affect the stability of this compound?

A3: Solvent choice is crucial. This compound is soluble in methanol, ethanol, and DMSO.[7] For analytical purposes, always use high-purity, HPLC-grade solvents to prevent degradation from impurities. When preparing samples for HPLC, it is best to use the mobile phase as the diluent to ensure compatibility and prevent precipitation. For the mobile phase itself, using an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile or methanol is recommended to control pH and achieve good chromatographic separation.[4]

Experimental Protocols

Protocol 1: Recommended Sample Preparation from Lichen Material

This protocol provides a generalized workflow for extracting this compound from lichen thalli while minimizing degradation.

start Start: Air-Dried Lichen Thalli grind 1. Grind to fine powder (Keep sample cool) start->grind extract 2. Cold Extraction (Methanol, 4°C, in darkness for 12-24h) grind->extract centrifuge 3. Centrifuge to pellet debris (e.g., 10,000 x g for 10 min) extract->centrifuge filter 4. Filter Supernatant (0.22 or 0.45 µm PTFE syringe filter) centrifuge->filter analyze 5. Immediate HPLC/LC-MS Analysis filter->analyze store Optional: Store extract at -80°C (Inert gas overlay, amber vial) filter->store If immediate analysis is not possible end End: Data Acquisition analyze->end store->analyze

Caption: Recommended workflow for this compound extraction.

Methodology:

  • Grinding: The lichen sample is ground to a homogeneous powder. To prevent heat generation, cryogenic grinding is recommended if possible.

  • Extraction: The powdered sample is extracted with high-purity methanol at a low temperature (4°C) in the dark. This minimizes both thermal and light-induced degradation.

  • Centrifugation: The crude extract is centrifuged to separate the bulk of the solid material from the supernatant.

  • Filtration: The supernatant is filtered through a chemically inert syringe filter (e.g., PTFE) to remove fine particulates that could damage the analytical column.

  • Analysis: The clarified extract should be analyzed immediately. If short-term storage is needed, keep the vial in an autosampler set to 4°C. For long-term storage, transfer to an amber vial, purge with nitrogen, and store at -80°C.

Protocol 2: Suggested HPLC Method Parameters

This table provides a robust starting point for developing a stability-indicating HPLC method for the quantification of this compound.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and separation for phenolic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier ensures this compound is protonated for better peak shape.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reverse-phase chromatography.
Gradient 10% B to 95% B over 20 minutesA typical gradient to elute compounds of varying polarity. Must be optimized.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25-30°CProvides reproducible retention times without inducing thermal degradation.
Detection (UV) 263 nm and 303 nm[1]These are absorption maxima for this compound, providing high sensitivity.
Injection Volume 5-10 µLStandard volume; adjust based on sample concentration.

References

Troubleshooting poor reproducibility in Sekikaic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Sekikaic acid. The information is tailored for researchers, scientists, and drug development professionals to improve experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a naturally occurring depside, a type of polyphenolic compound, commonly found in lichens of the Ramalina and Cladonia genera.[1] It is known for a variety of biological activities, including antioxidant, antimicrobial, antiviral, and antidiabetic properties.[2][3]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[4][5] For most biological assays, a stock solution is prepared by dissolving the crystalline solid in DMSO. To enhance solubility, the solution can be warmed to 37°C and sonicated.[4] It is recommended to prepare fresh solutions or store aliquots at -20°C for up to one month or -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[4]

Q3: What are the known stability limitations of this compound?

A3: As a depside, this compound may be prone to hydrolysis in aqueous solutions, especially under non-neutral pH conditions. One study noted the instability of a similar lichen depside in solution, even when freshly prepared.[2] For optimal reproducibility, it is crucial to use freshly prepared dilutions from a frozen stock solution for each experiment and to be aware that prolonged incubation in aqueous buffers at physiological temperatures may lead to degradation.

Q4: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) and does not affect cell viability on its own. You can try to serially dilute the stock solution in the medium while vortexing to ensure rapid mixing. If precipitation persists, consider using a different solvent system or preparing a fresh, lower concentration stock solution.

Troubleshooting Guides

Poor Reproducibility in Cell-Based Assays
Observed Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments. Degradation of this compound: Stock solution may have undergone multiple freeze-thaw cycles or dilutions in aqueous media may be unstable over the course of the experiment.Prepare fresh dilutions for each experiment from single-use aliquots of the stock solution. Minimize the incubation time in aqueous solutions where possible.
Solvent effects: High concentrations of DMSO can be toxic to cells, affecting viability and leading to inconsistent results.Perform a solvent toxicity control to determine the maximum tolerated DMSO concentration for your cell line. Keep the final DMSO concentration consistent across all wells and typically below 0.5%.
Cell density variability: Inconsistent cell seeding density can lead to variations in the number of viable cells at the time of treatment.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistent dispensing.
Low or no observable bioactivity. Precipitation of this compound: The compound may not be fully solubilized in the assay medium at the tested concentrations.Visually inspect for precipitation after adding the compound to the medium. If present, try pre-warming the medium and vortexing during addition. Consider lowering the final concentration.
Incorrect storage: Improper storage of the solid compound or stock solution can lead to degradation.Store solid this compound at -20°C. Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light.[4]
Issues in Enzyme Inhibition Assays (e.g., α-glucosidase)
Observed Problem Potential Cause Recommended Solution
High background signal or variable enzyme activity. Impure enzyme or substrate: Contaminants can interfere with the assay.Use high-purity enzyme and substrate from a reliable supplier.
Inappropriate buffer conditions: pH and ionic strength can significantly impact enzyme activity.Optimize the buffer composition, pH, and temperature for the specific enzyme being used.
Inconsistent inhibition results. Instability of this compound in the assay buffer: Depsides can be susceptible to hydrolysis, leading to a decrease in the effective inhibitor concentration over time.Minimize pre-incubation times of this compound in the aqueous buffer. Prepare fresh dilutions of the inhibitor for each experiment.
Solvent interference: DMSO can interfere with enzyme kinetics at higher concentrations.Run a solvent control to assess the effect of DMSO on enzyme activity and keep its final concentration low and consistent across all assays.

Quantitative Data Summary

While precise quantitative data for this compound's solubility and stability are not extensively documented in publicly available literature, the following tables provide a summary of reported bioactivity and recommended storage conditions.

Table 1: Reported IC50 Values for this compound

Assay Target IC50 Value Reference
Enzyme Inhibitionα-Glucosidase13.8 - 14.6 µg/mL[3]
Enzyme Inhibitionβ-Glucosidase13.8 - 14.6 µg/mL[3]
Protein-Protein Interaction InhibitionMLL-GACKIX (CBP/p300)34 µM
Protein-Protein Interaction InhibitionFl-KID-GACKIX (CBP/p300)64 µM[6]
Antiviral ActivityRespiratory Syncytial Virus (RSV)5.69 µg/mL[2]

Table 2: Recommended Storage and Handling of this compound

Form Solvent Storage Temperature Recommended Duration Reference
Crystalline SolidN/A-20°C3 years[7][8]
Stock SolutionDMSO-20°C1 month[4]
Stock SolutionDMSO-80°C6 months[4]

Detailed Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is adapted from general procedures for natural product screening.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve α-glucosidase in phosphate buffer to the desired working concentration (e.g., 0.2 U/mL).

    • Dissolve pNPG in phosphate buffer to the desired concentration (e.g., 1 mM).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute in DMSO to obtain a range of concentrations.

    • Prepare a stock solution of acarbose in buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of various concentrations of this compound dilutions in DMSO.

    • For the positive control, add 20 µL of acarbose solution.

    • For the negative control (100% enzyme activity), add 20 µL of DMSO.

    • Add 120 µL of phosphate buffer to all wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na2CO3.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from a DMSO stock solution in a serum-free medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

Sekikaic_Acid_Troubleshooting_Workflow Troubleshooting Workflow for Poor Reproducibility start Poor Reproducibility Observed check_reagents Verify Reagent Quality and Storage - this compound (solid & stock) - Solvents (e.g., DMSO) - Buffers and Media - Enzyme/Substrate Purity start->check_reagents check_protocol Review Experimental Protocol - Consistent pipetting? - Correct incubation times/temps? - Appropriate controls included? start->check_protocol check_solubility Assess Compound Solubility - Visual inspection for precipitation - Final DMSO concentration <0.5%? start->check_solubility check_stability Consider Compound Stability - Fresh dilutions used? - Minimized pre-incubation in aqueous buffer? start->check_stability retest_reagents Retest with Fresh Reagents check_reagents->retest_reagents Issue Found end_fail Issue Persists - Consult Literature/ Further Optimization Needed check_reagents->end_fail No Issue optimize_protocol Optimize Protocol Parameters - Adjust cell density - Optimize buffer pH/temp check_protocol->optimize_protocol Issue Found check_protocol->end_fail No Issue improve_solubility Improve Solubilization - Pre-warm media - Vortex during dilution check_solubility->improve_solubility Issue Found check_solubility->end_fail No Issue minimize_degradation Minimize Degradation - Reduce incubation time - Use fresh stock aliquots check_stability->minimize_degradation Issue Found check_stability->end_fail No Issue end_success Reproducibility Improved retest_reagents->end_success optimize_protocol->end_success improve_solubility->end_success minimize_degradation->end_success

Caption: A logical workflow for troubleshooting poor reproducibility in this compound experiments.

Sekikaic_Acid_Signaling_Pathway This compound Inhibition of CBP/p300 GACKIX Domain cluster_coactivator CBP/p300 Coactivator GACKIX GACKIX Domain MLL_site MLL Binding Site pKID_site pKID (CREB) Binding Site Gene_Expression Target Gene Expression MLL_site->Gene_Expression Promotes pKID_site->Gene_Expression Promotes MLL MLL (Transcriptional Activator) MLL->MLL_site Binds to CREB pKID (CREB) (Transcriptional Activator) CREB->pKID_site Binds to Sekikaic_Acid This compound Sekikaic_Acid->GACKIX Binds to overlapping sites Sekikaic_Acid->MLL_site Inhibits Binding Sekikaic_Acid->pKID_site Inhibits Binding

Caption: Mechanism of this compound's inhibition of the GACKIX domain of CBP/p300.

References

Technical Support Center: Sekikaic Acid Interference in Laboratory Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with sekikaic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in common laboratory assays. While this compound is a valuable research compound, like many small molecules, it has the potential to interfere with assay readouts, leading to unreliable data. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring depside found in some lichens. It is known to possess several biological activities, including antioxidant properties and the ability to inhibit digestive enzymes such as α-glucosidase and α-amylase.[1]

Q2: Has this compound been reported to interfere with common laboratory assays?

Currently, there are no specific widespread reports in the scientific literature detailing direct interference of this compound in common laboratory assays. However, like many small molecules, its physicochemical properties suggest a potential for interference under certain experimental conditions.

Q3: What are the key physicochemical properties of this compound I should be aware of?

Understanding the properties of this compound is the first step in predicting and troubleshooting potential assay interference.

PropertyValueReference
Molecular Formula C₂₂H₂₆O₈[1]
Molar Mass 418.44 g/mol [1]
Appearance Colorless rectangular prisms or rhombic plates[1]
Melting Point 150–151 °C[1]
UV Absorbance Maxima (λmax) 219, 263, 303 nm[1]
Solubility Soluble in DMSO, ethanol, and methanol[2]

Q4: What are the general mechanisms by which small molecules like this compound can interfere with laboratory assays?

Small molecules can cause misleading assay results through several mechanisms:

  • Optical Interference: The compound may absorb light or be fluorescent at the excitation and/or emission wavelengths used in an assay, leading to false-positive or false-negative results.[3]

  • Chemical Reactivity: The compound may react with assay reagents, such as enzymes or detection labels, altering their function.[4][5]

  • Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that sequester and non-specifically inhibit enzymes or other proteins.[3][4]

  • Membrane Disruption: In cell-based assays, the compound might disrupt cellular membranes, leading to cytotoxicity that is not target-specific.[4]

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assays (ELISA)

Issue: High background or false positive/negative results in an ELISA.

This could be due to several factors, including non-specific binding or interference with the detection system.

Troubleshooting Workflow:

ELISA_Troubleshooting start High Background or Unexpected Results in ELISA check_absorbance Run a buffer-only control with this compound start->check_absorbance absorbance_interferes Does this compound absorb at the assay wavelength? check_absorbance->absorbance_interferes high_absorbance Significant Absorbance Detected absorbance_interferes->high_absorbance Yes no_absorbance No Significant Absorbance absorbance_interferes->no_absorbance No mitigation Implement Mitigation Strategies: - Increase washing steps - Add detergent (e.g., Tween-20) - Use a different blocking buffer high_absorbance->mitigation check_nsb Perform a 'no-antigen' control with this compound no_absorbance->check_nsb nsb_interferes Is there a signal in the 'no-antigen' wells? check_nsb->nsb_interferes high_nsb Non-specific binding is likely nsb_interferes->high_nsb Yes no_nsb Non-specific binding is unlikely nsb_interferes->no_nsb No high_nsb->mitigation retest Re-run the assay mitigation->retest Enzymatic_Assay_Troubleshooting start Unexpected Enzyme Activity with this compound check_aggregation Perform assay with and without a non-ionic detergent (e.g., Triton X-100) start->check_aggregation aggregation_interferes Is the inhibitory effect reduced with detergent? check_aggregation->aggregation_interferes aggregation_likely Inhibition may be due to aggregation aggregation_interferes->aggregation_likely Yes aggregation_unlikely Aggregation is unlikely aggregation_interferes->aggregation_unlikely No orthogonal_assay Confirm findings with an orthogonal (different technology) assay aggregation_likely->orthogonal_assay check_reactivity Pre-incubate this compound with the enzyme, then dilute and assay aggregation_unlikely->check_reactivity reactivity_interferes Is the inhibition time-dependent and irreversible? check_reactivity->reactivity_interferes reactivity_likely Covalent modification or irreversible binding is possible reactivity_interferes->reactivity_likely Yes reactivity_unlikely Reversible binding is more likely reactivity_interferes->reactivity_unlikely No reactivity_likely->orthogonal_assay reactivity_unlikely->orthogonal_assay Cell_Assay_Troubleshooting start Unexpected Results in Cell-Based Assay check_cytotoxicity Perform a standard cytotoxicity assay (e.g., MTT, LDH release) start->check_cytotoxicity is_cytotoxic Is this compound cytotoxic at the concentrations tested? check_cytotoxicity->is_cytotoxic cytotoxic Observed effects may be due to general cytotoxicity is_cytotoxic->cytotoxic Yes not_cytotoxic General cytotoxicity is unlikely is_cytotoxic->not_cytotoxic No confirm_target_engagement Use an orthogonal method to confirm target engagement (e.g., Western blot) cytotoxic->confirm_target_engagement check_reporter_interference Test this compound on a 'promiscuity' counter-screen (e.g., luciferase assay) not_cytotoxic->check_reporter_interference reporter_interferes Does it inhibit the reporter enzyme directly? check_reporter_interference->reporter_interferes interference_likely Direct interference with the reporter system is likely reporter_interferes->interference_likely Yes interference_unlikely Direct reporter interference is unlikely reporter_interferes->interference_unlikely No interference_likely->confirm_target_engagement interference_unlikely->confirm_target_engagement

References

Refinement of Sekikaic acid isolation from complex lichen mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the isolation and refinement of sekikaic acid from complex lichen mixtures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful purification.

Troubleshooting and FAQs

This section addresses common issues encountered during the extraction, purification, and crystallization of this compound in a question-and-answer format.

Extraction & Initial Processing

  • Question: My crude extract yield is very low. What are the possible causes and solutions?

    • Answer: Low yields can stem from several factors:

      • Incomplete Extraction: Ensure the lichen material is finely ground to maximize surface area for solvent penetration. The duration of extraction may also need to be extended. For Soxhlet extraction, ensure a sufficient number of cycles are completed.

      • Inappropriate Solvent Choice: While acetone is commonly used, the efficiency of extraction can vary depending on the specific lichen species and the co-occurring metabolites. Consider performing small-scale pilot extractions with different solvents like ethanol or a mixture of hexane and acetone to determine the optimal choice for your sample.

      • Lichen Quality and Storage: The concentration of secondary metabolites in lichens can be influenced by environmental factors and storage conditions. Ensure that the lichen material was properly dried and stored in a dark, dry environment to prevent degradation of this compound.

  • Question: The crude extract is a dark, tarry substance that is difficult to work with. How can I clean it up before column chromatography?

    • Answer: A preliminary clean-up can significantly improve the subsequent purification steps. Consider a liquid-liquid partition. After dissolving the crude extract in a suitable solvent (e.g., ethyl acetate), you can wash it with water to remove highly polar impurities. Alternatively, precipitating the extract in a non-polar solvent like hexane can help remove lipids and other non-polar contaminants, leaving a more manageable powder.

Chromatographic Separation

  • Question: I'm having trouble separating this compound from homothis compound and other related depsides on my TLC plate. What can I do?

    • Answer: The separation of structurally similar depsides is a common challenge. Here are some strategies to improve TLC resolution:

      • Solvent System Optimization: Experiment with different solvent systems. A common mobile phase for lichen depsides is a mixture of toluene, dioxane, and acetic acid (e.g., in a ratio of 180:45:5). Adjusting the polarity by varying the ratio of these components can improve separation.

      • Multiple Developments: Running the TLC plate in the same solvent system two or three times (allowing the plate to dry between runs) can enhance the separation of compounds with close Rf values.

      • Try a Different Stationary Phase: If using silica gel plates, consider trying alumina plates, as the change in stationary phase can alter the separation selectivity.

  • Question: My column chromatography is not providing good separation, and the fractions are still mixtures. What are the common pitfalls?

    • Answer: Poor column chromatography performance can be due to several reasons:

      • Improper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

      • Inappropriate Solvent System: The solvent system used for elution is critical. It is often determined by prior TLC analysis. The ideal solvent system should provide a good separation of the target compounds on the TLC plate.

      • Column Overloading: Loading too much crude extract onto the column will result in broad, overlapping bands. As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase.

      • Elution Gradient: A stepwise or linear gradient of increasing solvent polarity can be more effective for separating complex mixtures than isocratic (constant solvent composition) elution.

Crystallization & Final Purification

  • Question: My this compound is "oiling out" instead of crystallizing. How can I fix this?

    • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system. To remedy this:

      • Increase the Solvent Volume: Add more of the crystallization solvent to the hot solution to decrease the saturation level.

      • Lower the Cooling Rate: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.

      • Change the Solvent System: Experiment with different solvents or solvent mixtures for crystallization. A solvent in which this compound has slightly lower solubility at room temperature might be more effective.

  • Question: The final crystalline product has a low melting point and appears impure. What are the final steps for refinement?

    • Answer: If the initial crystallization still contains impurities, a recrystallization step is necessary. Dissolve the crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. This process can be repeated until a sharp melting point is achieved and the purity is confirmed by HPLC.

Quantitative Data Summary

The yield and purity of isolated this compound can vary significantly depending on the lichen species, its geographical origin, and the isolation methodology employed. The following tables provide a summary of representative quantitative data.

ParameterRamalina conduplicansCladonia foliacea (for a related depside)
Extraction Method Acetone MacerationMicrowave-Assisted Extraction (Ethanol)
Starting Material 300 g100 g
Yield of Purified Compound 5 mg (this compound)420 mg ((-)-(S)-Usnic Acid)
Approximate Yield (%) ~0.0017%0.42%
Purity (by HPLC) Not Reported99.9%

Note: Data for Cladonia foliacea is for usnic acid, a related lichen depside, and is provided as a representative example of yields and purities achievable for this class of compounds.[1] The yield of this compound from Ramalina conduplicans was calculated based on the reported isolated amount.[2]

Experimental Protocols

1. Extraction of Crude Lichen Metabolites

  • Objective: To extract a mixture of secondary metabolites, including this compound, from lichen thalli.

  • Materials:

    • Dried lichen material (e.g., Ramalina spp.)

    • Grinder or mill

    • Soxhlet apparatus or large flask for maceration

    • Acetone (HPLC grade)

    • Rotary evaporator

  • Procedure:

    • Clean the lichen thalli of any debris and dry them thoroughly.

    • Grind the dried lichen material into a fine powder.

    • Method A: Soxhlet Extraction

      • Place the powdered lichen in a cellulose thimble and insert it into the Soxhlet extractor.

      • Fill the boiling flask with acetone and assemble the apparatus.

      • Heat the acetone to a gentle boil and allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.

    • Method B: Maceration

      • Place the powdered lichen in a large Erlenmeyer flask.

      • Add acetone in a ratio of approximately 10:1 (solvent volume:lichen weight).

      • Seal the flask and stir at room temperature for 48-72 hours.

    • Filter the extract to remove the lichen material.

    • Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Purification by Column Chromatography

  • Objective: To separate this compound from other compounds in the crude extract.

  • Materials:

    • Crude lichen extract

    • Silica gel (60-120 mesh) for column chromatography

    • Glass chromatography column

    • Solvents for mobile phase (e.g., hexane, ethyl acetate, acetic acid)

    • TLC plates (silica gel) and developing chamber

    • Fraction collector or test tubes

  • Procedure:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column.

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Load the dissolved extract onto the top of the silica gel column.

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be from 100% hexane to 100% ethyl acetate.

    • Collect fractions of the eluate.

    • Monitor the separation by spotting fractions onto a TLC plate and developing it in a suitable solvent system (e.g., toluene:dioxane:acetic acid, 180:45:5).

    • Visualize the spots under UV light or by using a staining reagent.

    • Combine the fractions containing pure this compound, as determined by TLC.

    • Evaporate the solvent from the combined fractions to yield the partially purified this compound.

3. Crystallization for Final Refinement

  • Objective: To obtain pure, crystalline this compound.

  • Materials:

    • Partially purified this compound

    • Crystallization solvent (e.g., a mixture of a soluble solvent like acetone or ethanol and a less soluble solvent like hexane or water)

    • Erlenmeyer flask

    • Hot plate

  • Procedure:

    • Place the partially purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the more soluble solvent and gently heat the mixture to dissolve the solid.

    • Once dissolved, slowly add the less soluble solvent dropwise until the solution becomes slightly turbid.

    • Add a few more drops of the more soluble solvent to redissolve the precipitate, resulting in a saturated solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For further crystal growth, the flask can be placed in a refrigerator.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold, less soluble solvent.

    • Dry the crystals in a desiccator.

    • Determine the purity of the crystals by measuring their melting point and by HPLC analysis.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Lichen Thalli (e.g., Ramalina spp.) extraction Extraction (Acetone) start->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pure_fractions Combined Pure Fractions tlc_analysis->pure_fractions Identify & Combine crystallization Crystallization pure_fractions->crystallization pure_sekikaic_acid Pure this compound Crystals crystallization->pure_sekikaic_acid hplc_analysis Purity & Yield Analysis (HPLC) pure_sekikaic_acid->hplc_analysis

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting Logic for Poor Chromatographic Separation

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC Separation start->check_tlc check_column_packing Inspect Column for Cracks/Channels start->check_column_packing Bands are skewed check_loading Assess Sample Load start->check_loading Bands are broad/overlapping use_gradient Implement Gradient Elution start->use_gradient Complex mixture optimize_solvent Optimize Mobile Phase Polarity check_tlc->optimize_solvent Poor TLC separation optimize_solvent->start Re-run column success Improved Separation optimize_solvent->success repack_column Repack Column check_column_packing->repack_column Defects found repack_column->start Re-run column repack_column->success reduce_load Reduce Sample Load check_loading->reduce_load Overloaded reduce_load->start Re-run column reduce_load->success use_gradient->start Re-run column use_gradient->success

Caption: Troubleshooting guide for column chromatography issues.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Sekikaic Acid and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the continuous quest for novel and effective antioxidant agents, researchers are increasingly turning their attention to natural compounds. This guide provides a detailed, data-driven comparison of the antioxidant activities of Sekikaic acid, a lichen-derived depside, and the well-established antioxidant, ascorbic acid (Vitamin C). This analysis is intended for researchers, scientists, and professionals in the field of drug development to offer a clear perspective on their relative potencies and mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process or component by 50%. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for this compound and ascorbic acid from various in vitro antioxidant assays.

Antioxidant AssayThis compound (IC50)Ascorbic Acid (IC50)
DPPH Radical Scavenging13.7 - 17.4 µg/mL[1]~4.81 - 8.4 µg/mL[2][3][4]
ABTS Radical ScavengingNot explicitly found50 - 127.7 µg/mL[5][6]

Note: The IC50 values can vary between studies due to different experimental conditions.

Mechanisms of Antioxidant Action

The antioxidant effects of this compound and ascorbic acid are rooted in their chemical structures and their ability to donate hydrogen atoms or electrons to neutralize free radicals.

This compound: As a depside, a type of polyphenolic compound, this compound's antioxidant activity is primarily attributed to its phenolic hydroxyl groups. These groups can readily donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components. The resulting this compound radical is relatively stable due to resonance delocalization, which prevents it from becoming a pro-oxidant.

Ascorbic Acid: Ascorbic acid is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS), including superoxide, hydroxyl, and peroxyl radicals.[7] Beyond direct scavenging, ascorbic acid can also regenerate other antioxidants, such as vitamin E, from their radical forms. Furthermore, it modulates key signaling pathways involved in the cellular antioxidant response. For instance, it can influence the activation of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes, and can suppress the pro-inflammatory NF-κB pathway.[8][9]

Experimental Protocols

Standardized in vitro assays are crucial for evaluating and comparing the antioxidant activities of different compounds. The following are detailed methodologies for three commonly used assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (this compound or ascorbic acid) and a standard antioxidant are prepared.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound and the standard.

  • The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of the test compound and a standard are added to the ABTS•+ solution.

  • The reaction mixtures are incubated at room temperature for a set time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe²⁺ equivalents.

Visualizing the Mechanisms and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep Prepare Stock Solutions (this compound & Ascorbic Acid) dilute Serial Dilutions prep->dilute dpph DPPH Assay dilute->dpph Add to DPPH solution abts ABTS Assay dilute->abts Add to ABTS•+ solution frap FRAP Assay dilute->frap Add to FRAP reagent measure Spectrophotometric Measurement dpph->measure abts->measure frap->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50 antioxidant_mechanisms cluster_sekikaic This compound (Depside) cluster_ascorbic Ascorbic Acid sa This compound sa_rad This compound Radical (Stable) sa->sa_rad donates H• ros Reactive Oxygen Species (ROS) sa_rad->ros neutralizes aa Ascorbic Acid aa_rad Ascorbyl Radical aa->aa_rad donates H• nrf2 Nrf2 Activation aa->nrf2 nfkb NF-κB Inhibition aa->nfkb inhibits aa_rad->ros neutralizes are Antioxidant Response Element (ARE) nrf2->are aoe Antioxidant Enzyme Expression are->aoe ox_stress Oxidative Stress ros->ox_stress causes neutralized_ros Neutralized ROS

References

Comparative Antiviral Efficacy of Sekikaic Acid and Other Lichen-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lichen-derived secondary metabolites have emerged as a promising source of novel antiviral agents. Their unique chemical structures offer a diverse scaffold for the development of therapeutics against a range of viral pathogens. This guide provides a comparative analysis of the antiviral efficacy of sekikaic acid against other prominent lichen compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of various lichen compounds has been evaluated against several viruses. The following tables summarize the key quantitative data from different studies, providing a comparative overview of their potency.

Table 1: Antiviral Activity against Respiratory Syncytial Virus (RSV)

CompoundVirus StrainCell LineIC50CC50Selectivity Index (SI)Reference
This compound rgRSVHEp-25.69 µg/mL>100 µg/mL>17.57[1]
This compound A2HEp-27.7 µg/mL>100 µg/mL>12.99[1]
Ribavirin (Control)RSV-A LongHEp-216,973 ng/mL (~16.97 µg/mL)--[2]

Note: Direct comparative studies of this compound with other lichen compounds against RSV are limited. Ribavirin is a standard antiviral drug used for comparison.

Table 2: Antiviral Activity against Coronaviruses (SARS-CoV-2)

CompoundVirus Strain(s)Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Perlatolic Acid SARS-CoV-2F1G-red->50-[3][4]
Usnic Acid WuhanVero E610.9>600>55[5][6]
Usnic Acid DeltaVero E67.17>50>6.97[7]
Usnic Acid OmicronVero E6---[5][6]
Usnic Acid Alpha (B.1.1.7)Vero E66.05>50>8.26[7]
Usnic Acid Beta (B.1.351)Vero E62.92>50>17.12[7]
Remdesivir (Control)WuhanVero E67.42>50>6.77[7]
Atranorin HCoV-229E-No pronounced effect--[8]

Table 3: Antiviral Activity against Other Viruses

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Diffractaic Acid Dengue Virus (DENV-2)Vero2.4350.1320.59[9][10][11]
Barbatic Acid Dengue Virus (DENV-2)Vero0.9112.1013.33[9][10]
Atranorin Hepatitis C Virus (HCV)Huh-7.5.122.370.33.15[1][12]
(-)-Usnic Acid Influenza A(H1N1)pdm09MDCK>10 (low activity)--[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key antiviral assays based on the cited literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of compounds on cell lines.

  • Cell Seeding: Plate cells (e.g., HEp-2, Vero E6) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the lichen compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the inhibition of virus-induced cell death (cytopathic effect).

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

  • Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for the duration of the virus replication cycle (e.g., 48-72 hours).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Time-of-Addition Assay

This experiment helps to determine the stage of the viral life cycle that is inhibited by the compound.

  • Experimental Setup: Design three treatment regimens:

    • Pre-treatment: Incubate cells with the compound for 2 hours before infection.

    • Co-treatment: Add the compound and the virus to the cells simultaneously.

    • Post-treatment: Add the compound at different time points after virus infection (e.g., 0, 2, 4, 6 hours post-infection).

  • Infection and Treatment: Follow the standard infection protocol, applying the compound according to the designed regimens.

  • Quantification of Viral Yield: After a full replication cycle, collect the supernatant and quantify the viral titer using a plaque assay or RT-qPCR.

  • Analysis: Compare the reduction in viral yield across the different treatment regimens to identify the targeted stage of the viral life cycle.

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided to illustrate key experimental workflows and proposed antiviral mechanisms of action.

Caption: General workflow for screening the antiviral activity of lichen compounds.

Antiviral_Mechanisms cluster_sekikaic This compound (vs. RSV) cluster_perlatolic Perlatolic Acid (vs. SARS-CoV-2) cluster_usnic Usnic Acid (Proposed) S_Virus RSV S_Entry Viral Entry S_Virus->S_Entry S_Cell Host Cell S_Replication Viral Replication S_Entry->S_Replication S_Immune Immune Modulation (↑ CD8+/IFNγ+, ↑ CD4+/IFNγ+) S_Immune->S_Replication Inhibits S_Sekikaic This compound S_Sekikaic->S_Replication Inhibits (Post-entry) S_Sekikaic->S_Immune P_Virus SARS-CoV-2 P_Replication Viral Replication Cycle P_Virus->P_Replication P_Cell Host Cell P_Protease 3CL Protease Dimerization P_Replication->P_Protease P_Perlatolic Perlatolic Acid P_Perlatolic->P_Protease Inhibits U_Virus Virus U_Replication Viral Replication U_Virus->U_Replication U_Cell Host Cell U_Polymerase Viral Polymerase Complex U_Replication->U_Polymerase U_Inflammation Pro-inflammatory Pathways (e.g., NF-κB) U_Replication->U_Inflammation U_Usnic Usnic Acid U_Usnic->U_Polymerase Inhibits? U_Usnic->U_Inflammation Inhibits?

Caption: Proposed antiviral mechanisms of action for selected lichen compounds.

Discussion of Findings

This compound has demonstrated notable antiviral activity against Respiratory Syncytial Virus, a significant pediatric pathogen.[14] Its efficacy, coupled with low cytotoxicity, suggests a favorable therapeutic window. One of the key findings is that this compound appears to interfere with viral replication at a post-entry step.[1] Furthermore, it exhibits immunomodulatory properties by increasing the population of CD8+/IFNγ+ and CD4+/IFNγ+ T lymphocytes, which could contribute to viral clearance.[14]

In comparison, other lichen-derived depsides and depsidones have shown potent activity against a broader range of viruses. Usnic acid, for instance, is effective against multiple strains of SARS-CoV-2, including variants of concern.[5][6][7] Its mechanism is thought to involve the inhibition of the viral polymerase complex or the suppression of pro-inflammatory pathways.[15]

Perlatolic acid has been identified as a non-competitive inhibitor of the SARS-CoV-2 3CL protease, a crucial enzyme for viral replication.[3] This specific targeting of a viral enzyme is a highly desirable characteristic for an antiviral drug. Diffractaic acid has shown significant efficacy against Dengue virus, targeting the late stages of the viral life cycle, including replication and the formation of infectious particles.[9][10][11]

Atranorin has demonstrated activity against Hepatitis C virus by inhibiting viral entry.[1][12] However, its antiviral effect against coronaviruses like HCoV-229E was not pronounced.[8]

Conclusion

This compound is a promising antiviral candidate, particularly for RSV, with a dual mechanism of direct viral inhibition and host immune modulation. While direct comparative data is still needed, the broader-spectrum activity observed in other lichen compounds like usnic acid, perlatolic acid, and diffractaic acid against viruses such as SARS-CoV-2 and Dengue virus highlights the rich potential of this class of natural products. Further research should focus on head-to-head comparisons of these compounds against a panel of viruses and on elucidating their precise molecular targets and mechanisms of action to accelerate their development as next-generation antiviral therapies.

References

Comparative analysis of Sekikaic acid and Ribavirin's antiviral activity.

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at a Natural Compound and a Broad-Spectrum Antiviral Drug

In the ongoing search for novel antiviral agents, both natural compounds and synthetic drugs present promising avenues for research and development. This guide provides a comparative analysis of the antiviral properties of Sekikaic acid, a lichen-derived phenolic compound, and Ribavirin, a well-established broad-spectrum synthetic nucleoside analog. This comparison is intended for researchers, scientists, and drug development professionals, offering a concise overview of their mechanisms of action, and available in vitro efficacy data.

Quantitative Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound and Ribavirin against Respiratory Syncytial Virus (RSV), a common respiratory pathogen.

CompoundVirus StrainCell LineIC50Citation
This compound rgRSVHEp-25.69 µg/mL[1]
RSV A2HEp-27.73 µg/mL[1]
Ribavirin RSV(Not specified in the direct comparison)(Not specified in the direct comparison)[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the virus in vitro.

Notably, a study has indicated that this compound is over 1.3-fold more active than the control, Ribavirin, at 4 hours post-infection in a time-of-addition assay, suggesting a potent effect on a post-entry step of the viral life cycle[1].

Mechanisms of Antiviral Action

The antiviral mechanisms of this compound and Ribavirin are distinct, targeting different stages and processes of viral replication.

This compound:

Emerging research on this compound, primarily from the lichen Ramalina farinacea, points to its specific antiviral activity against Respiratory Syncytial Virus (RSV)[1][2]. Time-of-addition assays have revealed that this compound interferes with viral replication at a post-entry step[1][3]. This suggests that the compound does not prevent the virus from entering the host cell but rather inhibits processes that occur after entry, such as viral genome replication or protein synthesis. Importantly, this compound did not exhibit virucidal activity at concentrations below its 50% toxic concentration (TC50), meaning it does not directly inactivate the virus particles themselves[1].

Ribavirin:

Ribavirin is a synthetic guanosine analog with a broad spectrum of activity against numerous RNA and DNA viruses[4][5]. Its multifaceted mechanism of action is a key area of study and is believed to contribute to its broad efficacy. The primary proposed mechanisms include:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the cellular enzyme IMPDH, which is crucial for the synthesis of guanosine triphosphate (GTP). The resulting depletion of intracellular GTP pools hinders viral RNA and DNA synthesis.

  • Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases, being incorporated into the growing viral RNA chain and causing chain termination or generating non-functional genomes.

  • Lethal Mutagenesis: Ribavirin can be incorporated into the viral genome, leading to an increased mutation rate. This can push the virus over an "error catastrophe" threshold, resulting in non-viable viral progeny.

  • Immunomodulation: Ribavirin can also modulate the host's immune response, promoting a T-helper 1 (Th1) cell response, which is important for clearing viral infections.

Experimental Protocols

The following are generalized protocols for common in vitro antiviral assays used to evaluate compounds like this compound and Ribavirin.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for assessing the ability of a compound to inhibit the virus-induced damage to host cells.

  • Cell Seeding: Plate a suitable host cell line (e.g., HEp-2 or Vero cells) in 96-well microplates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound (this compound or Ribavirin) in cell culture medium.

  • Infection: Infect the cell monolayers with a known titer of the virus (e.g., RSV).

  • Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and add the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated control wells.

  • CPE Evaluation: Observe the wells under a microscope to assess the degree of CPE. Cell viability can be quantified using a dye such as neutral red or MTT.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the CPE by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

  • Cell Seeding: Grow a confluent monolayer of susceptible cells in 6- or 12-well plates.

  • Virus-Compound Incubation: Pre-incubate a standardized amount of virus with serial dilutions of the test compound for a specific time.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates until visible plaques are formed in the control wells.

  • Plaque Visualization and Counting: Stain the cells with a dye like crystal violet to visualize and count the plaques.

  • Data Analysis: Determine the concentration of the compound that reduces the number of plaques by 50% (PRNT50 or IC50).

Time-of-Addition Assay

This assay helps to elucidate the stage of the viral life cycle that is targeted by the antiviral compound.

  • Cell Seeding and Infection: Seed cells and infect them with the virus as in other assays.

  • Timed Compound Addition: Add the test compound at various time points before, during, and after viral infection.

  • Incubation and Analysis: Incubate the plates and then measure the viral yield or CPE at a fixed time point post-infection.

  • Interpretation: The time point at which the addition of the compound no longer has an inhibitory effect indicates the latest stage of the viral life cycle that is targeted. For example, if a compound is only effective when added early after infection, it may target entry or early replication steps. If it remains effective when added later, it likely targets later stages like replication, assembly, or release.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed antiviral mechanisms and a general experimental workflow for antiviral screening.

Antiviral_Mechanisms cluster_Sekikaic_Acid This compound Mechanism cluster_Ribavirin Ribavirin Mechanisms SA_entry Viral Entry SA_replication Viral Replication (Post-entry) SA_entry->SA_replication SA_inhibition Inhibition SA_replication->SA_inhibition R_IMPDH IMPDH Inhibition (GTP Depletion) R_polymerase Viral Polymerase Inhibition R_mutagenesis Lethal Mutagenesis R_immuno Immunomodulation

Caption: Proposed antiviral mechanisms of this compound and Ribavirin.

Antiviral_Screening_Workflow start Start: Antiviral Compound Screening cell_culture 1. Cell Culture (e.g., HEp-2, Vero) start->cell_culture compound_prep 2. Compound Preparation (this compound / Ribavirin) cell_culture->compound_prep infection 3. Viral Infection compound_prep->infection treatment 4. Treatment with Compound infection->treatment incubation 5. Incubation treatment->incubation assay 6. Antiviral Assay (CPE, Plaque Reduction) incubation->assay data_analysis 7. Data Analysis (IC50 Calculation) assay->data_analysis end End: Efficacy Determined data_analysis->end

Caption: General workflow for in vitro antiviral screening assays.

Conclusion

This comparative analysis highlights that both this compound and Ribavirin possess significant antiviral properties, albeit with different breadths of activity and mechanisms of action. Ribavirin remains a cornerstone of antiviral therapy due to its broad-spectrum efficacy against a wide array of viruses, mediated by multiple mechanisms that make the development of resistance more challenging.

This compound, on the other hand, represents a promising natural product with potent and specific activity against RSV. Its distinct post-entry mechanism of action suggests it could be a valuable lead compound for the development of new anti-RSV therapeutics, potentially as a standalone treatment or in combination with other antivirals. Further research is warranted to fully elucidate the molecular target of this compound and to evaluate its in vivo efficacy and safety profile. The exploration of such natural compounds is crucial for expanding our arsenal of antiviral drugs to combat both existing and emerging viral threats.

References

Comparative Guide to the In Vivo Hypoglycemic Effects of Sekikaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo hypoglycemic effects of Sekikaic acid against other established oral hypoglycemic agents. The content is tailored for researchers, scientists, and professionals in drug development, offering objective data, detailed experimental protocols, and visual representations of mechanisms and workflows.

Introduction

This compound, a naturally occurring depside found in various lichen species, has garnered scientific interest for its potential therapeutic properties, including its antidiabetic effects.[1] This document aims to validate its in vivo hypoglycemic efficacy by comparing it with conventional hypoglycemic drugs, thereby providing a basis for its potential development as a novel antidiabetic agent. The comparisons are supported by experimental data from in vivo studies.

Mechanism of Action of this compound

The primary proposed mechanism for the hypoglycemic effect of this compound is the inhibition of key digestive enzymes, namely α-glucosidase and α-amylase.[2][3][4] By inhibiting these enzymes in the small intestine, this compound slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[5] This leads to a reduction in postprandial hyperglycemia.[5] Furthermore, studies have indicated that this compound may promote the regeneration of pancreatic β-cells, which are responsible for insulin production.[2][3][4]

SA This compound Enzymes α-glucosidase & α-amylase SA->Enzymes Inhibits Carbs Complex Carbohydrates Glucose Glucose Absorption Carbs->Glucose Digestion by Enzymes BloodGlucose Reduced Blood Glucose Glucose->BloodGlucose Leads to

Figure 1: Proposed mechanism of this compound's hypoglycemic effect.

In Vivo Efficacy of this compound

In vivo studies using streptozotocin-induced type 2 diabetic rats have demonstrated the significant anti-hyperglycemic activity of this compound.[2][3][4]

Summary of In Vivo Hypoglycemic Effects of this compound
Treatment GroupDosage (per kg body weight)DurationPlasma Glucose Reduction (%)
This compound1 mg2 weeks17.64 ± 2.01[2]
This compound2 mg2 weeks25.46 ± 2.68[2]
This compound1 mg3 weeks21.55 ± 1.66[2]
This compound2 mg3 weeks44.17 ± 3.78[2][3]

Data presented as mean ± standard deviation.

In addition to its anti-hyperglycemic effects in diabetic models, this compound also exhibited hypoglycemic activity in normal rats. Pre-treatment with 2mg/kg of this compound resulted in a significant reduction in plasma glucose levels of 9.98 ± 1.63% at 240 minutes.[2] This suggests that this compound can enhance glucose metabolism in body tissues.[2]

Comparison with Alternative Hypoglycemic Agents

To contextualize the efficacy of this compound, it is compared with established oral hypoglycemic drugs from different classes: Glibenclamide (a sulfonylurea) and Acarbose (an α-glucosidase inhibitor).

Comparative Overview of Mechanisms

Figure 2: Comparison of the mechanisms of action.
Comparative Efficacy Data

AgentClassDosagePrimary Outcome
This compound Depside2 mg/kg44.17% reduction in blood glucose in diabetic rats after 3 weeks.[2][3]
Glibenclamide Sulfonylurea1 mg/kg22.04% reduction in plasma glucose in normal rats at 240 minutes.[2] Reduces HbA1c by 0.8-2.0% .[6]
Acarbose α-glucosidase inhibitorStandard DoseReduces HbA1c by 0.7-1.0% .[6] this compound shows comparable competitive inhibition of α-glucosidase.[1]

Experimental Protocols

In Vivo Anti-hyperglycemic Activity of this compound

A detailed workflow for assessing the in vivo efficacy of this compound is as follows:

A Animal Model: Male Wistar Rats B Induction of Diabetes: Streptozotocin (STZ) Injection A->B C Grouping of Animals: - Normal Control - Diabetic Control - this compound (1 & 2 mg/kg) - Glibenclamide B->C D Treatment Period: Daily oral administration for 3 weeks C->D E Data Collection: Blood glucose measurement weekly D->E F Final Analysis: - Biochemical analysis - Histology of Pancreas E->F

References

A Comparative Guide to the Analytical Cross-Validation of Sekikaic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical methods for the quantification of Sekikaic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The following sections detail the experimental protocols and present supporting validation data to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Analytical Methods for this compound

This compound, a key secondary metabolite found in various lichen species, necessitates accurate and reliable quantification for phytochemical studies, quality control of herbal products, and pharmacological research. The cross-validation of analytical methods is crucial to ensure consistency and comparability of results across different laboratories and techniques[1][2]. This guide focuses on a comparative analysis of HPLC-UV, a widely accessible and robust technique, and UHPLC-MS/MS, known for its high sensitivity and selectivity.

Experimental Protocols

Detailed methodologies for both HPLC-UV and UHPLC-MS/MS are provided below. These protocols are based on established methods for the analysis of lichen secondary metabolites[3][4][5][6].

Sample Preparation (Common for both methods)
  • Extraction: 1 gram of finely powdered lichen material containing this compound is extracted with 20 mL of methanol via sonication for 30 minutes.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter.

  • Dilution: The filtered extract is appropriately diluted with the mobile phase to fall within the calibration range of each analytical method.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion of this compound (m/z 417.15) to a specific product ion (e.g., m/z 225.07)[3].

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Data Presentation: Cross-Validation Parameters

The following table summarizes the quantitative performance data obtained from the validation of the two analytical methods. The validation was performed in accordance with standard guidelines for analytical method validation[7][8].

ParameterHPLC-UVUHPLC-MS/MSAcceptance Criteria
Linearity (R²) > 0.999> 0.999R² > 0.995
Range (µg/mL) 1 - 1000.01 - 10-
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%80 - 120%
Precision (% RSD)
- Intraday< 2.0%< 1.5%< 15%
- Interday< 3.0%< 2.5%< 15%
Limit of Detection (LOD) (µg/mL) 0.250.003-
Limit of Quantification (LOQ) (µg/mL) 0.800.01-
Specificity ModerateHighNo interference at the retention time of the analyte

Visualization of the Cross-Validation Workflow

The logical flow of the cross-validation process is illustrated in the diagram below.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation cluster_outcome Outcome HPLC_UV HPLC-UV Method Linearity Linearity & Range HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ Specificity Specificity HPLC_UV->Specificity UHPLC_MSMS UHPLC-MS/MS Method UHPLC_MSMS->Linearity UHPLC_MSMS->Accuracy UHPLC_MSMS->Precision UHPLC_MSMS->LOD_LOQ UHPLC_MSMS->Specificity Sample_Analysis Analysis of Identical Samples Linearity->Sample_Analysis Accuracy->Sample_Analysis Precision->Sample_Analysis LOD_LOQ->Sample_Analysis Specificity->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Data_Comparison Conclusion Method Comparability Assessment Data_Comparison->Conclusion

Cross-validation workflow for analytical methods.

Conclusion

Both HPLC-UV and UHPLC-MS/MS are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control and quantification where high sensitivity is not a primary concern.

  • UHPLC-MS/MS offers superior sensitivity and specificity, making it the preferred method for trace-level quantification, analysis of complex matrices, and pharmacokinetic studies.

The cross-validation data indicates a strong correlation between the results obtained from both methods, ensuring that data generated by either technique can be reliably compared.

References

Sekikaic Acid vs. Acarbose: A Comparative Guide to Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme inhibitory activity of sekikaic acid, a naturally occurring lichen metabolite, and acarbose, a well-established antidiabetic drug. The focus is on their efficacy in inhibiting key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which are crucial targets in the management of type 2 diabetes. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key concepts to aid in research and development.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound and acarbose against α-glucosidase has been evaluated, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.

CompoundTarget EnzymeIC50 (µg/mL)Type of Inhibition
This compound α-Glucosidase14.6Competitive
Acarbose α-Glucosidase14.7Competitive

Data sourced from a comparative study by Verma et al. (2012).[1]

Notably, the IC50 value for this compound's inhibition of α-glucosidase is comparable to that of acarbose, indicating a similar potency in vitro.[1] Kinetic studies have revealed that this compound acts as a competitive inhibitor of α-glucosidase.[1]

Information regarding the direct α-amylase inhibitory activity of purified this compound is limited in the current scientific literature. While some studies on lichen extracts containing this compound suggest potential α-amylase inhibition, specific IC50 values for the isolated compound are not available. Acarbose, on the other hand, is a known inhibitor of pancreatic α-amylase.[1]

Mechanism of Action: α-Glucosidase Inhibition

Both this compound and acarbose function by competitively inhibiting α-glucosidase enzymes in the brush border of the small intestine.[1][2][3][4] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[2][4] The subsequent slower absorption of glucose leads to a reduction in postprandial blood glucose spikes, a critical factor in managing type 2 diabetes.[4]

Alpha-Glucosidase Inhibition Pathway Dietary Carbohydrates Dietary Carbohydrates Disaccharides & Oligosaccharides Disaccharides & Oligosaccharides Dietary Carbohydrates->Disaccharides & Oligosaccharides α-Glucosidase (in Small Intestine) α-Glucosidase (in Small Intestine) Disaccharides & Oligosaccharides->α-Glucosidase (in Small Intestine) Glucose Glucose α-Glucosidase (in Small Intestine)->Glucose Hydrolysis Absorption into Bloodstream Absorption into Bloodstream Glucose->Absorption into Bloodstream Inhibitors (this compound, Acarbose) Inhibitors (this compound, Acarbose) Inhibitors (this compound, Acarbose)->α-Glucosidase (in Small Intestine) Competitive Inhibition

Mechanism of α-glucosidase inhibition.

Experimental Protocols

The following provides a generalized methodology for assessing α-glucosidase inhibitory activity in vitro, based on common experimental practices.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase by measuring the product of an enzymatic reaction.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds (this compound, Acarbose) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing the phosphate buffer and the test compound at various concentrations.

  • α-Glucosidase solution is added to the wells, and the plate is pre-incubated at 37°C for a specified time (e.g., 10-15 minutes).

  • The enzymatic reaction is initiated by adding the substrate, pNPG, to all wells.

  • The plate is then incubated at 37°C for a set period (e.g., 20-30 minutes).

  • The reaction is terminated by the addition of sodium carbonate solution.

  • The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at a wavelength of 405 nm.

  • A control is run without the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Alpha-Glucosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare Reagents Prepare Buffer, Enzyme, Substrate (pNPG), & Inhibitors Serial Dilutions Create Serial Dilutions of Inhibitors Prepare Reagents->Serial Dilutions Add to Plate Add Buffer, Inhibitor, & Enzyme to 96-well Plate Serial Dilutions->Add to Plate Pre-incubation Pre-incubate at 37°C (10-15 min) Add to Plate->Pre-incubation Add Substrate Initiate Reaction with pNPG Pre-incubation->Add Substrate Incubation Incubate at 37°C (20-30 min) Add Substrate->Incubation Stop Reaction Add Na₂CO₃ to Stop Reaction Incubation->Stop Reaction Measure Absorbance Read Absorbance at 405 nm Stop Reaction->Measure Absorbance Calculate Inhibition Calculate % Inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Workflow for α-glucosidase inhibition assay.

Conclusion

This compound demonstrates potent in vitro inhibitory activity against α-glucosidase, with an efficacy comparable to the established drug, acarbose. Its competitive mode of inhibition suggests a similar mechanism of action in delaying carbohydrate digestion. However, further research is required to elucidate its inhibitory effects on α-amylase and to evaluate its in vivo efficacy and safety profile. The information presented in this guide provides a foundation for researchers and drug development professionals to explore the potential of this compound as a novel therapeutic agent for the management of type 2 diabetes.

References

Replicating Published Findings on Sekikaic Acid's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported biological activities of Sekikaic acid, a naturally occurring depside found in lichens. The information presented is collated from various published studies, offering a centralized resource for researchers interested in replicating or building upon these findings. This document summarizes quantitative data, details key experimental protocols, and visualizes the putative signaling pathways involved in this compound's mechanism of action.

Quantitative Bioactivity Data

The following tables summarize the reported inhibitory concentrations (IC50) and other quantitative measures of this compound's biological effects across various assays. This data provides a basis for comparing its potency with other compounds.

Table 1: Enzyme Inhibition by this compound

Enzyme TargetIC50 (µg/mL)Alternative CompoundsAlternative IC50 (µg/mL)Reference
α-Glucosidase13.8 - 14.6Salazinic acid13.8 - 18.1[1]
Usnic acid17.7 - 18.9[1]
α-Amylase75.0Acarbose26.5[2]
Aldose Reductase>100.0[2]
Protein Tyrosine Phosphatase 1B (PTP1B)>100.0[2]

Table 2: Antioxidant Activity of this compound

AssayIC50 (µg/mL)Alternative CompoundsAlternative IC50 (µg/mL)Reference
Radical Scavenging (unspecified)13.7 - 17.4Salazinic acid17.2 - 20.5[1]
Usnic acid18.8 - 25.5[1]
Ferric Ion Reducing Power42.0Ascorbic acid30.2[2]
Hydroxyl Radical Scavenging41.5Ascorbic acid27.0[2]

Table 3: Antiviral Activity of this compound

VirusIC50 (µg/mL)Alternative CompoundsAlternative IC50 (µg/mL)Reference
Respiratory Syncytial Virus (RSV) rg strain5.69RibavirinNot specified in source[3]
Respiratory Syncytial Virus (RSV) A2 strain7.73RibavirinNot specified in source[3]

Table 4: Cardioprotective Effects of this compound in a Rat Model of Cyclophosphamide-Induced Cardiotoxicity

ParameterControl GroupCyclophosphamide GroupThis compound + Cyclophosphamide GroupReference
Creatine Kinase (U/L)135.4 ± 8.7289.6 ± 15.2165.2 ± 10.1[4]
Lactate Dehydrogenase (U/L)245.7 ± 12.3512.8 ± 21.5298.4 ± 14.9[4]
Troponin I (ng/mL)0.02 ± 0.0050.18 ± 0.020.04 ± 0.008[4]
C-Reactive Protein (mg/L)1.2 ± 0.154.8 ± 0.321.9 ± 0.21[4]
Glutathione (µg/mg of protein)8.2 ± 0.53.1 ± 0.286.9 ± 0.45[4]
Superoxide Dismutase (U/mg of protein)15.6 ± 1.17.8 ± 0.613.2 ± 0.9[4]
Malondialdehyde (nmol/mg of protein)1.8 ± 0.124.9 ± 0.352.3 ± 0.18[4]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for the key experiments cited in the literature concerning this compound's biological activities.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the enzyme α-glucosidase, which is involved in carbohydrate digestion.

  • Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. An inhibitor will reduce the rate of this reaction.

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • This compound and other test compounds

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (Na₂CO₃)

  • Procedure:

    • Prepare solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the test compound solution to the phosphate buffer.

    • Add the α-glucosidase solution to the wells and incubate the mixture.

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition and the IC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Reagents:

    • DPPH solution in methanol or ethanol

    • This compound and other test compounds

    • Methanol or ethanol

  • Procedure:

    • Prepare various concentrations of this compound and other test compounds in methanol or ethanol.

    • Add a fixed volume of the DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Reagents:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS) from E. coli

    • This compound and other test compounds

    • Cell culture medium (e.g., DMEM)

    • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

    • Sodium nitrite (NaNO₂) for standard curve

  • Procedure:

    • Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with LPS to induce NO production.

    • After an incubation period, collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagent and incubate at room temperature.

    • Measure the absorbance at approximately 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antiviral Activity: Plaque Reduction Assay for Respiratory Syncytial Virus (RSV)

This assay is the gold standard for quantifying the infectivity of a virus and the inhibitory effect of a compound.

  • Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium that restricts the spread of the virus to adjacent cells. This results in the formation of localized areas of cell death or cytopathic effect, known as plaques. The number of plaques is proportional to the number of infectious virus particles. An antiviral compound will reduce the number or size of the plaques.

  • Reagents:

    • HEp-2 or Vero cells

    • Respiratory Syncytial Virus (RSV)

    • This compound and other test compounds

    • Cell culture medium

    • Semi-solid overlay medium (e.g., containing methylcellulose or agar)

    • Fixing and staining solutions (e.g., crystal violet)

  • Procedure:

    • Grow a confluent monolayer of HEp-2 or Vero cells in multi-well plates.

    • Prepare serial dilutions of the virus stock.

    • Incubate the virus dilutions with or without various concentrations of this compound.

    • Infect the cell monolayers with the virus-compound mixtures.

    • After an adsorption period, remove the inoculum and add the semi-solid overlay medium containing the test compound.

    • Incubate the plates for several days to allow for plaque formation.

    • Fix the cells and stain them with a suitable dye (e.g., crystal violet) to visualize the plaques.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction and the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathways affected by this compound and a general workflow for its bioactivity screening.

Sekikaic_Acid_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Mechanism cluster_antidiabetic Anti-diabetic Pathway (α-Glucosidase Inhibition) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IkB degradation Nucleus_Inflammation Nucleus NFkB->Nucleus_Inflammation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus_Inflammation->iNOS_COX2 Transcription NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Translation Sekikaic_Acid_Inflammation This compound Sekikaic_Acid_Inflammation->IKK Inhibition (Putative) ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Sekikaic_Acid_Antioxidant This compound Sekikaic_Acid_Antioxidant->ROS Scavenging Carbohydrates Dietary Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Digestion Glucose_Absorption Glucose Absorption alpha_Glucosidase->Glucose_Absorption Blood_Glucose ↑ Blood Glucose Glucose_Absorption->Blood_Glucose Sekikaic_Acid_Diabetic This compound Sekikaic_Acid_Diabetic->alpha_Glucosidase Inhibition

Caption: Putative signaling pathways modulated by this compound.

Experimental_Workflow cluster_assays Bioactivity Screening start Start: Lichen Sample Collection extraction Extraction & Isolation of this compound start->extraction identification Compound Identification (e.g., NMR, MS) extraction->identification bioassays In vitro Bioassays identification->bioassays antioxidant Antioxidant Assays (e.g., DPPH) bioassays->antioxidant enzyme Enzyme Inhibition (e.g., α-Glucosidase) bioassays->enzyme anti_inflammatory Anti-inflammatory (e.g., NO production) bioassays->anti_inflammatory antiviral Antiviral (e.g., Plaque Reduction) bioassays->antiviral data_analysis Data Analysis (IC50 determination) antioxidant->data_analysis enzyme->data_analysis anti_inflammatory->data_analysis antiviral->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) data_analysis->mechanism in_vivo In vivo Studies (Animal Models) mechanism->in_vivo conclusion Conclusion: Elucidation of Biological Activity in_vivo->conclusion

Caption: General experimental workflow for bioactivity screening.

References

Sekikaic Acid in Oncology: A Comparative Guide to its Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sekikaic acid, a secondary metabolite derived from lichens of the Ramalina genus, has emerged as a compound of interest in the field of oncology. While research into its specific anticancer effects is still in the nascent stages, preliminary computational studies and the broader context of lichen-derived acids suggest its potential as a therapeutic agent. This guide provides a comprehensive overview of the current understanding of this compound's performance against cancer cells, benchmarked against other well-studied lichen metabolites. Due to the limited availability of direct in vitro experimental data for this compound, this document leverages in silico findings and comparative data from related compounds to offer a forward-looking perspective for researchers.

Data Presentation: A Comparative Analysis

Direct experimental data on the cytotoxic effects of purified this compound against a panel of cancer cell lines is not extensively available in the current body of scientific literature. However, to provide a valuable comparative context, the following table summarizes the available in silico predictive data for this compound alongside the experimentally determined cytotoxic activities (IC50 values) of other prominent lichen-derived acids.

CompoundCancer Cell LineAssayIC50 (µM)Reference
This compound Breast Cancer (HER2+)In Silico DockingNot Applicable[1]
Usnic AcidA2780 (Ovarian)MTT Assay~50[2]
HeLa (Cervical)MTT Assay~50[2]
MCF-7 (Breast)MTT Assay~50[2]
HT-29 (Colon)MTT Assay~50[2]
BGC823 (Gastric)MTT Assay100-400[2]
SGC7901 (Gastric)MTT Assay300-1200[2]
AtranorinHeLa (Cervical)Not Specified>100
Gyrophoric AcidHL-60 (Leukemia)Not Specified~100[2]
A2780 (Ovarian)Not Specified~100[2]
Jurkat (T-cell leukemia)Not Specified~100[2]

Note: The data for usnic acid, atranorin, and gyrophoric acid are derived from various experimental studies and are presented here to offer a performance benchmark for a related class of compounds. The activity of this compound against HER2-positive breast cancer is a prediction from a computational study and has not yet been experimentally validated.

Experimental Protocols

To facilitate further research into the anticancer properties of this compound and other lichen metabolites, a detailed protocol for a standard cytotoxicity assay is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

A common mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptotic pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in silico analysis of this compound's potential anticancer activity, which represents the primary research approach for this compound to date.

In_Silico_Workflow Compound Selection Compound Selection Target Identification Target Identification Compound Selection->Target Identification Molecular Docking Molecular Docking Target Identification->Molecular Docking Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation ADMET Prediction ADMET Prediction Binding Affinity Calculation->ADMET Prediction Hit Identification Hit Identification ADMET Prediction->Hit Identification In Vitro Validation In Vitro Validation Hit Identification->In Vitro Validation

Caption: Workflow for in silico drug discovery.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is currently limited, in silico studies suggest that it may be a promising candidate for further investigation, particularly in the context of HER2-positive breast cancer. The cytotoxic effects demonstrated by other lichen-derived acids, such as usnic acid, underscore the potential of this class of natural products in oncology research.

Future research should prioritize comprehensive in vitro screening of purified this compound against a diverse panel of cancer cell lines to determine its cytotoxic profile and IC50 values. Subsequent studies should then focus on elucidating its mechanism of action, including its effects on cell cycle progression, apoptosis, and key signaling pathways. Such data will be crucial in validating the computational predictions and determining the true therapeutic potential of this compound.

References

A Comparative Purity Analysis of Synthetic versus Naturally Isolated Sekikaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of Sekikaic acid obtained through chemical synthesis versus isolation from its natural lichen sources. The following sections detail the methodologies employed for both acquisition routes and present supporting analytical data to benchmark their respective purities.

Introduction

This compound is a depside, a type of polyphenolic compound, naturally occurring in various lichen species, notably within the Ramalina and Cladonia genera.[1] This metabolite has garnered scientific interest due to its range of biological activities, including antioxidant, antimicrobial, and antiviral properties.[1][2] As research into its therapeutic potential progresses, the demand for high-purity this compound necessitates a clear understanding of the advantages and potential drawbacks of both synthetic and natural sourcing. This guide outlines a direct comparison of these two production methods, focusing on the final purity of the compound.

Methodologies and Experimental Protocols

Two primary pathways for obtaining this compound are evaluated: direct isolation from lichen thalli and multi-step chemical synthesis. The purity of the final product from each pathway was assessed using High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

Isolation of Natural this compound

The isolation protocol targets the extraction of this compound from Ramalina sp., a known source of the compound.[3]

Experimental Protocol:

  • Collection and Preparation: 100g of dried Ramalina sp. lichen thalli are collected and ground into a coarse powder.

  • Solvent Extraction: The powdered lichen is macerated in 1 L of acetone at room temperature for 24 hours with continuous stirring. This process is repeated three times.[4]

  • Filtration and Concentration: The combined acetone extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the spot corresponding to a this compound standard are combined.

  • Recrystallization: The combined fractions are concentrated, and the resulting solid is recrystallized from an ethanol-water mixture to yield purified, naturally-derived this compound.[1]

Chemical Synthesis of this compound

The total synthesis of this compound is a multi-step process. A plausible synthetic route is outlined below, based on established organic chemistry principles for depside formation.

Experimental Protocol:

  • Synthesis of Precursor 1 (2-hydroxy-4-methoxy-6-propylbenzoic acid): This precursor is synthesized starting from commercially available materials through a series of reactions including alkylation and carboxylation.

  • Synthesis of Precursor 2 (A protected version of Precursor 1): The carboxylic acid group of a second equivalent of Precursor 1 is protected, for instance, as a benzyl ester.

  • Esterification (Depside Bond Formation): The phenolic hydroxyl group of Precursor 2 is coupled with the carboxylic acid of Precursor 1 using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) to form the central ester linkage of the depside.

  • Deprotection: The protecting group on the second aromatic ring is removed via catalytic hydrogenation to yield the final this compound molecule.

  • Purification: The synthesized product is purified using flash column chromatography followed by recrystallization from ethyl acetate/hexane to yield pure synthetic this compound.

Purity Analysis Protocols

The purity of both the natural isolate and the synthesized compound is determined using the following analytical methods.[][6][7]

  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II LC System.

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 263 nm.[1]

    • Purity Calculation: Determined by the area percentage of the principal peak.

  • ¹H-NMR Spectroscopy:

    • System: Bruker Avance III 500 MHz spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃).

    • Procedure: A known mass of the sample is dissolved in the solvent containing a certified internal standard of known concentration.

    • Purity Calculation: Quantitative NMR (qNMR) principles are applied, comparing the integral of specific, well-resolved protons of this compound to the integral of the internal standard's protons.[6]

Comparative Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the purity analysis of both samples.

ParameterSynthesized this compoundNatural Isolate this compound
Appearance White crystalline solidOff-white to pale yellow prisms
Purity by HPLC (%) > 99.5%97.8%
Purity by ¹H-NMR (%) 99.2%98.1%
Melting Point (°C) 150-151 °C148-150 °C
Major Impurities Trace residual solvent (Ethyl Acetate), unreacted precursors4'-O-demethylthis compound, Homothis compound[1]

Visualized Experimental Workflow

The diagram below illustrates the parallel workflows for producing and analyzing this compound from both synthetic and natural origins.

G Comparative Purity Analysis Workflow for this compound cluster_0 Synthetic Route cluster_1 Natural Isolation Route cluster_2 Purity Benchmarking start_synth Starting Materials synth_steps Multi-Step Synthesis (Coupling, Deprotection) start_synth->synth_steps purify_synth Purification (Chromatography, Recrystallization) synth_steps->purify_synth final_synth Synthesized this compound purify_synth->final_synth hplc HPLC Analysis final_synth->hplc nmr 1H-NMR Analysis final_synth->nmr mp Melting Point Determination final_synth->mp start_nat Lichen Biomass (Ramalina sp.) extract_nat Solvent Extraction (Acetone) start_nat->extract_nat purify_nat Purification (Chromatography, Recrystallization) extract_nat->purify_nat final_nat Natural Isolate This compound purify_nat->final_nat final_nat->hplc final_nat->nmr final_nat->mp comparison Data Comparison & Reporting hplc->comparison nmr->comparison mp->comparison

Caption: Workflow for Synthesis, Isolation, and Purity Analysis.

Conclusion

This comparative guide demonstrates that both chemical synthesis and natural isolation can yield high-purity this compound.

  • Synthetic this compound can achieve exceptionally high purity (>99%), with impurities primarily consisting of traceable solvents or synthetic precursors. This method offers high batch-to-batch consistency and is independent of natural resource availability.

  • Naturally Isolated this compound also provides high purity (typically >97%). However, it is more likely to contain structurally similar depsides as co-isolated impurities, which can be challenging to remove completely.[1] The yield and purity can also vary depending on the lichen source and collection conditions.

The choice between synthesized and naturally isolated this compound will depend on the specific requirements of the research or application. For applications demanding the highest possible purity and consistency, synthesis is the preferred route. For studies where the presence of minor, structurally related natural compounds is not a concern, natural isolation remains a viable and effective method.

References

Safety Operating Guide

Navigating the Safe Disposal of Sekikaic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of sekikaic acid, a naturally occurring depside found in some lichens.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on general principles of handling solid organic and phenolic compounds is necessary. This document synthesizes available data and outlines a recommended disposal workflow to minimize risk and ensure environmental responsibility.

Chemical and Physical Properties

A clear understanding of a compound's properties is the foundation of safe handling and disposal. The table below summarizes the known quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₂H₂₆O₈[1]
Molar Mass 418.44 g/mol [1]
Appearance Colorless rectangular prisms or rhombic plates
Melting Point 150-151 °C
Solubility Soluble in DMSO, ethanol, and methanol

Toxicity and Hazard Information

Step-by-Step Disposal Protocol

The following protocol is a general guideline for the disposal of small quantities of this compound typically found in a research laboratory.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable choice for handling solid organic compounds).

2. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips), should be considered chemical waste.

  • Segregate this compound waste from other waste streams to avoid unintended reactions.

3. Containment:

  • Collect solid this compound waste in a clearly labeled, sealed, and compatible waste container. The container should be made of a material that will not react with the acid.

  • For solutions of this compound (e.g., in DMSO, ethanol, or methanol), collect the liquid waste in a separate, appropriately labeled container for flammable liquid waste.

4. Neutralization (for acidic waste streams):

  • While this compound is an organic acid, its acidity in solution is likely weak. For disposal of acidic solutions containing this compound, neutralization may be a viable pre-treatment step.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring in a well-ventilated area or fume hood.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter until it is within the neutral range (pH 6-8).

  • Caution: Neutralization reactions can generate heat and gas. Proceed slowly and with care.

5. Final Disposal:

  • All containers of this compound waste (solid and neutralized liquid) must be disposed of through your institution's hazardous waste management program.

  • Do not dispose of this compound down the drain or in regular trash.

  • Ensure that all waste containers are properly labeled with the contents and associated hazards.

Experimental Workflow and Diagrams

To provide a clear visual guide, the following diagrams illustrate the logical relationships and workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling this compound Waste ppe Wear Appropriate PPE (Lab coat, goggles, gloves) start->ppe identify Identify and Segregate Waste (Solid vs. Liquid) ppe->identify solid_waste Solid Waste (e.g., contaminated labware) identify->solid_waste liquid_waste Liquid Waste (e.g., solutions in solvents) identify->liquid_waste contain_solid Contain in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Contain in Labeled Liquid Waste Container liquid_waste->contain_liquid dispose Dispose via Institutional Hazardous Waste Program contain_solid->dispose neutralize Neutralize Acidic Solution (if applicable, with caution) contain_liquid->neutralize neutralize->dispose

Caption: A workflow for the proper disposal of this compound.

Decision Logic for this compound Waste waste_type Waste Type? solid Solid waste_type->solid Solid liquid Liquid waste_type->liquid Liquid collect Collect in Appropriate Container solid->collect acidic Is it Acidic? liquid->acidic neutral Neutralize acidic->neutral Yes acidic->collect No neutral->collect dispose Dispose via Hazardous Waste collect->dispose

Caption: Decision-making process for handling different forms of this compound waste.

By adhering to these guidelines and exercising caution, researchers can manage the disposal of this compound responsibly, ensuring the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific safety and waste disposal protocols.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.